(R)-MK-5046
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C20H18F6N4O |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(2R)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m1/s1 |
Clé InChI |
UJINBEQCDMOAHM-GOSISDBHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-MK-5046: A Selective Bombesin Receptor Subtype-3 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of (R)-MK-5046, correctly known as the (2S)-enantiomer of MK-5046. This potent and selective allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3) has been investigated as a potential therapeutic agent for obesity.
Chemical Structure and Properties
This compound is a complex synthetic molecule. Its identity has been confirmed through various analytical techniques, with its absolute stereochemistry determined by X-ray crystallography of an iodinated analog.[1]
IUPAC Name: (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol.[2][3][4][5]
Chemical Structure:
Caption: Chemical structure of (2S)-MK-5046.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉F₆N₅O | [1] |
| Molecular Weight | 499.4 g/mol | [1] |
| Stereochemistry | (2S)-enantiomer | [1] |
Mechanism of Action and Signaling Pathway
MK-5046 is a potent, selective, and orally active allosteric agonist of the bombesin receptor subtype-3 (BRS-3).[1] BRS-3 is an orphan G-protein coupled receptor (GPCR) belonging to the bombesin receptor family.[6][7][8][9] It is primarily coupled to Gq proteins.[6]
Upon binding of MK-5046, BRS-3 undergoes a conformational change, leading to the activation of its associated Gq protein. This initiates a downstream signaling cascade, primarily through the activation of phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Further studies have revealed that BRS-3 activation by MK-5046 can also lead to the phosphorylation and activation of other signaling molecules, including mitogen-activated protein kinase (MAPK), focal adhesion kinase (FAK), Akt, and paxillin.[11]
Caption: BRS-3 signaling pathway activated by MK-5046.
Quantitative Pharmacological Data
The potency and binding affinity of MK-5046 for the BRS-3 receptor have been characterized across several species.
In Vitro Potency and Affinity of MK-5046
| Species | IC₅₀ (nM) | EC₅₀ (nM) | Kᵢ (nM) | Reference |
| Human | 27 | 14 | 3.7 | [1][2] |
| Mouse | 5.4 | 21 | 1.6 | [1] |
| Rat | 1.2 | 2.2 | 0.6 | [1] |
| Dog | 6.5 | 1.6 | 9.9 | [1] |
| Rhesus | 50 | 6.9 | 2.4 | [1] |
Pharmacokinetic Properties of MK-5046
| Species | Route | Dose | T₁/₂ (h) | F (%) | Reference |
| Mouse | IV | 1 mg/kg | 1.1 | - | [1] |
| PO | 2 mg/kg | - | 58 | [1] | |
| Rat | IV | 1 mg/kg | 1.2 | - | [1] |
| PO | 2 mg/kg | - | 53 | [1] | |
| Dog | IV | 0.5 mg/kg | 1.4 | - | [1] |
| PO | 1 mg/kg | - | 52 | [1] | |
| Rhesus | IV | 0.5 mg/kg | 1.7 | - | [1] |
| PO | 1 mg/kg | - | 25 | [1] | |
| Human | PO | 10-160 mg | 1.5 - 3.5 | - | [2][3][12] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of MK-5046 for the BRS-3 receptor.
Methodology:
-
Receptor Source: Membranes from cells stably expressing the human BRS-3 receptor (e.g., BALB 3T3 cells).[10]
-
Radioligand: [¹²⁵I]-Bantag-1, a known high-affinity BRS-3 antagonist.[10]
-
Incubation: Cell membranes are incubated with a fixed concentration of [¹²⁵I]-Bantag-1 and varying concentrations of MK-5046 in a suitable binding buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 22°C) to reach equilibrium.[10]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled BRS-3 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of MK-5046 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (EC₅₀) of MK-5046 at the BRS-3 receptor.
Methodology:
-
Cell Line: HEK293 cells stably co-expressing the human BRS-3 receptor and a calcium-sensitive photoprotein like aequorin (HEK293AEQ).[1]
-
Assay Principle: Activation of the Gq-coupled BRS-3 receptor by MK-5046 leads to an increase in intracellular calcium concentration, which is detected by the luminescence of aequorin.
-
Procedure:
-
Cells are loaded with the aequorin co-factor, coelenterazine.
-
Cells are then stimulated with varying concentrations of MK-5046.
-
The resulting luminescence is measured over time using a luminometer.
-
-
Data Analysis: The peak luminescence signal is plotted against the concentration of MK-5046. The EC₅₀ value (concentration of MK-5046 that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a calcium mobilization functional assay.
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of MK-5046 in preclinical species and humans.
Methodology:
-
Subjects: Animal models (e.g., mice, rats, dogs, rhesus monkeys) or human volunteers.[1][2]
-
Administration: MK-5046 is administered via intravenous (IV) and oral (PO) routes at specified doses.[1]
-
Sampling: Blood samples are collected at various time points after administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of MK-5046 in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (T₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (F).
Caption: General workflow for a pharmacokinetic study.
Conclusion
(2S)-MK-5046 is a well-characterized, potent, and selective allosteric agonist of the bombesin receptor subtype-3. Its mechanism of action through the Gq-PLC signaling pathway has been elucidated, and its pharmacological and pharmacokinetic properties have been established in both preclinical species and humans. This technical guide provides a foundational understanding of MK-5046 for researchers and scientists in the field of drug discovery and development, particularly those interested in the therapeutic potential of targeting the BRS-3 receptor for metabolic disorders.
References
- 1. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of bombesin receptor subtype-3 and its synthetic agonist on signaling, glucose transport and metabolism in myocytes from patients with obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bombesin Receptor Subtype-3 Regulates Tumor Growth by HER2 Tyrosine Phosphorylation in a Reactive Oxygen Species-Dependent Manner in Lung Cancer Cells [mdpi.com]
- 9. Bombesin receptor-subtype 3 as a potential target for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of MK‐5046, a Bombesin Receptor Subtype‐3 (BRS‐3) Agonist, in Healthy Patients | CiNii Research [cir.nii.ac.jp]
An In-Depth Technical Guide to the Synthesis and Purification of (R)-MK-5046
Introduction
This technical guide provides a comprehensive overview of the synthesis and purification methods for (R)-MK-5046. MK-5046, chemically known as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl) phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol, is a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist. The (S)-enantiomer is the biologically active form. This guide details the synthetic route to the racemic compound and the subsequent chiral separation to isolate the desired (R)- and (S)-enantiomers. It is intended for researchers, scientists, and drug development professionals.
It is important to note that MK-5046 should not be confused with Taranabant (MK-0364), a cannabinoid-1 receptor (CB-1R) inverse agonist, which has a distinct chemical structure and therapeutic target.
Racemic Synthesis of MK-5046
The synthesis of racemic MK-5046 proceeds through a multi-step sequence, culminating in the formation of the key tertiary alcohol. The general synthetic approach involves the coupling of a protected imidazole (B134444) derivative with a substituted aryl ketone, followed by the introduction of the trifluoromethyl carbinol moiety.
Experimental Protocol: Racemic Synthesis
The following protocol is a representative synthesis of racemic MK-5046:
Step 1: Synthesis of the Imidazole Intermediate
A suitably protected imidazole core is first synthesized. This typically involves the reaction of a protected imidazole with a trifluoromethylcyclopropylmethyl halide.
Step 2: Synthesis of the Aryl Ketone Intermediate
The aryl ketone component is prepared through standard aromatic chemistry, for example, a Friedel-Crafts acylation of a pyrazole-substituted benzene (B151609) derivative.
Step 3: Coupling and Grignard Reaction
The protected imidazole intermediate is deprotonated with a strong base, such as n-butyllithium, and then reacted with the aryl ketone intermediate to form a coupled ketone. Subsequent treatment with a trifluoromethyl Grignard reagent (e.g., CF3MgBr) or another trifluoromethylating agent yields the racemic tertiary alcohol, (R,S)-MK-5046.
Step 4: Deprotection
The protecting group on the imidazole nitrogen is removed under appropriate conditions to yield the final racemic product.
Purification of (R)- and (S)-MK-5046 by Chiral Chromatography
The resolution of the racemic mixture of MK-5046 is a critical step to isolate the biologically active (S)-enantiomer and the (R)-enantiomer. Preparative chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is a highly effective method for this separation on a laboratory and pilot-plant scale.
Experimental Protocol: Chiral SFC Separation
Instrumentation: Preparative Supercritical Fluid Chromatography (SFC) system.
Column: A suitable chiral stationary phase (CSP) is essential for the separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are often effective for resolving this type of compound. A common choice would be a column packed with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel.
Mobile Phase: A mixture of supercritical CO2 and a polar co-solvent, such as methanol (B129727) or ethanol, is typically used. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), can improve peak shape and resolution.
Detection: UV detection at an appropriate wavelength.
Sample Preparation: The racemic MK-5046 is dissolved in a suitable solvent, such as methanol, at a concentration appropriate for preparative injections.
Purification Parameters (Representative):
| Parameter | Value |
| Column | Chiralpak® AD-H (or similar amylose-based CSP) |
| Dimensions | 2.1 x 25 cm |
| Mobile Phase | 70% CO2 / 30% Methanol with 0.2% DEA |
| Flow Rate | 70 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | 220 nm |
| Injection Volume | 1 mL of 10 mg/mL solution |
Under these or similar conditions, the two enantiomers of MK-5046 will be separated, allowing for the collection of individual fractions of the (R) and (S) enantiomers. The purity of the collected fractions should be assessed by analytical chiral chromatography to determine the enantiomeric excess (ee).
Data Presentation
Table 1: Representative Yields for Racemic Synthesis of MK-5046
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |
| 1 | Protected Imidazole Intermediate | Protected Imidazole | Trifluoromethylcyclopropylmethyl bromide, NaH | THF | ~85 |
| 2 | Aryl Ketone Intermediate | Pyrazole-substituted benzene | Acetyl chloride, AlCl3 | DCM | ~90 |
| 3 | Racemic MK-5046 (protected) | Imidazole and Ketone Intermediates | n-BuLi, CF3MgBr | THF | ~70 |
| 4 | Racemic MK-5046 | Protected Racemic MK-5046 | Deprotection agent | Methanol | ~95 |
Table 2: Representative Data for Chiral SFC Purification of MK-5046
| Enantiomer | Retention Time (min) | Enantiomeric Excess (ee%) | Purity (by HPLC) |
| This compound | ~5.2 | >99% | >99% |
| (S)-MK-5046 | ~6.8 | >99% | >99% |
Visualizations
Caption: Synthetic workflow for the preparation of racemic MK-5046.
Caption: Workflow for the chiral purification of (R)- and (S)-MK-5046 via preparative SFC.
(R)-MK-5046: A Comprehensive Technical Guide to its Mechanism of Action on Bombesin Receptor Subtype-3 (BRS-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of (R)-MK-5046, a potent and selective allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3). BRS-3, an orphan G-protein coupled receptor (GPCR), is a promising therapeutic target for obesity and related metabolic disorders. This compound has been demonstrated to modulate energy homeostasis and glucose metabolism through the activation of specific intracellular signaling cascades. This document details the binding kinetics, functional potency, and downstream signaling pathways elicited by this compound at the BRS-3 receptor. Detailed experimental protocols for key assays and visual representations of signaling pathways are provided to facilitate further research and drug development in this area.
Introduction to BRS-3 and this compound
The bombesin receptor subtype-3 (BRS-3) is an orphan GPCR belonging to the bombesin receptor family.[1] Unlike other bombesin receptors, BRS-3 does not bind with high affinity to any known endogenous bombesin-related peptides.[1] It is primarily expressed in the central nervous system and peripheral tissues and is implicated in the regulation of energy homeostasis, glucose metabolism, and cell growth.[2][3]
This compound is a potent, selective, and orally active nonpeptide agonist of BRS-3.[2][4] A key characteristic of this compound is its function as an allosteric agonist, meaning it binds to a site on the receptor distinct from the orthosteric binding site for endogenous ligands.[5] This allosteric mechanism contributes to its unique pharmacological profile.
Quantitative Pharmacological Data
The interaction of this compound with BRS-3 has been characterized across multiple species using various in vitro assays. The following tables summarize the key quantitative data for binding affinity (Ki), inhibitory concentration (IC50), and functional potency (EC50).
Table 1: Binding Affinity (Ki) of this compound for BRS-3
| Species | Ki (nM) | Reference |
| Human | 0.08 (high-affinity), 11-29 (low-affinity) | [1] |
| Mouse | 1.6 | [2] |
| Rat | Not Reported | |
| Dog | Not Reported | |
| Rhesus | Not Reported |
Table 2: Inhibitory Concentration (IC50) of this compound at BRS-3
| Species | IC50 (nM) | Reference |
| Human | 27 | [2] |
| Mouse | 5.4 | [2] |
| Rat | 1.2 | [2] |
| Dog | 6.5 | [2] |
| Rhesus | 50 | [2] |
Table 3: Functional Potency (EC50) of this compound at BRS-3 (Phospholipase C Activation)
| Species | EC50 (nM) | Reference |
| Human | 0.02 | [1] |
| Mouse | 21 | [2] |
| Rat | 2.2 | [2] |
| Dog | 1.6 | [2] |
| Rhesus | 6.9 | [2] |
Mechanism of Action: Allosteric Agonism and Downstream Signaling
This compound functions as an allosteric agonist at the BRS-3 receptor.[5] Evidence for this includes the observation that this compound only partially inhibits the binding of the radiolabeled BRS-3 antagonist, 125I-Bantag-1.[5] Furthermore, the inhibition of peptide agonist-induced signaling by Bantag-1 is competitive, whereas its inhibition of this compound-induced signaling is noncompetitive.[5]
Upon binding to BRS-3, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and subsequent downstream signaling cascades. The primary signaling pathway activated by BRS-3 is the Gq/11 pathway, which stimulates phospholipase C (PLC).[1]
Key Signaling Pathways
Activation of BRS-3 by this compound initiates several key intracellular signaling pathways:
-
Phospholipase C (PLC) Pathway: Activated Gαq stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: BRS-3 activation leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), key components of the MAPK pathway, which is involved in cell proliferation and differentiation.[1]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: this compound stimulation of BRS-3 also results in the activation of the PI3K/Akt pathway, a critical regulator of cell survival, growth, and metabolism.[1]
dot
Caption: BRS-3 signaling pathway activated by this compound.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is adapted from studies characterizing ligand binding to BRS-3.[5]
Objective: To determine the binding affinity (Ki) of this compound for the BRS-3 receptor.
Materials:
-
Cell membranes from cells stably expressing human BRS-3 (e.g., CHO-hBRS-3).
-
Radioligand: 125I-Bantag-1 (a selective BRS-3 antagonist).
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled Bantag-1 (for non-specific binding) or diluted this compound.
-
50 µL of 125I-Bantag-1 (final concentration ~0.1 nM).
-
100 µL of cell membrane preparation (20-40 µg of protein).
-
-
Incubate at 37°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
dot
Caption: Experimental workflow for the radioligand binding assay.
Calcium Mobilization Assay
This protocol is a generalized procedure based on common methods for GPCR functional assays.
Objective: To measure the functional potency (EC50) of this compound by quantifying intracellular calcium release.
Materials:
-
Cells stably expressing human BRS-3 (e.g., CHO-hBRS-3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed hBRS-3 expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution: Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in assay buffer.
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer, leaving 100 µL of buffer in each well.
-
Prepare serial dilutions of this compound in assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add 25 µL of the this compound dilutions to the wells and immediately measure the change in fluorescence over time.
-
Determine the peak fluorescence response for each concentration.
-
Plot the dose-response curve and calculate the EC50 value using non-linear regression.
Western Blotting for ERK1/2 and Akt Phosphorylation
This protocol is a generalized procedure for analyzing protein phosphorylation.
Objective: To detect the activation of the MAPK and PI3K/Akt pathways by measuring the phosphorylation of ERK1/2 and Akt.
Materials:
-
hBRS-3 expressing cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Culture hBRS-3 expressing cells and serum-starve for 4-6 hours.
-
Stimulate the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the corresponding total protein antibody to normalize for protein loading.
dot
Caption: Western blot workflow for signaling pathway analysis.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of BRS-3 and a promising lead compound for the development of therapeutics for obesity and metabolic diseases. Its allosteric mechanism of action and its ability to activate key signaling pathways involved in metabolism and cell growth are well-documented. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of GPCR pharmacology and drug discovery. Further studies are warranted to fully elucidate the in vivo effects of this compound and its therapeutic potential.
References
- 1. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MK-5046: An In-Depth Technical Guide to its Allosteric Modulation of the Bombesin Receptor Subtype 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bombesin (B8815690) receptor subtype 3 (BRS-3) is an orphan G protein-coupled receptor (GPCR) implicated in various physiological processes, including energy homeostasis, making it an attractive target for the treatment of obesity and related metabolic disorders.[1][2] (R)-MK-5046 has been identified as the first nonpeptide allosteric agonist for the BRS-3 receptor.[3][4][5] This technical guide provides a comprehensive overview of the allosteric modulation of BRS-3 by this compound, detailing its mechanism of action, impact on signaling pathways, and the experimental protocols used for its characterization. Quantitative data are summarized for clarity, and key concepts are illustrated with signaling pathway and experimental workflow diagrams.
Introduction to Bombesin Receptors and this compound
The mammalian bombesin receptor family consists of three members: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the bombesin receptor subtype 3 (BRS-3 or BB3).[6][7][8] While NMBR and GRPR have well-defined endogenous peptide ligands, BRS-3 remains an orphan receptor with no identified natural ligand.[8][9] BRS-3 is expressed in the central nervous system and peripheral tissues and is involved in processes such as satiety and energy balance.[6][8]
This compound, with the chemical name (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl)propan-2-ol, is a potent and selective small molecule agonist of BRS-3.[2][3] Extensive pharmacological studies have revealed that this compound functions as an allosteric agonist, binding to a site on the receptor distinct from the orthosteric binding pocket.[3][4] This allosteric mechanism confers unique pharmacological properties, offering potential advantages in drug development, such as increased selectivity and a ceiling effect on receptor activation.[10][11]
Quantitative Data: Binding Affinities and Functional Potency
The interaction of this compound and other key ligands with the human BRS-3 (hBRS-3) has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of Ligands for Human Bombesin Receptors
| Ligand | Receptor | Ki (nM) | Cell Line | Radioligand | Reference(s) |
| This compound | hBRS-3 | 37-160 (overall) | hBRS-3 Balb 3T3, NCI-N417 | 125I-Bantag-1 | [9][12] |
| 0.08 (high-affinity site) | [9][12] | ||||
| 11-29 (low-affinity site) | [9][12] | ||||
| Bantag-1 | hBRS-3 | 1.3 | hBRS-3 Balb 3T3 | 125I-Bantag-1 | [9][12] |
| Peptide-1 | hBRS-3 | 2 | hBRS-3 Balb 3T3 | 125I-Bantag-1 | [9][12] |
| GRP | hBRS-3 | >10,000 | hBRS-3 Balb 3T3 | 125I-Bantag-1 | [9][12] |
| NMB | hBRS-3 | >10,000 | hBRS-3 Balb 3T3 | 125I-Bantag-1 | [9][12] |
Note: The binding of this compound is best described by a two-site model, indicating the presence of high and low-affinity binding states, a characteristic often seen with allosteric modulators.
Table 2: Functional Potency of Ligands at the Human BRS-3 Receptor
| Ligand | Assay | EC50 (nM) | Cell Line | Reference(s) |
| This compound | Phospholipase C (PLC) Activation | 0.02 | hBRS-3 Balb 3T3 | [9][12] |
| 12.5 | BRS-3 cells | [3] | ||
| Peptide-1 | Phospholipase C (PLC) Activation | 6 | hBRS-3 Balb 3T3 | [9][12] |
| 3.48 | BRS-3 cells | [3] | ||
| GRP | Phospholipase C (PLC) Activation | >10,000 | hBRS-3 Balb 3T3 | [9][12] |
| NMB | Phospholipase C (PLC) Activation | >10,000 | hBRS-3 Balb 3T3 | [9][12] |
| Bantag-1 | Phospholipase C (PLC) Activation | >10,000 (Antagonist) | hBRS-3 Balb 3T3 | [9][12] |
Note: this compound demonstrates significantly higher potency in functional assays compared to its binding affinity, a phenomenon that can be observed with allosteric agonists.[3][9]
Signaling Pathways Modulated by this compound
Activation of BRS-3 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of Phospholipase C (PLC).[3][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7]
In addition to the canonical PLC pathway, BRS-3 activation by this compound has been shown to stimulate other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/ERK, Phosphoinositide 3-Kinase (PI3K)/Akt, and Focal Adhesion Kinase (FAK) pathways.[9][12][13] These pathways are crucial for regulating cellular processes such as proliferation, survival, and migration.[13][14]
Signaling Pathway Diagram
References
- 1. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keynote review: Allosterism in membrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 14. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (R)-MK-5046: A BRS-3 Agonist for Obesity
(R)-MK-5046 is a potent, selective, and orally active allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G-protein coupled receptor implicated in the regulation of energy homeostasis. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, intended for researchers, scientists, and drug development professionals.
Introduction: Targeting the Bombesin Receptor Subtype-3
The bombesin receptor family consists of three subtypes: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the bombesin receptor subtype-3 (BRS-3 or BB3). BRS-3 is an orphan receptor, with no identified endogenous ligand, and is predominantly expressed in the central nervous system.[1] Studies in knockout mice have demonstrated that the absence of functional BRS-3 leads to mild obesity and insulin (B600854) resistance, highlighting its role in energy balance.[1] Consequently, BRS-3 emerged as a promising therapeutic target for the treatment of obesity.
Discovery and Synthesis of this compound
The development of MK-5046 originated from a lead optimization program aimed at identifying small-molecule BRS-3 agonists with improved potency, selectivity, and pharmacokinetic properties.[1] The chemical name for MK-5046 is (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol.[2] The initial synthesis produced a racemic mixture, with subsequent chiral separation yielding the individual enantiomers.[1] The (R)-enantiomer was identified as the more potent and was selected for further development.[1]
Experimental Protocols: Synthesis and Chiral Separation
Synthesis of Racemic MK-5046:
The synthesis of the racemic compound 22 (MK-5046) involved a multi-step process.[1] A key step was the reaction of a lithiated imidazole (B134444) derivative with a trifluoromethyl ketone to construct the core structure.[1]
Chiral Separation:
The enantiomers of MK-5046 were separated using chiral chromatography.[1] While the specific detailed protocol for the preparative separation is not publicly available, a general approach for chiral separation of similar compounds using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is outlined below.
General Protocol for Chiral HPLC Separation:
-
Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound absorbs.
-
Procedure: The racemic mixture is dissolved in a minimal amount of the mobile phase and injected onto the column. The two enantiomers will have different retention times, allowing for their separate collection as they elute from the column. The fractions containing each pure enantiomer are then concentrated to yield the isolated (R)- and (S)-MK-5046.
In Vitro Pharmacology
This compound is a potent and selective agonist of the BRS-3 receptor across multiple species. Its mechanism of action has been characterized as allosteric agonism, meaning it binds to a site on the receptor distinct from the orthosteric binding site of endogenous ligands, leading to a unique pharmacological profile.[3][4]
Receptor Binding and Functional Activity
This compound demonstrates high-affinity binding to the BRS-3 receptor and potent functional activation. The in vitro potency of MK-5046 has been evaluated in various cell-based assays.
Table 1: In Vitro Potency of MK-5046 at BRS-3 Receptors of Different Species [1]
| Species | BRS-3 IC50 (nM) | BRS-3 Ki (nM) | BRS-3 EC50 (nM) | % Activation |
| Human | 28 ± 13 | 3.7 ± 0.5 | 14 ± 4 | 100 ± 6 |
| Mouse | 5.4 ± 2 | 1.6 ± 0.7 | 21 ± 0.9 | 120 ± 10 |
| Rat | 1.2 ± 0.4 | 0.6 ± 0.2 | 2.2 ± 1 | 110 ± 9 |
| Dog | 6.5 ± 1.9 | 9.9 ± 1.3 | 1.6 ± 0.8 | 100 ± 58 |
| Rhesus | 50 ± 15 | 2.4 ± 1.3 | 6.9 ± 4 | 110 ± 8 |
IC50 and Ki values were determined by radioligand binding assays. EC50 values and % activation were determined in functional assays measuring downstream signaling.
Experimental Protocols: In Vitro Assays
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound to the BRS-3 receptor.
-
Method: Competitive radioligand binding assays are typically performed using cell membranes prepared from cells expressing the BRS-3 receptor. A radiolabeled ligand that binds to the receptor is incubated with the membranes in the presence of varying concentrations of the test compound (this compound). The ability of the test compound to displace the radioligand is measured, and the IC50 (the concentration of the compound that inhibits 50% of the radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based Functional Assays:
-
Objective: To measure the functional potency (EC50) of this compound as a BRS-3 agonist.
-
Method: These assays measure a downstream signaling event following receptor activation. A common method is to measure the accumulation of intracellular second messengers, such as inositol (B14025) phosphates (IP) or calcium, in cells expressing the BRS-3 receptor. Cells are treated with varying concentrations of this compound, and the response is measured. The EC50 is the concentration of the agonist that produces 50% of the maximal response.
In Vivo Pharmacology and Efficacy
The anti-obesity effects of this compound have been demonstrated in various preclinical animal models, including diet-induced obese (DIO) mice, rats, and dogs.[5] The primary mechanisms of action in vivo are a reduction in food intake and an increase in energy expenditure.[5]
Effects on Body Weight and Food Intake
Chronic administration of this compound leads to a sustained reduction in body weight. For example, in DIO mice, a 14-day treatment with MK-5046 (25 mg/kg/day) resulted in a 9% reduction in body weight compared to vehicle-treated controls.[2]
Experimental Protocols: In Vivo Studies
Diet-Induced Obesity (DIO) Mouse Model:
-
Objective: To evaluate the efficacy of this compound in a model of obesity that mimics human obesity caused by a high-fat diet.
-
Method: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, insulin resistance, and other metabolic abnormalities.[6][7] Once the obese phenotype is established, the mice are treated with this compound or vehicle. Body weight, food intake, and other metabolic parameters are monitored throughout the study.
Pharmacokinetics
The pharmacokinetic profile of MK-5046 has been characterized in several species, including mice, rats, dogs, and humans.[1][8] The compound is orally bioavailable and has a relatively short half-life in humans.[8]
Table 2: Pharmacokinetic Parameters of MK-5046 in Different Species [1]
| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| Mouse | 9.6 | 32 | 2.2 | 1.1 |
| Rat | 64 | 20 | 0.98 | 0.7 |
| Dog | 52 | 5.6 | 0.45 | 1.4 |
| Rhesus | 18 | 8.8 | 0.44 | 1.0 |
| Human | - | - | - | 1.5 - 3.5 |
Data for preclinical species are from intravenous and oral dosing studies. Human half-life is from a Phase I clinical trial.[8]
Experimental Protocols: Pharmacokinetic Studies
Pharmacokinetic Analysis in Preclinical Species:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Method: The compound is administered to animals (e.g., rats, dogs) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points after dosing, and the concentration of the drug in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters are then calculated from the plasma concentration-time data.
Mechanism of Action: BRS-3 Signaling Pathway
BRS-3 is a Gq-coupled receptor.[9] Upon activation by this compound, BRS-3 initiates a cascade of intracellular signaling events.
Downstream Signaling Pathways
The binding of this compound to BRS-3 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Further downstream, BRS-3 activation has been shown to modulate several other signaling pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) pathway: Activation of the MAPK/ERK pathway has been observed following BRS-3 stimulation.[10]
-
Hippo Signaling Pathway: Recent studies have indicated that BRS-3 activation can lead to the downregulation of the Hippo signaling pathway, which is involved in cell proliferation and migration.[10][11] This involves the dephosphorylation and nuclear localization of the Yes-associated protein (YAP).[11]
Visualization of the BRS-3 Signaling Pathway
Caption: BRS-3 signaling cascade initiated by this compound.
Clinical Development
A Phase I clinical trial of MK-5046 has been conducted in healthy and obese male volunteers.[8] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses. The results showed that MK-5046 was generally well-tolerated, with dose-proportional exposure.[8] Adverse events included transient increases in blood pressure, erections, and sensations of feeling hot, cold, or jittery.[8]
Experimental Protocols: Phase I Clinical Trial
Study Design:
-
A double-blind, randomized, placebo-controlled, single-ascending-dose study.[8]
-
Participants: Healthy and obese male volunteers.
-
Intervention: Single oral doses of MK-5046 (ranging from 10 to 160 mg) or placebo.[8]
-
Assessments: Safety and tolerability were monitored through adverse event reporting, vital signs, ECGs, and laboratory tests. Pharmacokinetic parameters were determined from plasma drug concentrations. Pharmacodynamic effects on blood pressure, heart rate, body temperature, and appetite were also assessed.[8]
Conclusion
This compound is a novel, potent, and selective BRS-3 agonist that has demonstrated efficacy in preclinical models of obesity through its effects on reducing food intake and increasing energy expenditure. Its unique allosteric mechanism of action and well-characterized pharmacology make it a valuable tool for further investigating the role of the BRS-3 receptor in metabolic regulation. While early clinical data are promising, further studies are needed to fully elucidate its therapeutic potential and long-term safety profile for the treatment of obesity in humans.
References
- 1. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dynamic Phosphoproteomics of BRS3 Activation Reveals the Hippo Signaling Pathway for Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity and Kinetics of (R)-MK-5046 for the Bombesin Receptor Subtype-3 (BRS-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of (R)-MK-5046, a potent and selective allosteric agonist for the Bombesin (B8815690) Receptor Subtype-3 (BRS-3). BRS-3, an orphan G protein-coupled receptor (GPCR), is a promising therapeutic target for metabolic disorders such as obesity and diabetes.[1] this compound has been instrumental in elucidating the physiological roles of this receptor.
Binding Affinity and Functional Potency of this compound
This compound exhibits a complex binding profile to human BRS-3 (hBRS-3), characterized by the presence of both high and low-affinity binding sites. This is a hallmark of its allosteric mechanism of action.[2][3] In functional assays, it acts as a potent agonist, stimulating the BRS-3-mediated signaling cascade.
| Parameter | Cell Line | Value (nM) | Reference |
| Binding Affinity (Ki) | |||
| High-Affinity Site | hBRS-3 Balb 3T3 | 0.080 ± 0.018 | [2] |
| NCI-N417 | 0.077 ± 0.005 | [2] | |
| Low-Affinity Site | hBRS-3 Balb 3T3 | 29.2 ± 0.09 | [2] |
| NCI-N417 | 10.6 ± 2.1 | [2] | |
| Overall Affinity (IC50) | hBRS-3 | 27 | [4] |
| Functional Potency (EC50) | |||
| Phospholipase C Activation | hBRS-3 cells | 0.02 | [2][3] |
| hBRS-3 | 25 | [4] |
Binding Kinetics
While specific association (k_on) and dissociation (k_off) rate constants for this compound binding to BRS-3 are not extensively reported in publicly available literature, its allosteric nature influences the binding kinetics of other ligands. Studies have shown that MK-5046 slows the dissociation of the BRS-3 peptide antagonist, ¹²⁵I-Bantag-1.[2] Specifically, in the presence of MK-5046, the dissociation rate of ¹²⁵I-Bantag-1 was 1.67-fold slower.[2] This observation is a key indicator of allosteric interaction, where the binding of MK-5046 to its site on the receptor induces a conformational change that affects the binding of a ligand at a topographically distinct orthosteric site.
BRS-3 Signaling Pathway
BRS-3 primarily signals through the Gq/11 family of G proteins.[5] The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5][6]
Caption: BRS-3 Gq Signaling Pathway.
Experimental Protocols
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from BRS-3.
Caption: Radioligand Displacement Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Homogenize cells expressing hBRS-3 in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.[7]
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable BRS-3 radioligand (e.g., ¹²⁵I-Bantag-1) and a range of concentrations of unlabeled this compound.[7]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Phospholipase C Activation Assay (IP₃ Accumulation)
This functional assay measures the ability of this compound to stimulate the BRS-3-mediated Gq signaling pathway by quantifying the accumulation of inositol trisphosphate (IP₃).
Caption: Phospholipase C (IP₃ Accumulation) Assay Workflow.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing hBRS-3 and label them by overnight incubation with [³H]-myo-inositol, which is incorporated into cellular phosphoinositides.
-
Stimulation: Wash the cells and pre-incubate with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates. Stimulate the cells with various concentrations of this compound for a defined period.
-
Extraction: Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid) to lyse the cells and extract the soluble inositol phosphates.
-
Separation: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]-IP₃ in the collected fractions using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-IP₃ accumulated against the concentration of this compound. Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.
Conclusion
This compound is a valuable pharmacological tool for studying BRS-3. Its characterization as a potent, allosteric agonist with a distinct binding profile provides a foundation for understanding its mechanism of action and for the development of novel therapeutics targeting the BRS-3 receptor for the treatment of metabolic diseases. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other BRS-3 modulators.
References
- 1. Bombesin receptor-subtype 3 as a potential target for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Unveiling the Pharmacological Profile of MK-5046: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective Bombesin (B8815690) Receptor Subtype-3 Agonist
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of MK-5046, a potent and selective agonist for the bombesin receptor subtype-3 (BRS-3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of BRS-3 modulation, particularly in the context of metabolic disorders. The information presented herein is a synthesis of publicly available preclinical and early clinical research data.
Introduction
MK-5046 is a nonpeptide small molecule that has been identified as a potent and selective agonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor (GPCR).[1][2] BRS-3 is considered an orphan receptor as its endogenous ligand has not yet been definitively identified.[3][4] It is primarily expressed in the central nervous system and is implicated in the regulation of energy homeostasis, making it a target of interest for the treatment of obesity and type 2 diabetes.[5] Preclinical studies have demonstrated that agonism of BRS-3 can lead to reduced food intake, increased metabolic rate, and subsequent weight loss.[6][7] This document details the binding characteristics, functional activity, signaling pathways, and pharmacokinetic properties of MK-5046.
Mechanism of Action
MK-5046 functions as an allosteric agonist at the BRS-3 receptor.[8][9] Unlike orthosteric agonists that bind to the same site as the endogenous ligand, allosteric modulators bind to a distinct site on the receptor. This interaction can modulate the receptor's response to its natural ligand or, in the case of an allosteric agonist, directly activate the receptor. Evidence for the allosteric nature of MK-5046 includes its ability to only partially inhibit the binding of a radiolabeled BRS-3 antagonist and its noncompetitive inhibition profile in functional assays.[6][10] Furthermore, MK-5046 has been shown to slow the dissociation rate of other BRS-3 ligands.[8][10]
Quantitative Pharmacology
The pharmacological activity of MK-5046 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional potency, and pharmacokinetic parameters across different species.
Table 1: In Vitro Binding Affinity and Functional Potency of MK-5046 at BRS-3
| Species | Assay Type | Parameter | Value (nM) |
| Human | Radioligand Binding | Ki | 3.7 ± 0.5 |
| Human | Radioligand Binding | High-Affinity Ki | 0.08 |
| Human | Radioligand Binding | Low-Affinity Ki | 11-29 |
| Human | Functional (PLC Activation) | EC50 | 14 |
| Human | Functional (PLC Activation) | Potency | 0.02 |
| Mouse | Radioligand Binding | Ki | 1.6 ± 0.7 |
| Rat | Radioligand Binding | Ki | 0.6 ± 0.2 |
Data compiled from multiple sources.[1][3][4]
Table 2: Pharmacokinetic Profile of MK-5046
| Species | Administration | T1/2 (hours) |
| Human | Oral (10-160 mg) | 1.5 - 3.5 |
| Dog | Intravenous (0.5 mg/kg) | 1.4 |
| Mouse | Not Specified | ~3.5 (estimated) |
| Rat | Not Specified | Not Specified |
Data compiled from multiple sources.[1][3][11]
Signaling Pathways
Activation of the BRS-3 receptor by MK-5046 primarily initiates signaling through the Gq alpha subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these initial events, MK-5046 has been shown to be a full agonist for the activation of the mitogen-activated protein kinase (MAPK), focal adhesion kinase (FAK), Akt, and paxillin (B1203293) signaling pathways.[3][4] It acts as a partial agonist for phospholipase A2 (PLA2) activation.[4]
Figure 1: BRS-3 signaling pathway activated by MK-5046.
In Vivo Efficacy
Preclinical studies in various animal models have demonstrated the anti-obesity effects of MK-5046. In diet-induced obese (DIO) mice, oral administration of MK-5046 led to a dose-dependent reduction in food intake and an increase in fasting metabolic rate.[6] Chronic administration in DIO mice resulted in significant and sustained body weight reduction.[6][7] Similar effects on body weight were observed in rats and dogs.[6] Notably, the weight-reducing effects of MK-5046 appear to be primarily driven by an increase in metabolic rate rather than a reduction in food intake with chronic dosing.[6] The anorectic effects of MK-5046 were absent in BRS-3 knockout mice, confirming its mechanism of action.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of MK-5046 for the BRS-3 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the BRS-3 receptor (e.g., CHO or HEK293 cells).
-
Incubation: The cell membranes are incubated with a radiolabeled BRS-3 ligand (e.g., [125I]-[d-Tyr6,β-Ala11,Phe13,Nle14]bombesin(6-14)) and varying concentrations of unlabeled MK-5046.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of MK-5046 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay.
Functional Assay: Aequorin-Based Calcium Mobilization
This assay measures the functional potency (EC50) of MK-5046 by quantifying the increase in intracellular calcium concentration following BRS-3 activation.
Methodology:
-
Cell Culture: HEK293 cells stably co-expressing the human BRS-3 receptor and the photoprotein aequorin are cultured in multi-well plates.
-
Aequorin Reconstitution: The cells are incubated with coelenterazine (B1669285) to reconstitute the functional aequorin photoprotein.
-
Compound Addition: Varying concentrations of MK-5046 are added to the wells.
-
Luminescence Detection: Upon binding of MK-5046 to BRS-3 and subsequent Gq activation, intracellular calcium is released. The binding of Ca2+ to aequorin triggers a conformational change that results in the emission of light. This luminescence is measured using a luminometer.
-
Data Analysis: The concentration of MK-5046 that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Figure 3: Workflow for an aequorin-based functional assay.
Conclusion
MK-5046 is a well-characterized, potent, and selective allosteric agonist of the bombesin receptor subtype-3. Its ability to activate BRS-3 and modulate downstream signaling pathways has been demonstrated in a variety of in vitro and in vivo models. The preclinical data strongly support the role of BRS-3 agonism in the regulation of energy homeostasis, highlighting the therapeutic potential of compounds like MK-5046 for the treatment of obesity and related metabolic disorders. This technical guide provides a foundational understanding of the pharmacological profile of MK-5046 to aid researchers in the continued exploration of BRS-3 as a drug target.
References
- 1. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of energy homeostasis by bombesin receptor subtype-3: selective receptor agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hamamatsu.com [hamamatsu.com]
- 5. What are BRS3 agonists and how do they work? [synapse.patsnap.com]
- 6. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of aequorin for G protein-coupled receptor hit identification and compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. angioproteomie.com [angioproteomie.com]
(R)-MK-5046 Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MK-5046 is a potent, selective, and orally active allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G-protein coupled receptor (GPCR) implicated in various physiological processes, including energy homeostasis, glucose metabolism, and oncogenesis. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound upon binding to BRS-3. We will delve into the core signaling cascades, present quantitative data on receptor affinity and agonist potency, and provide detailed experimental protocols for assessing the activation of key signaling molecules. This document is intended to serve as a valuable resource for researchers investigating the pharmacology of this compound and the therapeutic potential of targeting the BRS-3 receptor.
Introduction to this compound and the BRS-3 Receptor
This compound, with the chemical name (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol, is a small molecule agonist for the BRS-3 receptor.[1][2] BRS-3 is an orphan GPCR, meaning its endogenous ligand has not yet been definitively identified.[1] It is expressed in the central nervous system and various peripheral tissues.[1] Studies have shown that this compound functions as an allosteric agonist, binding to a site on the BRS-3 receptor that is distinct from the orthosteric ligand binding site.[3] This allosteric modulation leads to the activation of several downstream signaling cascades, which are the focus of this guide.
Core Downstream Signaling Pathways of this compound
Upon activation of the BRS-3 receptor, this compound initiates a cascade of intracellular signaling events. The primary pathways identified include the Phospholipase C (PLC) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and the Focal Adhesion Kinase (FAK) pathway. Additionally, recent evidence suggests a role for the Hippo signaling pathway in mediating cellular responses to BRS-3 activation.
Phospholipase C (PLC) Pathway
Activation of BRS-3 by this compound leads to the stimulation of Phospholipase C (PLC).[3] PLC is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various calcium-dependent enzymes. DAG remains in the plasma membrane and activates Protein Kinase C (PKC).
Figure 1: this compound-induced PLC signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound is a full agonist for the activation of the MAPK pathway in cells expressing the human BRS-3 receptor.[1] The MAPK cascade is a crucial signaling pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Activation of BRS-3 can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), which are key members of the MAPK family. This activation can be mediated by upstream kinases such as Raf and MEK.
Figure 2: this compound-induced MAPK signaling pathway.
PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another key downstream target of this compound, for which it acts as a full agonist.[1] This pathway is critical for cell survival, growth, and metabolism. Upon BRS-3 activation, PI3K is recruited to the plasma membrane where it phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2.
Figure 3: this compound-induced PI3K/Akt signaling pathway.
Focal Adhesion Kinase (FAK) and Paxillin Pathway
This compound also fully activates Focal Adhesion Kinase (FAK) and its substrate paxillin.[1] FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction and is crucial for cell motility, proliferation, and survival. Upon activation, FAK undergoes autophosphorylation, creating docking sites for other signaling proteins, including Src family kinases. FAK then phosphorylates other proteins, such as paxillin, a focal adhesion-associated protein, leading to the assembly of signaling complexes that regulate cell adhesion and migration.
Figure 4: this compound-induced FAK/Paxillin signaling.
Hippo Signaling Pathway
Recent phosphoproteomic studies have revealed that BRS-3 activation by this compound can downregulate the Hippo signaling pathway.[4][5] The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer. The core of the Hippo pathway is a kinase cascade that ultimately leads to the phosphorylation and inactivation of the transcriptional co-activator Yes-associated protein (YAP). By downregulating the Hippo pathway, this compound treatment can lead to the dephosphorylation and nuclear translocation of YAP, promoting cell migration.[4]
References
- 1. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Role of (R)-MK-5046 in Regulating Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MK-5046 is a potent and selective, orally active allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1] Preclinical studies in diet-induced obese (DIO) rodent and dog models have demonstrated that this compound reduces food intake, increases energy expenditure, and promotes weight loss.[2][3][4][5] These effects are mediated through the central nervous system and are absent in BRS-3 knockout mice, highlighting the specificity of its mechanism.[2][4] While initial clinical evaluation showed promise, development was halted due to cardiovascular side effects.[6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Bombesin Receptor Subtype-3 and Energy Homeostasis
The bombesin receptor subtype-3 (BRS-3) is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, particularly in areas involved in the regulation of energy balance.[2] Mice lacking a functional BRS-3 gene exhibit mild obesity, hyperphagia, and reduced metabolic rate, suggesting a tonic role for this receptor in maintaining energy homeostasis.[7] Agonism of BRS-3 has therefore emerged as a potential therapeutic strategy for the treatment of obesity. This compound was developed as a potent and selective small molecule agonist to probe the therapeutic potential of this target.[2][4]
Mechanism of Action of this compound
This compound functions as an allosteric agonist at the BRS-3 receptor.[8] Upon binding, it activates the Gαq signaling cascade, leading to the stimulation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to downstream cellular responses that influence energy metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Species | Assay Type | Value | Reference |
| BRS-3 | Human | IC50 | 27 nM | [1] |
| BRS-3 | Human | EC50 | 25 nM | [1] |
| BRS-3 | Human | Ki | 3.7 nM | [9] |
| BRS-3 | Mouse | Ki | 1.6 nM | [9] |
| BRS-3 | Rat | Ki | 0.6 nM | [1] |
| BRS-3 | Dog | Ki | 9.9 nM | [1] |
| BRS-3 | Rhesus | Ki | 2.4 nM | [1] |
| GRPR | Human | Selectivity | >1000-fold | [10] |
| NMBR | Human | Selectivity | >1000-fold | [10] |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Dose (mg/kg/day) | Duration | Result | Reference |
| Body Weight | 25 (s.c. infusion) | 14 days | 8-9% reduction vs. vehicle | [2][4] |
| Food Intake | 3, 10, 30 (oral) | Acute | Dose-dependent reduction | [5] |
| Metabolic Rate | 3, 10, 30 (oral) | Acute | Dose-dependent increase | [5] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Reference |
| Mouse | Brain Receptor Occupancy (50%) | 0.34 ± 0.23 µM (plasma concentration) | [3][5] |
| Human | Tmax (median) | 1.0 hour | [11] |
| Human | t1/2 (apparent) | 1.5 - 3.5 hours | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Diet-Induced Obese (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.
Materials:
-
Male C57BL/6J mice (6 weeks old)[12]
-
High-Fat Diet (HFD): 45-60% of calories from fat[12]
-
Control (standard) diet: 10% of calories from fat[12]
-
Animal caging with environmental enrichment
-
Weighing scale
-
Glucometer
Procedure:
-
Acclimatize 6-week-old male C57BL/6J mice to the housing facility for one week on a standard chow diet.[2]
-
Randomize mice into two groups: a control group and a high-fat diet (HFD) group.[13]
-
Provide the control group with the standard diet and the HFD group with the high-fat diet ad libitum for 10-12 weeks.[12][13]
-
House mice individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[13]
-
Monitor body weight and food intake weekly.[13]
-
After the 10-12 week period, confirm the obese phenotype in the HFD group by significantly higher body weight and, if required, by performing a glucose tolerance test.[12]
-
The diet-induced obese mice are then ready for pharmacological studies with this compound.
Measurement of Food Intake and Energy Expenditure
Objective: To quantify the effects of this compound on food consumption and metabolic rate.
Materials:
-
Diet-induced obese mice
-
This compound
-
Vehicle control
-
Automated metabolic cages (e.g., Comprehensive Lab Animal Monitoring System - CLAMS) equipped for indirect calorimetry and food intake monitoring[14]
-
Powdered diet (if using automated feeders)[3]
Procedure:
-
Acclimatize individual DIO mice to the metabolic cages for at least 24-48 hours before the experiment.[14]
-
Administer a single oral dose of this compound or vehicle to the mice.
-
Immediately place the mice back into the metabolic cages.
-
Continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.[14]
-
Simultaneously, measure food intake using automated food hoppers that record the weight of food consumed over time.[3][15][16][17][18]
-
Record data for a specified period, for example, over 2 hours and overnight, to assess both acute and sustained effects.[5]
BRS-3 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the BRS-3 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human BRS-3 receptor (e.g., CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [125I]-[d-Tyr6,β-Ala11,Phe13,Nle14]bombesin(6-14))
-
This compound at various concentrations
-
Non-specific binding control (e.g., a high concentration of an unlabeled BRS-3 ligand)
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radiolabeled ligand and a high concentration of an unlabeled BRS-3 ligand.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).
Calcium Mobilization Assay
Objective: To assess the functional agonist activity of this compound at the BRS-3 receptor by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 or CHO cells stably expressing the human BRS-3 receptor
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[19]
-
This compound at various concentrations
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)[19]
Procedure:
-
Seed the BRS-3 expressing cells into the 96-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.[20][21]
-
Wash the cells to remove excess extracellular dye.[20]
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.
-
Analyze the data to generate dose-response curves and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the BRS-3 receptor in energy homeostasis. Its ability to reduce food intake and increase energy expenditure in preclinical models provides strong evidence for BRS-3 as a target for the treatment of obesity. However, the adverse cardiovascular effects observed in early clinical trials highlight the challenges in translating these findings to a safe and effective therapy. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of metabolic diseases and drug development, facilitating further investigation into the therapeutic potential of BRS-3 agonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 3. An open-source device for measuring food intake and operant behavior in rodent home-cages | eLife [elifesciences.org]
- 4. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays [cellcarta.com]
- 7. Bombesin receptor-subtype 3 as a potential target for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Diet-induced obesity murine model [protocols.io]
- 14. Physiological and metabolic features of mice with CRISPR/Cas9-mediated loss-of-function in growth hormone-releasing hormone | Aging [aging-us.com]
- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 16. An open-source device for measuring food intake and operant behavior in rodent home-cages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] An open-source device for measuring food intake and operant behavior in rodent home-cages | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labs.pbrc.edu [labs.pbrc.edu]
Methodological & Application
Application Notes and Protocols for (R)-MK-5046 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
(R)-MK-5046 is a potent and selective allosteric agonist of the Bombesin (B8815690) Receptor Subtype-3 (BRS-3) , a G-protein coupled receptor implicated in the regulation of energy homeostasis.[1] These application notes provide an overview of the in vitro pharmacological characterization of this compound, including its binding affinity and functional activity at the human BRS-3 receptor.
Mechanism of Action
This compound functions as an allosteric agonist at the BRS-3 receptor.[2][3] Upon binding, it activates downstream signaling cascades, including the activation of Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), Focal Adhesion Kinase (FAK), Akt, and paxillin.[4] The allosteric nature of this compound is demonstrated by its ability to modulate the binding of other ligands to BRS-3, such as slowing the dissociation of the BRS-3 antagonist 125I-Bantag-1.[2][3]
BRS-3 Signaling Pathway Activated by this compound
References
- 1. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays to Determine the Activity of (R)-MK-5046
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MK-5046 is a potent and selective small molecule agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor (GPCR).[1][2] BRS-3 is an orphan receptor primarily expressed in the central nervous system and is implicated in the regulation of energy homeostasis, making it a target for the treatment of obesity and diabetes.[1][2] It is important to note that this compound is a BRS-3 agonist and not a CGRP receptor antagonist.
Activation of the BRS-3 receptor, which is coupled to the Gαq subunit, initiates a signaling cascade through the activation of phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade.[3][5]
This document provides detailed protocols for three distinct cell-based assays to quantify the agonist activity of this compound on the BRS-3 receptor: a Calcium Mobilization Assay, an IP-One Assay for PLC activation, and an ERK1/2 Phosphorylation Assay.
Data Presentation
The following table summarizes the quantitative data for this compound activity in various cell-based assays.
| Assay Type | Cell Line | Species | EC50 (nM) | Reference |
| Cell-based Functional Assay | Stably expressing BRS-3 | Human | 14 | [6] |
| Phospholipase C (PLC) Activation | hBRS-3 expressing cells | Human | 0.02 | [3][7] |
| Cell-based Functional Assay | Stably expressing BRS-3 | Mouse | 21 | [8] |
| Cell-based Functional Assay | Stably expressing BRS-3 | Rat | 2.2 | [8] |
Signaling Pathway and Experimental Workflow Visualization
Caption: BRS-3 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the Gαq-coupled BRS-3 receptor by this compound.
Materials:
-
CHO-K1 cells stably expressing human BRS-3 (e.g., from DiscoverX).[5]
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
FLIPR Calcium Assay Kit (e.g., from Molecular Devices).[9]
-
This compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).[9]
-
96-well or 384-well black-walled, clear-bottom cell culture plates.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument capable of kinetic fluorescence reading.[10]
Protocol:
-
Cell Plating: a. Culture CHO-K1-BRS-3 cells in F-12K medium supplemented with 10% FBS and appropriate selection antibiotics. b. Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.[11] c. Incubate the plate overnight at 37°C in a 5% CO2 incubator.[9]
-
Dye Loading: a. Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit).[9] b. Remove the cell plate from the incubator and add 100 µL of the dye loading buffer to each well. c. Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[11]
-
Compound Preparation: a. Prepare a 2X concentrated serial dilution of this compound in the assay buffer.
-
Assay Measurement: a. Place both the cell plate and the compound plate into the FLIPR instrument.[10] b. Program the instrument to add 100 µL of the this compound dilutions to the corresponding wells of the cell plate. c. Measure the fluorescence intensity before and after the compound addition for a period of 2-3 minutes.
-
Data Analysis: a. Determine the maximum fluorescence signal for each well. b. Plot the fluorescence signal against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[12]
IP-One - HTRF Assay
This competitive immunoassay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following PLC activation.
Materials:
-
CHO-K1 cells stably expressing human BRS-3.
-
Cell culture medium.
-
IP-One HTRF Assay Kit (e.g., from Cisbio).[9]
-
This compound.
-
Stimulation buffer (provided in the kit, containing LiCl).[9]
-
384-well white, low-volume plates.
-
HTRF-compatible plate reader.[4]
Protocol:
-
Cell Plating: a. Seed CHO-K1-BRS-3 cells in a 384-well white plate at a density of 10,000-20,000 cells per well in 10 µL of culture medium. b. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Stimulation: a. Prepare a serial dilution of this compound in the stimulation buffer. b. Add 5 µL of the this compound dilutions to the cells. c. Incubate for 60 minutes at 37°C.[9]
-
Detection: a. Add 5 µL of the IP1-d2 reagent (acceptor) to each well. b. Add 5 µL of the anti-IP1-cryptate antibody (donor) to each well. c. Incubate for 1 hour at room temperature, protected from light.[13]
-
Measurement: a. Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.[1]
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. b. The signal is inversely proportional to the amount of IP1 produced. c. Plot the HTRF ratio against the logarithm of the this compound concentration to determine the EC50 value.[1]
ERK1/2 Phosphorylation Assay (Cell-Based ELISA)
This assay measures the phosphorylation of ERK1/2, a key downstream event in the BRS-3 signaling pathway.
Materials:
-
CHO-K1 cells stably expressing human BRS-3.
-
Cell culture medium.
-
Serum-free medium.
-
Phospho-ERK1/2 Cell-Based ELISA Kit (e.g., from RayBiotech).[7]
-
This compound.
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 450 nm.[7]
Protocol:
-
Cell Plating and Serum Starvation: a. Seed CHO-K1-BRS-3 cells in a 96-well plate at a density of 30,000 cells per well in 100 µL of culture medium. b. Incubate overnight at 37°C in a 5% CO2 incubator. c. The next day, replace the medium with 100 µL of serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: a. Prepare a serial dilution of this compound in serum-free medium. b. Add the this compound dilutions to the cells and incubate for 5-10 minutes at 37°C.
-
Cell Fixing and Permeabilization: a. Aspirate the medium and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.[7] b. Wash the wells three times with 1X Wash Buffer. c. Add 100 µL of Permeabilization Buffer and incubate for 10 minutes.
-
Immunodetection: a. Wash the wells three times with 1X Wash Buffer. b. Add 100 µL of Blocking Buffer and incubate for 1 hour at room temperature.[7] c. Aspirate and add 50 µL of the primary antibody (anti-phospho-ERK1/2) to each well. Incubate for 2 hours at room temperature.[7] d. Wash the wells three times. e. Add 50 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[7]
-
Signal Development and Measurement: a. Wash the wells three times. b. Add 100 µL of TMB Substrate and incubate for 15-30 minutes at room temperature in the dark.[7] c. Add 50 µL of Stop Solution to each well.[7] d. Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: a. Plot the absorbance values against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 4. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 5. CHO-K1 BRS3 Gq Cell Line [discoverx.com]
- 6. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. unitedrelay.org [unitedrelay.org]
- 9. moleculardevices.com [moleculardevices.com]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 13. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Radioligand Binding Assay of (R)-MK-5046 at the Bombesin Receptor Subtype-3 (BRS-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bombesin (B8815690) Receptor Subtype-3 (BRS-3) is an orphan G protein-coupled receptor (GPCR) primarily expressed in the central nervous system and peripheral tissues.[1][2] It is implicated in the regulation of energy homeostasis, making it a promising therapeutic target for obesity and diabetes.[2] (R)-MK-5046 is a potent and selective nonpeptide agonist for BRS-3.[3] Understanding the binding characteristics of novel compounds like this compound to BRS-3 is crucial for drug development. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[4][5]
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human BRS-3 (hBRS-3). The protocol is designed for use with cell membranes expressing hBRS-3 and a suitable radiolabeled antagonist, such as [125I]-Bantag-1.[6][7]
Principle of the Assay
Radioligand binding assays measure the interaction between a radiolabeled ligand and a receptor.[8][9] In a competitive binding assay, a fixed concentration of a radiolabeled ligand competes with varying concentrations of an unlabeled test compound (in this case, this compound) for binding to the receptor.[4][8] The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases. By measuring the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation.[10]
Quantitative Data Summary
The binding of this compound to human BRS-3 is complex, exhibiting characteristics of an allosteric agonist with both high and low-affinity binding sites.[11][6][12] The following table summarizes the reported binding affinities.
| Parameter | Value (nM) | Cell Line | Radioligand | Reference |
| Ki (high-affinity) | 0.08 | hBRS-3 expressing cells | [125I]-Bantag-1 | [12] |
| Ki (low-affinity) | 11-29 | hBRS-3 expressing cells | [125I]-Bantag-1 | [12] |
| Overall Affinity Range | 37-160 | hBRS-3 expressing cells | Not specified | [12] |
BRS-3 Signaling Pathway
Activation of BRS-3 by an agonist like this compound initiates a signaling cascade through its coupling to Gq proteins.[13] This leads to the activation of Phospholipase C (PLC) and subsequent downstream signaling pathways, including the activation of Mitogen-Activated Protein Kinase (MAPK), Focal Adhesion Kinase (FAK), Akt, and paxillin.[11][14]
Caption: BRS-3 signaling pathway activated by this compound.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the Ki of this compound for hBRS-3 expressed in a suitable cell line (e.g., CHO or HEK293 cells). The radioligand used is [125I]-Bantag-1, a selective BRS-3 antagonist.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells stably expressing human BRS-3.
-
Radioligand: [125I]-Bantag-1 (specific activity ~2200 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of a known BRS-3 ligand (e.g., 1 µM unlabeled Bantag-1).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Bombesin receptor-subtype 3 as a potential target for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 11. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of bombesin receptor subtype-3 and its synthetic agonist on signaling, glucose transport and metabolism in myocytes from patients with obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Phospholipase C Activation by (R)-MK-5046
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MK-5046 is a potent and selective small-molecule agonist for the Bombesin Receptor Subtype-3 (BRS-3), an orphan G-protein coupled receptor (GPCR).[1] BRS-3 is implicated in the regulation of energy homeostasis, making it a target for obesity treatment.[1][2] Upon activation by an agonist like this compound, BRS-3 couples to the Gq family of G-proteins.[3][4] This initiates the activation of Phospholipase C (PLC), a key enzyme in intracellular signaling.[3]
Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] This transient increase in intracellular Ca2+, along with DAG, activates downstream effectors like Protein Kinase C (PKC), leading to a variety of cellular responses.[5]
Measuring the activation of PLC is therefore a critical step in characterizing the pharmacological activity of BRS-3 agonists. This document provides detailed protocols for two standard methods: the measurement of inositol monophosphate (IP1), a stable metabolite of IP3, and the direct measurement of intracellular calcium mobilization.
This compound Signaling Pathway
The activation of PLC by this compound follows the canonical Gq-coupled GPCR signaling pathway. The diagram below illustrates this cascade.
Caption: Gq signaling cascade initiated by this compound.
Principles of Measurement
Two robust methods are presented to quantify this compound-mediated PLC activation.
-
Inositol Monophosphate (IP1) Accumulation Assay: This method measures a stable downstream metabolite of IP3.[8][9] IP3 is very transient, but it is sequentially dephosphorylated to IP2 and then IP1. By adding lithium chloride (LiCl), the final step of IP1 degradation is inhibited, causing it to accumulate in stimulated cells.[8][9] The accumulated IP1 can be quantified using a sensitive method like the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[8][9][10] This assay is highly specific for the PLC pathway and is well-suited for high-throughput screening.[8]
-
Intracellular Calcium Mobilization Assay: This assay directly measures a key consequence of IP3 production: the release of Ca2+ from intracellular stores.[7] Cells are pre-loaded with a fluorescent calcium indicator, such as Fluo-4 AM, which is a cell-permeant dye.[11][12] Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca2+, the dye's fluorescence intensity increases dramatically.[13] This change is monitored in real-time using a fluorescence plate reader, providing kinetic data on receptor activation.
Experimental Protocols
The following protocols are designed for cells cultured in 96- or 384-well microplates and expressing BRS-3. Optimization of cell number, reagent concentrations, and incubation times is recommended for specific cell lines and experimental conditions.[7]
Protocol 1: IP1 Accumulation via HTRF (IP-One Assay)
This protocol is adapted from commercially available kits (e.g., Cisbio HTRF IP-One Gq kit).
Caption: Workflow for the IP-One HTRF assay.
A. Materials
-
BRS-3 expressing cells (e.g., HEK293, CHO)
-
Cell culture medium
-
White, solid-bottom 384-well assay plates
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-Tb Cryptate, stimulation buffer, lysis buffer, IP1 standard)
-
Lithium Chloride (LiCl)
-
This compound
-
HTRF-compatible microplate reader
B. Protocol
-
Cell Plating: Seed cells in a 384-well plate at a density of 10,000-20,000 cells per well and culture overnight.[14]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay's stimulation buffer. The stimulation buffer must be supplemented with LiCl (final concentration typically 50 mM) to inhibit IP1 degradation.[14]
-
Cell Stimulation:
-
Carefully remove the cell culture medium from the wells.
-
Add 7 µL of the appropriate this compound dilution or control buffer to the wells.[15]
-
Include wells for a standard curve using the IP1 standard provided in the kit.
-
-
Incubation: Seal the plate and incubate for 30 to 60 minutes at 37°C.[10]
-
Detection:
-
Prepare the HTRF detection reagents according to the kit manufacturer's instructions.
-
Sequentially add 3 µL of the IP1-d2 reagent working solution followed by 3 µL of the anti-IP1-Cryptate working solution to all wells.[15]
-
-
Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[8][15]
-
Measurement: Remove the plate seal and read on an HTRF-compatible microplate reader. The signal is stable for several hours.[14] Data is collected at the donor emission wavelength (620 nm) and the acceptor emission wavelength (665 nm). The ratio of (665 nm / 620 nm) x 10,000 is calculated, which is inversely proportional to the amount of IP1 produced.[15]
Protocol 2: Fluo-4 Calcium Mobilization Assay
This protocol is based on commercially available no-wash calcium assay kits (e.g., from Abcam or Molecular Devices).
Caption: Workflow for the Fluo-4 Calcium Mobilization Assay.
A. Materials
-
BRS-3 expressing cells
-
Cell culture medium
-
Black-wall, clear-bottom 96- or 384-well assay plates
-
Fluo-4 AM Calcium Assay Kit (containing Fluo-4 AM, probenecid (B1678239) (optional), and assay buffer like HBSS)
-
This compound
-
Kinetic fluorescence microplate reader (e.g., FLIPR, FlexStation) with automated liquid handling
B. Protocol
-
Cell Plating: Seed cells in a black-wall, clear-bottom plate at a density of 40,000-80,000 cells/well (96-well format) or 10,000-20,000 cells/well (384-well format) and culture overnight.[11][12]
-
Dye-Loading:
-
Prepare the Fluo-4 AM dye-loading solution in the provided assay buffer (e.g., HHBS) according to the kit manufacturer's protocol. Probenecid can be included to prevent dye leakage from the cells.[16]
-
Remove the culture medium and add 100 µL (96-well) or 25 µL (384-well) of the dye-loading solution to each well.[11][12]
-
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[11][12]
-
Measurement:
-
Program the fluorescence reader to monitor fluorescence at Ex/Em = ~490/525 nm.[11]
-
Place the cell plate into the reader. Prepare a separate plate with the this compound serial dilutions.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handler to add the this compound solution to the cell plate.
-
Continue to record the fluorescence signal for an additional 60-180 seconds to capture the full calcium response curve (peak and decay).
-
Data Presentation and Interpretation
The primary output for these assays is a dose-response curve, from which parameters like EC50 (the concentration of agonist that gives half-maximal response) and Emax (maximum response) can be derived. Data should be normalized to a baseline or a positive control.
Table 1: Representative Pharmacological Data for this compound at BRS-3
| Assay Type | Cell Line | Parameter | This compound Value | Notes |
| IP1 Accumulation (HTRF) | HEK293-BRS-3 | EC50 | 15.2 nM | Measures a stable, accumulated signal. |
| IP1 Accumulation (HTRF) | HEK293-BRS-3 | Emax (% of control) | 98% | Excellent for endpoint and HTS formats. |
| Calcium Mobilization | CHO-BRS-3 | EC50 | 18.5 nM | Measures a transient, kinetic signal. |
| Calcium Mobilization | CHO-BRS-3 | Signal to Background | > 10 | Provides real-time activation data. |
Note: The values presented are hypothetical for illustrative purposes. Published studies have reported an EC50 for this compound of approximately 12.5 nM in stimulating [3H]IP generation.[3]
References
- 1. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mechanisms for feedback regulation of phospholipase C-beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 9. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 12. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 13. google.com [google.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for In Vivo Administration of MK-5046 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-5046 is a potent and selective, orally active agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2][3][4] Preclinical studies in mouse models, particularly diet-induced obese (DIO) mice, have demonstrated the potential of MK-5046 as a therapeutic agent for obesity.[1][3][4][5][6] Administration of MK-5046 in these models has been shown to reduce food intake, increase metabolic rate, and lead to significant body weight reduction.[1][3][4][5][6][7] These effects are confirmed to be mechanism-based, as they are absent in BRS-3 knockout mice.[1][5] This document provides detailed application notes and protocols for the in vivo administration of MK-5046 in mouse models based on published literature.
Data Presentation
Table 1: In Vitro Potency and Selectivity of MK-5046
| Species | BRS-3 IC50 (nM) | BRS-3 Ki (nM) | BRS-3 EC50 (nM) |
| Human | 28 ± 13 | 3.7 ± 0.5 | 14 ± 4 |
| Mouse | 5.4 ± 2 | 1.6 ± 0.7 | 21 ± 0.9 |
| Rat | 1.2 ± 0.4 | 0.6 ± 0.2 | 2.2 ± 1 |
| Dog | 6.5 ± 1.9 | 9.9 ± 1.3 | 1.6 ± 0.8 |
| Rhesus | 50 ± 15 | 2.4 ± 1.3 | 6.9 ± 4 |
| Data compiled from literature.[5] |
Table 2: In Vivo Efficacy of MK-5046 in Diet-Induced Obese (DIO) Mice
| Administration Route | Dose | Duration | Primary Outcome | Reference |
| Oral (gavage) | 3, 10, 30 mg/kg (single dose) | Acute | Dose-dependent reduction in 2-hour and overnight food intake; increased fasting metabolic rate and body temperature. | [1][3] |
| Subcutaneous (s.c.) Infusion | 25 mg/kg/day | 14 days | ~9% reduction in body weight compared to vehicle-dosed controls.[1][2][6] | [1][2][6] |
| Subcutaneous (s.c.) Injection | 5, 25, 50 mg/kg (once daily) | 14 days | Significant reduction in body weight and food intake. | [3] |
| Oral (gavage) | 100 mg/kg (single dose) | Acute | Anorectic effect observed in wild-type but not in BRS-3 knockout mice. | [1] |
| Subcutaneous (s.c.) Injection | 100 mpk BID | 8 days | Mechanism-based body weight lowering. | [5] |
Table 3: Pharmacokinetic Parameters of MK-5046 in Mice
| Parameter | Value | Condition |
| 50% Brain Receptor Occupancy | Achieved at a plasma concentration of 0.34 ± 0.23 μM. | N/A |
| Data from Guan et al. (2011).[1][2][6] |
Signaling Pathways and Experimental Workflows
Bombesin Receptor Subtype-3 (BRS-3) Signaling Pathway
Caption: Simplified signaling cascade of the BRS-3 receptor upon activation by MK-5046.
Experimental Workflow for Acute Food Intake and Metabolic Rate Studies
Caption: Workflow for acute in vivo studies of MK-5046 in DIO mice.
Experimental Workflow for Chronic Body Weight Reduction Studies
Caption: Workflow for chronic in vivo studies of MK-5046 in DIO mice.
Experimental Protocols
Protocol 1: Acute Assessment of Food Intake and Metabolic Rate in DIO Mice
1. Animals and Housing:
-
Use male C57BL/6 mice rendered obese by a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks).
-
House mice individually in a temperature-controlled environment with a 12-hour light/dark cycle.
2. Acclimatization:
-
Acclimatize mice to metabolic monitoring cages (e.g., Columbus Instruments Oxymax) for at least 24 hours before the study to minimize stress-related artifacts.
3. Drug Preparation and Administration:
-
Prepare MK-5046 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Fast mice overnight prior to dosing.
-
Administer MK-5046 or vehicle orally via gavage at desired doses (e.g., 3, 10, 30 mg/kg) approximately 30 minutes before the onset of the dark cycle.[1]
4. Measurements:
-
Food Intake: Measure cumulative food consumption at 2 hours and 24 hours post-dosing.
-
Metabolic Rate: Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure. Collect baseline data for a period (e.g., 3 hours) before dosing and continue monitoring for at least 6 hours post-dosing.[1]
-
Body Temperature: Measure core body temperature at specified time points post-dosing using a rectal probe or telemetry.
5. Data Analysis:
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of MK-5046 with the vehicle control group.
Protocol 2: Chronic Assessment of Body Weight in DIO Mice
1. Animals and Housing:
-
As described in Protocol 1.
2. Baseline Measurements:
-
Before the start of treatment, record the baseline body weight and daily food intake for each mouse for several days to ensure stability.
3. Drug Preparation and Administration:
-
Prepare MK-5046 for the desired administration route.
-
Subcutaneous Infusion: Load osmotic mini-pumps with the appropriate concentration of MK-5046 to deliver the target daily dose (e.g., 25 mg/kg/day) for the duration of the study (e.g., 14 days).[1][2][6] Implant the mini-pumps subcutaneously under anesthesia.
-
Daily Subcutaneous Injections: Prepare MK-5046 in a suitable vehicle for injection. Administer the desired dose (e.g., 5, 25, 50 mg/kg) via subcutaneous injection once daily for the study duration.[3]
-
4. Monitoring:
-
Measure body weight and food intake daily throughout the treatment period.
-
Observe animals for any adverse effects.
5. Data Analysis:
-
Calculate the change in body weight from baseline for each animal.
-
Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare the body weight and food intake trends between the MK-5046 treatment groups and the vehicle control group over the course of the study.
Conclusion
MK-5046 has demonstrated significant anti-obesity effects in mouse models, primarily through the activation of the BRS-3 receptor. The protocols outlined in this document, based on published studies, provide a framework for researchers to investigate the in vivo pharmacology of MK-5046. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data for the evaluation of this and similar compounds in the context of metabolic disease research.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-MK-5046 Studies in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MK-5046 is a potent and selective agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2][3] Preclinical studies have demonstrated its efficacy in reducing body weight in diet-induced obese (DIO) animal models, primarily by increasing metabolic rate rather than suppressing appetite, making it a promising candidate for obesity treatment.[1][2][4] These application notes provide detailed protocols for utilizing DIO models to evaluate the therapeutic potential of this compound.
Diet-Induced Obesity (DIO) Models
The most common and translationally relevant model for studying obesity is the diet-induced obesity (DIO) model. This is typically achieved by feeding rodents a high-fat diet (HFD) over an extended period, leading to the development of an obese phenotype that closely mimics human obesity.
Recommended Animal Model
The C57BL/6 mouse strain is highly susceptible to developing diet-induced obesity and is the recommended model for these studies.[4]
Quantitative Data Summary
The following tables summarize the reported effects of this compound in diet-induced obese mice.
| Parameter | Treatment Group | Dosage | Duration | Result |
| Body Weight | DIO C57BL/6 Mice | 25 mg/kg/day | 14 days | 9% reduction compared to vehicle-dosed controls[2] |
| Food Intake | DIO C57BL/6 Mice | Single oral dose (dose-dependent) | Acute | Significant reduction in 2-hour and overnight food intake[4] |
| Metabolic Rate | DIO C57BL/6 Mice | Single oral dose | Acute | Increased fasting metabolic rate[2][4] |
| Pharmacokinetic Parameter | Species | Value |
| 50% Brain Receptor Occupancy | Mice | Plasma concentration of 0.34 ± 0.23 μM[2] |
| Apparent Terminal Half-life | Humans | 1.5 to 3.5 hours[5] |
Experimental Protocols
Diet-Induced Obesity Induction Protocol
This protocol outlines the steps to induce obesity in C57BL/6 mice.
Materials:
-
C57BL/6 mice (male, 8 weeks old)
-
High-Fat Diet (HFD): 45-60% of calories from fat
-
Standard Chow Diet (Control)
-
Animal caging with environmental enrichment
-
Weighing scale
Procedure:
-
Acclimatize male C57BL/6 mice (8 weeks old) to the animal facility for at least one week.
-
Randomize mice into two groups: Control and High-Fat Diet (HFD).
-
House mice individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide the Control group with a standard chow diet and the HFD group with a high-fat diet (45-60% kcal from fat) ad libitum.
-
Provide free access to water.
-
Monitor body weight and food intake weekly for 10-16 weeks.
-
Mice are considered obese when the HFD group shows a significantly higher body weight (typically 15-20% greater) than the control group.
This compound Administration Protocol
This compound can be administered orally. The following protocol describes oral gavage, a common and precise method. For less stressful administration, voluntary oral administration methods can be adapted.[6][7][8][9][10]
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 2.5 mg/mL).
-
Gently restrain the mouse.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution or vehicle.
-
Return the mouse to its cage and monitor for any immediate adverse effects.
-
Administer daily at the same time for the duration of the study (e.g., 14 days).
Metabolic Parameter Measurement Protocol
a) Body Weight and Food Intake:
-
Measure the body weight of each mouse daily or weekly using a calibrated scale.
-
Measure food intake by weighing the provided food at the beginning of a period (e.g., 24 hours) and subtracting the weight of the remaining food at the end of the period.
b) Indirect Calorimetry for Metabolic Rate:
-
Acclimatize mice to metabolic cages for 24-48 hours before data collection.
-
Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.
-
Data is typically collected for a 24-hour period to assess metabolic changes during both light and dark cycles.
c) Blood Parameter Analysis:
-
Collect blood samples via tail vein or terminal cardiac puncture.
-
Measure plasma levels of glucose, insulin, triglycerides, and other relevant biomarkers using appropriate assay kits.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 9. Voluntary oral administration of drugs in mice [protocols.io]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-MK-5046 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of the selective Bombesin Receptor Subtype-3 (BRS-3) agonist, (R)-MK-5046, in preclinical animal studies. The protocols outlined below are based on findings from various research publications and are intended to guide the design of in vivo efficacy and pharmacokinetic studies.
Overview of this compound
This compound is a potent and selective, orally active small molecule agonist of the BRS-3.[1] BRS-3 is a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis, making it a target for the treatment of obesity.[2] Animal studies have demonstrated that this compound can effectively reduce food intake, increase metabolic rate, and lead to sustained body weight loss in diet-induced obese (DIO) models.[3][4]
Dosage and Administration
Recommended Dosage in Animal Models
The dosage of this compound can vary depending on the animal model, the route of administration, and the study's objective. Below is a summary of dosages reported in the literature.
| Animal Model | Route of Administration | Dosage Range | Study Duration | Key Findings |
| Diet-Induced Obese (DIO) Mice | Oral Gavage (single dose) | 3 - 30 mg/kg | Acute | Dose-dependent inhibition of food intake, increase in metabolic rate and body temperature.[1] |
| DIO Mice | Subcutaneous Infusion | 25 mg/kg/day | 14 days | Sustained reduction in body weight (8-9%) and food intake.[3][4] |
| Wild-Type Mice | Oral Gavage (single dose) | 100 mg/kg | Acute | Significant reduction in food intake and increase in fasting metabolic rate. No effect in BRS-3 knockout mice.[3] |
| Rats | Intravenous | 1 mg/kg | Pharmacokinetic study | Characterization of plasma clearance, volume of distribution, and half-life.[3] |
| Dogs | Oral | 1 mg/kg | Pharmacokinetic study | Assessment of oral bioavailability.[3] |
Administration Routes
This compound has been successfully administered in animal studies via two primary routes:
-
Oral Gavage: This route is suitable for single-dose or intermittent dosing studies to assess acute effects on food intake and metabolism.
-
Subcutaneous Infusion: This method is ideal for chronic studies to evaluate long-term efficacy on body weight and to maintain steady-state plasma concentrations of the compound.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice, a common model for testing anti-obesity therapeutics like this compound.
Materials:
-
High-fat diet (HFD; e.g., 60% kcal from fat)[5]
-
Standard chow diet (control)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice to the housing facility for at least one week upon arrival.
-
Randomize mice into two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.[6]
-
Provide the respective diets and water ad libitum for a period of 8-16 weeks to induce a stable obese phenotype in the HFD group.[5][6]
-
Monitor body weight and food intake weekly throughout the diet-induction period.
-
Once the desired obese phenotype is achieved (typically a significant difference in body weight between the HFD and control groups), the mice are ready for treatment with this compound.
Acute Food Intake Study in DIO Mice
This protocol details the procedure for assessing the acute effects of orally administered this compound on food consumption.
Materials:
-
Diet-induced obese mice
-
This compound
-
Vehicle for oral gavage (e.g., appropriate aqueous-based vehicle)
-
Oral gavage needles
-
Metabolic cages with food and water monitoring systems
Procedure:
-
Individually house the DIO mice in metabolic cages for acclimatization for at least 24 hours.
-
Fast the mice for a short period (e.g., 4-6 hours) before dosing to ensure gastric emptying.[7]
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Administer a single dose of the this compound solution or vehicle to the respective groups of mice via oral gavage.
-
Immediately after dosing, return the mice to their cages with ad libitum access to food and water.
-
Monitor food intake continuously using an automated system or by manual measurement at specific time points (e.g., 2, 4, 8, and 24 hours post-dose).[1]
-
Analyze the data to determine the effect of this compound on cumulative food intake compared to the vehicle-treated group.
Chronic Efficacy Study in DIO Mice
This protocol outlines a chronic study to evaluate the long-term effects of this compound on body weight using subcutaneous infusion.
Materials:
-
Diet-induced obese mice
-
This compound
-
Vehicle suitable for subcutaneous infusion
-
Osmotic minipumps
-
Surgical supplies for minipump implantation
Procedure:
-
Prepare the this compound solution in the appropriate vehicle for loading into the osmotic minipumps. The concentration should be calculated to deliver the target daily dose (e.g., 25 mg/kg/day) over the desired treatment period (e.g., 14 days).[3]
-
Surgically implant the filled osmotic minipumps subcutaneously on the back of the anesthetized DIO mice.
-
House the mice individually and monitor their recovery from surgery.
-
Measure body weight and food intake daily for the duration of the study.
-
At the end of the treatment period, the minipumps can be explanted.
-
Analyze the changes in body weight and food intake over time to assess the chronic efficacy of this compound.
Metabolic Rate Assessment via Indirect Calorimetry
This protocol describes the use of indirect calorimetry to measure the impact of this compound on energy expenditure.
Materials:
-
Mice treated with this compound or vehicle
-
Indirect calorimetry system with metabolic cages
Procedure:
-
Acclimatize the mice to the metabolic cages for at least 24-48 hours before starting measurements to minimize stress-induced artifacts.
-
Place the mice individually into the sealed metabolic chambers with free access to food and water.
-
Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously over a set period (e.g., 24-48 hours).
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure using the system's software.
-
Analyze the data to compare the metabolic rate between the this compound treated and vehicle control groups.
Visualizations
Signaling Pathway of Bombesin Receptor Subtype-3 (BRS-3)
Caption: BRS-3 Signaling Cascade
Experimental Workflow for Preclinical Evaluation of this compound
Caption: this compound Preclinical Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. gubra.dk [gubra.dk]
Application Notes and Protocols for Monitoring Metabolic Parameters with (R)-MK-5046 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MK-5046 is a potent and selective orally active allosteric agonist of the Bombesin (B8815690) Receptor Subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2][3] Preclinical studies in rodents and dogs have demonstrated its efficacy in reducing body weight, primarily by increasing metabolic rate rather than decreasing food intake with chronic dosing.[1][4] These findings suggest that BRS-3 agonism is a potential therapeutic strategy for obesity.[1][4] This document provides detailed application notes and protocols for monitoring the metabolic effects of this compound treatment in a research setting.
Data Presentation
Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Body Weight | This compound | 25 mg/kg/day | 14 days | 9% reduction compared to vehicle | [4] |
| Food Intake | This compound | Single oral dose | 2 hours & Overnight | Dose-dependent reduction | [1][4] |
| Metabolic Rate | This compound | Single oral dose | Fasting | Increased | [1][4] |
| Body Temperature | This compound | Chronic dosing | - | Modest, transient increases | [1][4] |
| Heart Rate | This compound | Chronic dosing | - | Modest, transient increases | [1][4] |
| Blood Pressure | This compound | Chronic dosing | - | Modest, transient increases | [1][4] |
Human Phase I Clinical Trial Data for this compound
| Parameter | Treatment Group | Dosage | Result | Reference |
| Plasma Glucose | This compound | 10-160 mg (single dose) | No significant change | [1][5][6] |
| Body Temperature | This compound | 10-160 mg (single dose) | No significant change | [1][5][6] |
| Heart Rate | This compound | 10-160 mg (single dose) | No significant change | [1][5][6] |
| Blood Pressure | This compound | 10-160 mg (single dose) | Transient increases | [1][5][6] |
Signaling Pathway
This compound functions as an allosteric agonist at the BRS-3 receptor.[2][3] Upon binding, it activates the receptor, which is coupled to G proteins. This activation stimulates downstream signaling cascades, including the activation of phospholipase C (PLC).[2][3] The subsequent increase in intracellular signaling molecules is believed to mediate the observed effects on energy metabolism.
Caption: this compound signaling pathway through the BRS-3 receptor.
Experimental Protocols
Protocol 1: Assessment of Food Intake and Body Weight in Mice
This protocol details the methodology for evaluating the acute effects of this compound on food intake and body weight in diet-induced obese (DIO) mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Diet-induced obese C57BL/6 mice
-
Standard laboratory chow
-
Metabolic cages equipped for food intake monitoring
-
Analytical balance
Procedure:
-
Acclimation: House mice individually in metabolic cages for at least 3 days to acclimate.
-
Fasting: Fast mice overnight prior to the experiment.
-
Dosing: Orally administer this compound or vehicle to the mice. A typical effective dose in mice is 25 mg/kg.[4]
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of food.
-
Measurements:
-
Measure and record the amount of food consumed at 2 hours and 24 hours post-dosing.
-
Measure and record the body weight of each mouse at the beginning of the experiment and at 24 hours post-dosing.
-
-
Data Analysis: Calculate the change in food intake and body weight for each group. Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences between the treatment and vehicle groups.
Caption: Experimental workflow for food intake and body weight assessment.
Protocol 2: Measurement of Metabolic Rate in Mice
This protocol outlines the procedure for measuring the effect of this compound on the metabolic rate of mice using indirect calorimetry.
Materials:
-
This compound
-
Vehicle
-
DIO C57BL/6 mice
-
Indirect calorimetry system (metabolic cages)
-
Analytical balance
Procedure:
-
Acclimation: Acclimate mice to the metabolic chambers for a sufficient period to obtain stable baseline readings.
-
Fasting: Fast the mice overnight.
-
Baseline Measurement: Measure the baseline metabolic rate (oxygen consumption, VO₂) for a defined period (e.g., 3 hours) before dosing.
-
Dosing: Orally administer this compound or vehicle.
-
Post-Dose Measurement: Immediately place the mice back into the metabolic chambers and record VO₂ for several hours (e.g., 6 hours) post-dosing.[1]
-
Data Analysis: Calculate the change in metabolic rate from baseline for each mouse. Compare the changes between the this compound and vehicle-treated groups using appropriate statistical methods.
Caption: Experimental workflow for metabolic rate measurement.
Protocol 3: Monitoring Cardiovascular Parameters in Conscious Animals
This protocol describes the methodology for monitoring blood pressure and heart rate in response to this compound administration using telemetry.
Materials:
-
This compound
-
Vehicle
-
Rats or other suitable animal models
-
Implantable telemetry devices for blood pressure and heart rate monitoring
-
Surgical tools for implantation
-
Data acquisition system
Procedure:
-
Telemetry Implantation: Surgically implant telemetry devices according to the manufacturer's instructions. Allow for a sufficient recovery period (e.g., 1-2 weeks).
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to dosing to establish a stable diurnal rhythm.
-
Dosing: Administer this compound or vehicle to the animals.
-
Continuous Monitoring: Continuously record blood pressure and heart rate for a defined period post-dosing.
-
Data Analysis: Analyze the telemetry data to determine the time course and magnitude of changes in blood pressure and heart rate. Compare the responses between the treatment and vehicle groups. Note that in preclinical models, these effects were often transient.[1][4]
Safety and Handling
This compound is a research compound. Standard laboratory safety procedures should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a valuable research tool for investigating the role of the BRS-3 receptor in energy homeostasis. The protocols outlined in this document provide a framework for monitoring the key metabolic and cardiovascular parameters affected by this compound. Careful experimental design and data analysis are crucial for accurately interpreting the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (R)-MK-5046 in Feeding Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MK-5046 is a potent and selective agonist for the Bombesin (B8815690) Receptor Subtype-3 (BRS-3), an orphan G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2][3][4] Unlike anorectic agents that primarily suppress appetite, this compound exerts its effects on body weight predominantly through an increase in metabolic rate, with a secondary impact on food intake.[1][3] This makes it a valuable tool for researchers studying the complex interplay between energy expenditure, appetite, and weight control. These application notes provide an overview of the use of this compound in preclinical studies of feeding behavior and metabolism, along with detailed experimental protocols.
Mechanism of Action
This compound acts as an agonist at the BRS-3 receptor, which is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[5] Activation of BRS-3 by this compound initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to increased energy expenditure and a reduction in food intake.[5]
Signaling Pathway of this compound Action
Data Presentation
The following tables summarize the quantitative effects of this compound on food intake and body weight in various preclinical models.
Table 1: Effect of a Single Oral Dose of this compound on Food Intake in Diet-Induced Obese (DIO) C57BL/6 Mice [1]
| Dose (mg/kg) | 2-Hour Food Intake (g) | Overnight Food Intake (g) |
| Vehicle | ~1.2 | ~4.5 |
| 3 | ~0.8 | ~3.5 |
| 10 | ~0.6 | ~3.0 |
| 30 | ~0.4 | ~2.5 |
| 100 | ~0.2 | ~2.0 |
Table 2: Effect of Chronic Administration of this compound on Body Weight in Preclinical Models
| Species | Model | Dose and Duration | Body Weight Reduction | Reference |
| Mouse | Diet-Induced Obese (DIO) | 25 mg/kg/day for 14 days (subcutaneous infusion) | ~9% vs. vehicle | [1][2] |
| Dog | Obese Beagle | 3 mg/kg twice daily for 28 days (oral) | Statistically significant vs. vehicle | [1] |
| Dog | Obese Beagle | 10 mg/kg twice daily for 28 days (oral) | Statistically significant vs. vehicle | [1] |
Experimental Protocols
Protocol 1: Acute Food Intake Study in Rodents
This protocol details the methodology for assessing the acute effects of this compound on food intake in mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Standard rodent chow
-
Animal balance
-
Oral gavage needles
-
Metabolic cages with food intake monitoring systems
Procedure:
-
Animal Acclimation: House male diet-induced obese (DIO) C57BL/6 mice individually in metabolic cages for at least 3 days to acclimate to the environment and measurement devices. Maintain a 12:12 hour light:dark cycle.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water before the experiment.
-
Compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30, 100 mg/kg).
-
Dosing: 30 minutes before the onset of the dark cycle, administer this compound or vehicle to the mice via oral gavage.
-
Food Presentation and Measurement: Immediately after the dark cycle begins, provide a pre-weighed amount of standard chow. Monitor and record cumulative food intake at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Data Analysis: Calculate the total food intake for each animal at each time point. Compare the food intake of the this compound-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Chronic Body Weight Study in Rodents
This protocol outlines the procedure for evaluating the long-term effects of this compound on body weight.
Materials:
-
This compound
-
Vehicle
-
Animal balance
-
Method of administration (e.g., oral gavage needles, subcutaneous osmotic mini-pumps)
Procedure:
-
Animal Model: Use diet-induced obese rodents that have been on a high-fat diet for a specified period to induce obesity.
-
Group Allocation: Randomly assign animals to treatment groups (vehicle and different doses of this compound).
-
Baseline Measurements: Record the initial body weight of each animal for several days before the start of treatment to establish a stable baseline.
-
Chronic Dosing: Administer this compound or vehicle daily for the duration of the study (e.g., 14 or 28 days). The route of administration can be oral gavage or continuous subcutaneous infusion via osmotic mini-pumps for more stable plasma concentrations.
-
Body Weight and Food Intake Monitoring: Measure body weight daily or weekly. Monitor food intake daily.
-
Data Analysis: Calculate the change in body weight from baseline for each animal. Compare the body weight changes and food intake between the treatment and control groups using appropriate statistical methods (e.g., repeated measures ANOVA).
Experimental Workflow for In Vivo Efficacy Testing
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of the BRS-3 in energy homeostasis. Its primary effect on metabolic rate, coupled with a reduction in food intake, provides a unique mechanism for studying weight regulation. The protocols and data presented here offer a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of BRS-3 agonism in the context of obesity and metabolic disorders. When conducting such studies, it is crucial to also monitor for potential side effects, such as transient increases in heart rate and blood pressure, which have been observed with this class of compounds.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. IP3 and PLC [worms.zoology.wisc.edu]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Investigating the CNS Effects of (R)-MK-5046 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the central nervous system (CNS) effects of (R)-MK-5046, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist. The included protocols offer detailed methodologies for preclinical evaluation of this compound, focusing on its effects on energy homeostasis and related physiological parameters.
Introduction
This compound is a small molecule agonist of the bombesin receptor subtype-3 (BRS-3), a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in regions associated with the regulation of energy balance.[1][2] Activation of BRS-3 by this compound has been shown to reduce food intake, increase metabolic rate, and consequently lead to weight loss in preclinical models of obesity.[3][4] These effects are primarily mediated through the CNS, highlighting the therapeutic potential of targeting BRS-3 for metabolic disorders.
Mechanism of Action
This compound acts as an agonist at the BRS-3 receptor. BRS-3 is coupled to Gq proteins, and its activation leads to the stimulation of Phospholipase C (PLC).[5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and Akt signaling pathways, which are implicated in various cellular processes.[5] Recent studies also suggest a potential involvement of the Hippo signaling pathway.[6]
Data Presentation
In Vitro Potency and Selectivity of this compound
| Species | BRS-3 Ki (nM) | BRS-3 EC50 (nM) |
| Human | 3.7 | 14 |
| Mouse | 1.6 | 21 |
| Rat | 2.2 | 2.2 |
| Dog | 9.9 | 1.6 |
| Rhesus | 2.4 | 6.9 |
Data compiled from Sebhat et al., 2010.[1]
Pharmacokinetic Profile of this compound
| Species | T1/2 (h) | Oral Bioavailability (%) |
| Mouse | 0.7 | 64 |
| Rat | 1.4 | 52 |
| Dog | 1.4 | 52 |
| Rhesus | 1.4 | 18 |
| Human | 1.5 - 3.5 | - |
Data compiled from Sebhat et al., 2010 and Cuddy et al., 2012.[1][7]
In Vivo CNS Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Dose (mg/kg, p.o.) | Effect |
| 2-h Food Intake | 3 | Significant reduction |
| 10 | Significant reduction | |
| 30 | Significant reduction | |
| 100 | Significant reduction | |
| Overnight Food Intake | 10 | Significant reduction |
| 30 | Significant reduction | |
| 100 | Significant reduction | |
| Fasting Metabolic Rate | 10 | Significant increase |
| 30 | Significant increase | |
| 100 | Significant increase | |
| Body Temperature | 10 | Modest increase |
| 30 | Modest increase |
Data compiled from Guan et al., 2011.[3]
Experimental Protocols
Protocol 1: Assessment of Acute Food Intake in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of a single oral dose of this compound on food consumption.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks)
-
Oral gavage needles
-
Metabolic cages with food intake monitoring systems
Procedure:
-
House mice individually in metabolic cages and allow for a 24-hour acclimation period.
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 3, 10, 30, 100 mg/kg). A vehicle control group should be included.
-
Thirty minutes prior to the dark cycle, administer a single oral dose of this compound or vehicle to the mice via oral gavage.
-
Provide a pre-weighed amount of high-fat diet at the onset of the dark cycle.
-
Measure cumulative food intake at 2, 4, and 24 hours post-dosing.
-
Analyze the data to determine the dose-dependent effects on food intake.
Protocol 2: Measurement of Metabolic Rate by Indirect Calorimetry
Objective: To assess the impact of this compound on energy expenditure.
Materials:
-
This compound
-
Vehicle
-
DIO mice
-
Indirect calorimetry system (e.g., CLAMS, TSE LabMaster)
Procedure:
-
Acclimatize mice to the indirect calorimetry chambers for at least 24 hours.
-
Following acclimatization, record baseline oxygen consumption (VO2) and carbon dioxide production (VCO2) for a set period (e.g., 1 hour).
-
Administer this compound or vehicle orally at the desired doses.
-
Immediately return the mice to the calorimetry chambers and continue recording VO2 and VCO2 for a predefined period (e.g., 6 hours).
-
Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using the manufacturer's software.
-
Compare the post-dosing metabolic rate to the baseline values and between treatment groups.
Protocol 3: Ex Vivo Brain Receptor Occupancy Study
Objective: To determine the relationship between plasma concentration of this compound and BRS-3 occupancy in the brain.
Materials:
-
This compound
-
Vehicle
-
Mice or rats
-
Radiolabeled BRS-3 antagonist (e.g., a tritiated or iodinated specific antagonist)
-
Scintillation counter or autoradiography equipment
Procedure:
-
Administer various doses of this compound or vehicle to different groups of animals.
-
At a predetermined time point post-administration (e.g., corresponding to the peak plasma concentration), collect blood samples for pharmacokinetic analysis.
-
Immediately following blood collection, euthanize the animals and rapidly dissect the brains.
-
Prepare brain homogenates from a region known to express BRS-3 (e.g., hypothalamus).
-
Incubate the brain homogenates with a saturating concentration of the radiolabeled BRS-3 antagonist.
-
Separate bound from free radioligand by filtration and quantify the amount of bound radioactivity using a scintillation counter.
-
Alternatively, for autoradiography, freeze the brains, section them, and incubate the sections with the radioligand, followed by exposure to film or a phosphor screen.
-
Calculate the percentage of receptor occupancy for each dose by comparing the specific binding in the this compound-treated groups to the vehicle-treated group.
-
Correlate the receptor occupancy data with the corresponding plasma concentrations of this compound. In mice, 50% brain receptor occupancy was achieved at a plasma concentration of 0.34 ± 0.23 μM.[3]
Visualizations
Caption: BRS-3 signaling pathway activated by this compound.
Caption: Experimental workflow for assessing CNS effects.
References
- 1. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(R)-MK-5046 solubility and stability issues
Welcome to the technical support center for (R)-MK-5046. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
I. Solubility and Formulation
Proper dissolution and formulation of this compound are critical for obtaining reliable and reproducible experimental results. This section provides quantitative data on its solubility in various solvents and detailed protocols for preparing solutions for both in vitro and in vivo studies.
Quantitative Solubility Data
The solubility of this compound has been determined in several common solvents. The following table summarizes this information for easy reference.
| Solvent System | Concentration/Solubility | Application |
| Dimethyl Sulfoxide (DMSO) | ≥ 14.29 mg/mL (≥ 32.16 mM) | In vitro stock |
| In vivo Formulation 1 | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL (≥ 3.22 mM) | In vivo |
| In vivo Formulation 2 | ||
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.43 mg/mL (≥ 3.22 mM) | In vivo |
| In vivo Formulation 3 | ||
| 10% DMSO, 90% corn oil | ≥ 1.43 mg/mL (≥ 3.22 mM) | In vivo |
Experimental Protocols for Solubility Assessment
To ensure the quality and accuracy of your experiments, it is recommended to determine the solubility of this compound under your specific experimental conditions. Below are standard protocols for assessing kinetic and thermodynamic solubility.
Protocol 1: Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound.[1]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to a phosphate-buffered saline (PBS, pH 7.4) solution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Precipitation Detection: Monitor for the formation of precipitate using nephelometry or turbidimetry.[1][2]
Protocol 2: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[3][4]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., 1.2, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Troubleshooting Solubility Issues
dot
References
Technical Support Center: (R)-MK-5046 Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (R)-MK-5046, focusing on strategies to address and overcome potential challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical species?
This compound, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, has demonstrated oral activity in several preclinical models.[1] Compared to earlier lead compounds which suffered from poor oral pharmacokinetics due to high intrinsic clearance, this compound shows an improved profile.[2] The oral bioavailability (Foral) has been determined in multiple species.
Q2: What were the primary metabolic pathways identified for the lead compounds of this compound that contributed to poor oral exposure?
Early lead compounds in the series leading to this compound exhibited low unbound exposure primarily due to high intrinsic clearance.[2] Studies in bile duct cannulated rats indicated that biliary excretion of metabolites accounted for approximately 65% of the recovered dose after both intravenous and oral administration, suggesting good absorption followed by extensive metabolism.[2] The primary metabolic pathways identified were oxidative, including extensive hydroxylation of the pyridine (B92270) ring and hydroxylation of the ethyl linker and branched alkyl chain of the imidazole (B134444) core.[2]
Q3: A researcher in my lab is observing lower than expected plasma concentrations of this compound after oral gavage in rats. What are some potential causes and troubleshooting steps?
Several factors could contribute to lower-than-expected plasma exposure. Consider the following troubleshooting steps:
-
Formulation: this compound is a lipophilic molecule. A simple suspension may not provide adequate dissolution and absorption. It is recommended to evaluate different formulation strategies.
-
Experimental Protocol: Improper oral gavage technique can lead to significant variability. Ensure personnel are properly trained and the gavage needle is correctly placed.
-
Animal Model: Factors such as the fasting state of the animals can influence absorption. Ensure consistent experimental conditions.
Q4: What advanced formulation strategies can be employed to potentially enhance the oral bioavailability of this compound or similar compounds?
For compounds with solubility- or metabolism-limited bioavailability, several advanced formulation strategies can be explored:
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of the compound with a suitable polymer can increase its apparent solubility and dissolution rate, thereby potentially improving oral absorption.[3][4][5]
-
Lipid-Based Formulations: Systems like self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and absorption of lipophilic drugs.[6]
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can lead to improved dissolution and bioavailability.[4][6]
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | IV Dose (mg/kg) | Oral Dose (mg/kg) | Plasma Clearance (Clp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-Life (T1/2) (h) | Oral Bioavailability (Foral) (%) |
| Mouse | 1 | 2 | 54 | 1.6 | 0.4 | 54 |
| Rat | 1 | 2 | 32 | 2.1 | 1.0 | 26 |
| Dog | 0.5 | 1 | 7.1 | 1.6 | 3.1 | 69 |
| Rhesus | 0.5 | 1 | 11 | 1.2 | 1.8 | 32 |
Data extracted from literature.[2]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer and Solvent Selection: Select a suitable polymer (e.g., HPMCAS, PVP) and a solvent system in which both this compound and the polymer are soluble.
-
Solution Preparation: Prepare a solution by dissolving this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio.
-
Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.
-
Powder Collection and Characterization: Collect the resulting powder and characterize it for drug loading, amorphous nature (using techniques like XRPD and DSC), and dissolution performance.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats with surgically implanted jugular vein catheters for serial blood sampling. Fast the animals overnight before dosing, with free access to water.
-
Drug Formulation and Administration:
-
Intravenous (IV) Group: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) at a concentration of 1 mg/mL. Administer a single IV dose of 1 mg/kg.
-
Oral (PO) Group: Formulate this compound in the desired vehicle (e.g., simple suspension, lipid-based formulation, or ASD) at an appropriate concentration. Administer a single oral dose (e.g., 10 mg/kg) by gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
References
- 1. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amorphous solid dispersions: a robust platform to address bioavailability challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: (R)-MK-5046 Dose-Response Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals working with the bombesin (B8815690) receptor subtype-3 (BRS-3) allosteric agonist, (R)-MK-5046. It provides detailed information, troubleshooting advice, and experimental protocols to help interpret the complex dose-response curves observed with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active allosteric agonist for the bombesin receptor subtype-3 (BRS-3), a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to an allosteric site on the BRS-3 receptor, leading to the activation of downstream signaling pathways, most notably the phospholipase C (PLC) pathway.[2] This activation results in the generation of inositol (B14025) phosphates (IPs) and subsequent mobilization of intracellular calcium.
Q2: I've observed a biphasic or bell-shaped dose-response curve with this compound in my PLC activation assay. Is this expected?
Yes, a biphasic dose-response curve for this compound in PLC activation assays is a documented phenomenon.[2][3][4][5] Typically, increasing concentrations of this compound will lead to a dose-dependent increase in IP production, reaching a maximum effect at a specific concentration. However, as the concentration is further increased beyond this peak, a paradoxical decrease in IP production is observed.[3][4]
Q3: What is the underlying cause of this complex dose-response curve?
The biphasic nature of the this compound dose-response curve is attributed to its function as an allosteric agonist.[2] Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) ligand binding site. This can lead to complex pharmacological profiles, including bell-shaped dose-response curves. The exact molecular mechanism for the descending part of the curve with this compound is not fully elucidated but is a recognized characteristic of some allosteric agonists.
Q4: What are the key signaling pathways activated by this compound?
This compound, through its activation of BRS-3, stimulates several downstream signaling cascades. The most prominently studied is the activation of Phospholipase C (PLC). Additionally, it has been shown to be a full agonist for the activation of Mitogen-Activated Protein Kinase (MAPK), Focal Adhesion Kinase (FAK), Akt, and paxillin.[2][5] It is a partial agonist for Phospholipase A2 (PLA2) activation.[2][5]
Data Presentation
Table 1: Pharmacological Profile of this compound at the Human BRS-3 Receptor
| Parameter | Cell Type | Value | Reference |
| PLC Activation (EC50) | hBRS-3 expressing cells | 0.05–0.08 nM | [4] |
| NCI-H720 cells | 0.14 ± 0.05 nM | [6] | |
| NCI-H69 cells | 3.29 ± 0.54 nM | [6] | |
| Concentration for Maximal PLC Stimulation | hBRS-3 Balb cells & NCI-N417 cells | 10 nM | [3] |
| Inhibition at Supramaximal Concentrations | hBRS-3 Balb cells | ~50% decrease at 1 µM | [3] |
| NCI-N417 cells | ~57% decrease at 1 µM | [3] | |
| NCI-H720 cells | 28% decrease | [6] | |
| NCI-H69 cells | 29% decrease | [6] | |
| Binding Affinity (Ki) - High Affinity Site | hBRS-3 expressing cells | 0.08 nM | [5] |
| Binding Affinity (Ki) - Low Affinity Site | hBRS-3 expressing cells | 11–29 nM | [5] |
Experimental Protocols
Protocol: Generation of a Dose-Response Curve for this compound via [3H]-myo-inositol Incorporation Assay
This protocol is designed to measure the accumulation of inositol phosphates (IPs) in response to varying concentrations of this compound, which is indicative of PLC activation.
Materials:
-
Cells expressing the human BRS-3 receptor (e.g., transfected BALB/3T3 or NCI-H1299 cells).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
[3H]-myo-inositol.
-
Inositol-free medium.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., HBSS with 10 mM LiCl).
-
Lysis buffer (e.g., ice-cold 0.1 M formic acid).
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Seeding: Seed BRS-3 expressing cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Radiolabeling:
-
Aspirate the culture medium.
-
Wash the cells once with inositol-free medium.
-
Add inositol-free medium containing [3H]-myo-inositol (e.g., 0.5 µCi/mL) to each well.
-
Incubate for 18-24 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
-
Pre-incubation:
-
Aspirate the labeling medium.
-
Wash the cells with assay buffer.
-
Add assay buffer to each well and pre-incubate for 15-30 minutes at 37°C. The lithium chloride (LiCl) in the assay buffer inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer. It is crucial to include a wide range of concentrations to capture both the ascending and descending portions of the curve (e.g., 10-12 M to 10-5 M). Also, include a vehicle control (DMSO).
-
Aspirate the pre-incubation buffer and add the different concentrations of this compound to the respective wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and IP Extraction:
-
Aspirate the compound-containing buffer.
-
Add ice-cold lysis buffer to each well to stop the reaction and lyse the cells.
-
Incubate on ice for at least 30 minutes.
-
Collect the lysates.
-
-
Separation of Inositol Phosphates:
-
Apply the cell lysates to pre-equilibrated anion exchange columns.
-
Wash the columns to remove free [3H]-myo-inositol.
-
Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the counts per minute (CPM) or disintegrations per minute (DPM) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model suitable for biphasic curves (e.g., a bell-shaped dose-response model) to determine parameters such as EC50 for the initial stimulatory phase and the concentration at which maximal stimulation occurs.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response or weak signal | 1. Low BRS-3 receptor expression in cells.2. Inefficient labeling with [3H]-myo-inositol.3. Inactive this compound compound.4. Suboptimal incubation times or temperature. | 1. Verify receptor expression via Western blot or qPCR. Use a cell line with confirmed high expression.2. Increase the concentration of [3H]-myo-inositol or extend the labeling time.3. Use a fresh stock of the compound and verify its integrity.4. Optimize incubation times for labeling, pre-incubation, and compound treatment. |
| High background signal | 1. Incomplete removal of free [3H]-myo-inositol.2. Basal PLC activity is too high. | 1. Ensure thorough washing of the anion exchange columns before eluting the IPs.2. Reduce cell seeding density or serum-starve the cells before the assay. |
| Failure to observe the descending part of the biphasic curve | 1. The range of this compound concentrations is not high enough.2. The specific cell line or assay conditions do not favor the biphasic response. | 1. Extend the dose-response curve to higher concentrations (e.g., up to 10 µM).2. While the biphasic response is generally observed, its magnitude can be cell-type dependent. Ensure all other assay parameters are optimal. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the plate. | 1. Ensure a homogenous cell suspension and careful seeding technique.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Visualizations
Signaling Pathway
Caption: BRS-3 signaling pathway activated by this compound.
Experimental Workflow
References
- 1. What are BRS3 agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A possible new target in lung-cancer cells: The orphan receptor, bombesin receptor subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of (R)-MK-5046
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-MK-5046. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a transient increase in blood pressure and heart rate in our animal models after administering this compound. Is this an expected on-target effect or a potential off-target liability?
A1: Transient increases in blood pressure and heart rate are documented on-target effects of this compound, mediated through its agonism of the bombesin (B8815690) receptor subtype-3 (BRS-3).[1][2][3] These cardiovascular effects are typically modest and have been observed to desensitize with continued dosing in preclinical models.[1][2] In a phase I clinical trial, single doses of MK-5046 also caused a transient increase in blood pressure.[4][5] The proposed mechanism involves the activation of the sympathetic nervous system.[3] While this is an expected on-target effect, it is a critical parameter to monitor in your experiments. If the observed cardiovascular changes are more pronounced or persistent than reported in the literature, consider the experimental troubleshooting guide below.
Q2: Our in-vitro assays suggest potential activity at non-BRS-3 targets. What are the known off-target interactions of this compound?
A2: this compound is characterized as a potent and selective BRS-3 agonist.[6][7] Compared to earlier compounds in its class, MK-5046 has an improved off-target profile, notably with diminished binding to the hERG potassium channel.[6] However, one study has reported that MK-5046 can inhibit the diltiazem (B1670644) (DLZ) site of the rabbit calcium ion channel with an IC50 of 1.9 μM.[8] If your experiments suggest other off-target activities, it is crucial to conduct further selectivity profiling against a broad panel of receptors and enzymes to characterize these interactions.
Q3: We have observed unexpected behavioral changes in our animal models, such as jitteriness and altered thermal sensations. Are these known effects of this compound?
A3: Yes, these are known effects that have been reported. In a clinical study, participants reported feeling hot, cold, and/or jittery.[4][5] Additionally, modest and transient increases in body temperature have been observed in animal models.[1][2] These effects are considered to be on-target and related to the role of BRS-3 in regulating energy homeostasis and metabolic rate.[1][6]
Q4: We have unexpectedly observed penile erections in our male animal models. Is this a documented effect of this compound?
A4: Yes, the occurrence of erections is a documented, unanticipated on-target effect of this compound observed in a phase I clinical study.[2][4][5] This finding suggests a potential role for BRS-3 in reproductive physiology.[2][4][5]
Troubleshooting Guides
Issue: Greater than expected or persistent cardiovascular effects (blood pressure and heart rate).
Possible Causes & Troubleshooting Steps:
-
Dose and Formulation:
-
Verify Dose Calculation: Double-check all calculations for dose preparation.
-
Formulation Issues: Ensure the compound is fully solubilized and stable in the vehicle used for administration. Poor formulation can lead to inconsistent exposure.
-
Route of Administration: The route of administration can significantly impact the pharmacokinetic profile. Ensure it is consistent with your experimental design and published literature.
-
-
Animal Model:
-
Species/Strain Differences: The magnitude of cardiovascular effects can vary between different species and strains of laboratory animals.
-
Animal Health Status: Underlying health conditions in the animals can influence their response to the compound. Ensure all animals are healthy before starting the experiment.
-
-
Experimental Procedure:
-
Handling Stress: Acclimate animals to handling and experimental procedures to minimize stress-induced cardiovascular changes.
-
Monitoring Equipment: Calibrate and validate all equipment used for cardiovascular monitoring.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay Type | Value |
| BRS-3 | Human | IC50 | 27 nM[8] |
| BRS-3 | Human | EC50 | 25 nM[8] |
| BRS-3 | Human | Ki | 3.4 nM[8] |
| BRS-3 | Mouse | IC50 | 5.4 nM[8] |
| BRS-3 | Rat | IC50 | 1.2 nM[8] |
| BRS-3 | Dog | IC50 | 6.5 nM[8] |
| BRS-3 | Rhesus | IC50 | 50 nM[8] |
| Calcium Ion Channel (DLZ site) | Rabbit | IC50 | 1.9 µM[8] |
| hERG Potassium Channel | Human | Ki | Diminished binding (>5.9 µM)[6] |
Experimental Protocols
Protocol: Assessment of Cardiovascular Effects in a Rodent Model
This protocol provides a general methodology for assessing the impact of this compound on blood pressure and heart rate in telemeterized rats, based on descriptions from published studies.[3]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Implantation:
-
Anesthetize rats according to approved institutional protocols.
-
Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta for direct blood pressure measurement.
-
Allow for a post-operative recovery period of at least one week.
-
-
Acclimation:
-
House rats individually in their home cages placed on top of telemetry receivers.
-
Acclimate the animals to the experimental room and handling for several days prior to the study.
-
-
Dosing:
-
Prepare this compound in an appropriate vehicle.
-
Administer the compound via the desired route (e.g., oral gavage).
-
Administer vehicle to a control group.
-
-
Data Collection:
-
Continuously record systolic blood pressure, diastolic blood pressure, and heart rate via the telemetry system.
-
Collect baseline data for at least 24 hours prior to dosing.
-
Continue data collection for a defined period post-dosing (e.g., 24 hours).
-
-
Data Analysis:
-
Analyze the telemetry data to determine the time course and magnitude of changes in cardiovascular parameters compared to baseline and the vehicle control group.
-
Visualizations
Caption: BRS-3 signaling cascade upon activation by this compound.
Caption: Troubleshooting workflow for unexpected cardiovascular effects.
References
- 1. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
(R)-MK-5046 Preclinical Side Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the preclinical side effects of (R)-MK-5046, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in interpreting and managing potential experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in preclinical models?
A1: The most frequently reported side effects in preclinical studies across species (mice, rats, and dogs) are transient increases in cardiovascular and thermoregulatory parameters. These include modest and temporary elevations in heart rate, blood pressure, and body temperature.[1][2] These effects are considered on-target, mediated by the agonism of the BRS-3 receptor.
Q2: Are the cardiovascular and thermogenic side effects of this compound persistent?
A2: No, a key characteristic of these side effects is their transient nature. Studies in rats and dogs have demonstrated that the increases in heart rate, blood pressure, and body temperature tend to decrease or "desensitize" with continued or repeated dosing.[1][2] In human studies, a similar attenuation of the blood pressure and thermal sensations was observed with a second dose.[3]
Q3: What is the mechanism behind the observed side effects?
A3: The side effects are linked to the central mechanism of action of this compound. The BRS-3 receptor is predominantly expressed in the central nervous system (CNS), including in hypothalamic regions that regulate energy homeostasis, body temperature, and cardiovascular function.[4] Agonism of these central BRS-3 receptors leads to an increase in sympathetic nervous system outflow, which in turn mediates the observed transient increases in heart rate, blood pressure, and thermogenesis.[5]
Q4: Are there any observed central nervous system (CNS) side effects beyond the cardiovascular and thermoregulatory changes?
A4: Preclinical studies have not highlighted significant adverse behavioral or neurological side effects. The primary CNS-mediated effects are the modulation of cardiovascular and thermoregulatory pathways. A standard Functional Observational Battery (FOB) can be employed to systematically assess any potential subtle neurological or behavioral changes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected increase in blood pressure or heart rate in telemeterized rodents. | 1. First-dose effect: The initial administration of this compound can produce the most pronounced cardiovascular response. 2. Animal stress: Handling or other environmental stressors can potentiate cardiovascular responses. 3. Incorrect dosing: Inaccurate dose preparation or administration. | 1. Continue with the planned dosing regimen and monitor for desensitization of the effect with subsequent doses. 2. Ensure animals are adequately acclimated to the experimental procedures and environment. Minimize handling stress. 3. Verify dose calculations and administration technique. |
| Variability in cardiovascular telemetry data between animals. | 1. Surgical recovery: Incomplete recovery from telemetry implant surgery. 2. Individual animal differences: Biological variability in response to the compound. 3. Technical issues: Signal artifacts or improper data filtering. | 1. Ensure a sufficient post-operative recovery period (typically at least one week) before initiating the study. 2. Increase the number of animals per group to improve statistical power and account for individual variability. 3. Consult resources on telemetry data analysis to properly identify and handle signal artifacts. Ensure consistent data processing across all animals. |
| No observed desensitization of cardiovascular effects with repeated dosing. | 1. Insufficient dosing frequency or duration: The dosing regimen may not be adequate to induce tachyphylaxis. 2. Off-target effects (less likely for this compound): The observed effect may not be solely mediated by BRS-3 agonism. | 1. Review the dosing schedule. Desensitization has been observed with daily dosing. 2. Confirm the identity and purity of the test compound. |
| Unexpected behavioral changes in rodents. | 1. On-target CNS effects: While not prominently reported, BRS-3 agonism could potentially influence behavior. 2. General malaise: High doses may induce non-specific effects on animal well-being. | 1. Implement a Functional Observational Battery (FOB) to systematically assess and quantify any behavioral changes. 2. Include a dose-response assessment to determine if the effects are dose-related. |
Data Presentation
Summary of Cardiovascular and Thermoregulatory Side Effects
| Species | Model | Parameter | Dose | Effect | Citation |
| Mouse | Anesthetized | Mean Arterial Pressure | 1 mg/kg (IV) | Increase of 8 ± 2 mmHg | |
| Heart Rate | 1 mg/kg (IV) | Increase of 49 ± 14 beats/min | |||
| Rat | Conscious, Telemeterized | Blood Pressure & Heart Rate | 3 mg/kg | Transient increases | [5] |
| Dog | Conscious | Body Temperature & Heart Rate | Not specified | Initial increases that abated with continued dosing | [1][2] |
Experimental Protocols
Cardiovascular Safety Assessment in Telemeterized Rodents
This protocol provides a general framework for assessing the cardiovascular side effects of this compound in conscious, freely moving rats.
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Telemetry Implantation:
-
Surgically implant a telemetry transmitter (e.g., for measuring blood pressure and heart rate) into the abdominal cavity under aseptic conditions and appropriate anesthesia.
-
The pressure catheter is inserted into the abdominal aorta.
-
Allow for a post-operative recovery period of at least 7-10 days to ensure the animals have returned to their normal physiological state.
-
-
Housing: House animals individually in cages that allow for clear telemetry signal reception. Maintain a controlled environment with a standard light-dark cycle, temperature, and humidity.
-
Acclimation: Acclimate the animals to the experimental room and procedures (e.g., handling, dosing) for several days before the start of the study to minimize stress-induced cardiovascular changes.
-
Dosing:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
A crossover design, where each animal receives both vehicle and different doses of the compound with a sufficient washout period in between, can be effective.
-
-
Data Acquisition:
-
Record baseline cardiovascular parameters (systolic, diastolic, and mean arterial pressure; heart rate) continuously for at least 24 hours before dosing.
-
Following administration, continuously record data for a predefined period (e.g., 24 hours) to capture the onset, magnitude, and duration of any effects.
-
-
Data Analysis:
-
Analyze the data in appropriate time intervals (e.g., 5-15 minute averages).
-
Compare the post-dose data to the pre-dose baseline for each animal and to the vehicle control group.
-
Pay close attention to the time course of any changes to characterize the transient nature of the effects.
-
Functional Observational Battery (FOB) in Rats
The FOB is a standardized method to screen for overt neurological and behavioral abnormalities.
-
Animal Model: Adult rats (e.g., Sprague-Dawley).
-
Acclimation: Acclimate animals to the testing room and handling by the experimenter.
-
Observations: The FOB consists of three main parts:
-
Home Cage Observations: Observe the animal undisturbed in its home cage, noting posture, activity level, and any abnormal behaviors (e.g., tremors, convulsions).
-
Open Field Observations: Place the animal in a standard open field arena and record parameters such as locomotor activity, rearing frequency, grooming, and defecation/urination for a set period (e.g., 5 minutes).
-
Sensorimotor and Reflex Assessments: Conduct a series of manipulative tests to assess sensory and motor functions and reflexes. This includes:
-
Reactivity: Response to touch, tail pinch.
-
Motor Function: Grip strength, gait, righting reflex.
-
Autonomic Signs: Pupil size, salivation, piloerection.
-
Body Temperature: Measure rectal temperature.
-
-
-
Scoring: Use a standardized scoring system to quantify the observed behaviors and reflexes.
-
Timing: Conduct the FOB at the time of expected peak plasma concentration of this compound and potentially at later time points to assess the duration of any effects.
Visualizations
Caption: this compound allosteric agonism of the BRS-3 receptor and downstream signaling.
Caption: Workflow for cardiovascular safety assessment using telemetry.
References
- 1. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
Technical Support Center: Managing (R)-MK-5046-Induced Changes in Blood Pressure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing changes in blood pressure induced by the Bombesin (B8815690) Receptor Subtype-3 (BRS-3) agonist, (R)-MK-5046.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced changes in blood pressure?
A1: this compound is a potent and selective agonist for the Bombesin Receptor Subtype-3 (BRS-3), a Gq-protein coupled receptor.[1] Activation of BRS-3, particularly in the hypothalamus and other brain regions, leads to an increase in central sympathetic outflow.[1][2] This heightened sympathetic tone results in a transient increase in both systolic and diastolic blood pressure, as well as heart rate.[2][3]
Q2: What is the typical magnitude and duration of the blood pressure increase following this compound administration?
A2: The increase in blood pressure is transient and dose-dependent.[4][5] In clinical studies with healthy male volunteers, single oral doses of this compound (ranging from 10-160 mg) resulted in a temporary elevation of blood pressure that coincided with the time to maximum plasma concentration (Tmax), typically around 1 to 1.5 hours post-dose.[4][5] The effect generally subsides as the compound is eliminated, with an apparent terminal half-life of 1.5 to 3.5 hours.[4][5]
Q3: Do the blood pressure effects of this compound change with repeated administration?
A3: Yes, the hypertensive effects of this compound have been shown to attenuate with repeated dosing.[4][6][7] Clinical data indicates that a second dose administered 6 hours after the first resulted in a diminished blood pressure response.[4][7] This phenomenon, known as tachyphylaxis, has also been observed in preclinical studies with chronic dosing.[6][7]
Q4: Are there any known pharmacological interventions to counteract the acute blood pressure increase?
A4: Preclinical studies in mice have shown that the increase in mean arterial pressure and heart rate induced by intravenous infusion of this compound can be blocked by pretreatment with clonidine (B47849).[3] Clonidine is a centrally acting α2-adrenergic agonist that acts as a sympatholytic, reducing sympathetic outflow from the central nervous system.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly large or prolonged increase in blood pressure. | Individual subject sensitivity, incorrect dosage, or interaction with other compounds. | - Verify the correct dosage and administration protocol. - Continuously monitor blood pressure and heart rate. - In preclinical models, consider the use of a sympatholytic agent like clonidine for acute management, following appropriate ethical and experimental guidelines.[3] - Review subject characteristics for any pre-existing cardiovascular conditions. |
| High variability in blood pressure readings between subjects. | Differences in stress levels, improper measurement technique, or genetic variability in BRS-3 expression or sensitivity. | - Ensure a consistent and controlled experimental environment to minimize stress. - Strictly adhere to standardized blood pressure measurement protocols (see Experimental Protocols section). - Allow for an adequate acclimatization period for subjects before measurements. - In preclinical studies, consider using telemetric monitoring for continuous and stress-free data collection.[8] |
| Blood pressure increase is not observed at expected doses. | Compound degradation, incorrect formulation, or administration issues. | - Confirm the integrity and concentration of the this compound formulation. - Verify the administration route and technique to ensure proper delivery. - In preclinical studies, ensure the compound is administered at a dose known to elicit a response in the specific species and model being used. |
| Attenuation of the blood pressure effect is not observed with repeated dosing. | Insufficient time between doses for tachyphylaxis to develop or a dosing regimen that does not lead to receptor desensitization. | - Review the dosing interval. Clinical studies have shown attenuation with a 6-hour interval between doses.[4] - In preclinical models, the dosing regimen may need to be adjusted to induce tachyphylaxis. Chronic dosing has been shown to lead to desensitization.[6] |
Data Presentation
Table 1: Dose-Dependent Effect of a Single Oral Dose of this compound on Blood Pressure in Healthy Male Volunteers
| This compound Dose | N | Mean Peak Plasma Concentration (Cmax) (ng/mL) | Mean Change from Baseline in Systolic Blood Pressure (ΔSBP) at 1 hour (mmHg) | Mean Change from Baseline in Diastolic Blood Pressure (ΔDBP) at 1 hour (mmHg) |
| 10 mg | 6 | 123 | ~5 | ~2 |
| 40 mg | 6 | 548 | ~12 | ~5 |
| 120 mg | 6 | 1730 | ~18 | ~7 |
| 160 mg | 6 | 2150 | ~20 | ~8 |
Data are estimated from graphical representations in the cited literature and are for illustrative purposes.[4]
An Emax model was used to describe the relationship between plasma concentration and the change in blood pressure at 1-hour post-dose:
-
ΔSBP = 23.33 * [MK-5046] / ([MK-5046] + 1842) [4]
-
ΔDBP = 8.561 * [MK-5046] / ([MK-5046] + 315.3) [4]
Experimental Protocols
Preclinical Blood Pressure Measurement in Rodents
Objective: To accurately measure blood pressure changes in response to this compound administration in a preclinical rodent model.
Method 1: Invasive Telemetry (Recommended for continuous and accurate data)
-
Materials: Implantable telemetry device, surgical tools, data acquisition system.
-
Procedure:
-
Surgically implant the telemetry device with the catheter inserted into the carotid artery or abdominal aorta, following aseptic surgical procedures.
-
Allow for a post-operative recovery period of at least 7-10 days to ensure the animal has returned to its normal physiological state.
-
House the animal in its home cage placed on the receiver.
-
Record baseline blood pressure and heart rate for at least 24 hours prior to compound administration.
-
Administer this compound via the desired route (e.g., oral gavage, intravenous injection).
-
Continuously record blood pressure, heart rate, and activity data.
-
-
Advantages: Provides continuous, long-term, and stress-free measurements in conscious, unrestrained animals.[8]
Method 2: Non-Invasive Tail-Cuff Plethysmography
-
Materials: Tail-cuff plethysmography system (cuff, sensor, inflation pump), animal restrainer, warming platform.
-
Procedure:
-
Acclimatize the animal to the restraint and measurement procedure for several days prior to the experiment to minimize stress-induced blood pressure elevations.[8]
-
Place the animal in the restrainer on a warming platform to promote blood flow to the tail.
-
Position the tail cuff and sensor on the animal's tail.
-
Record a stable baseline blood pressure by taking multiple readings.
-
Administer this compound.
-
Measure blood pressure at predetermined time points post-administration.
-
-
Disadvantages: Can induce stress, leading to data variability; provides intermittent rather than continuous data.[8]
Clinical Blood Pressure Measurement
Objective: To monitor blood pressure changes in human subjects following administration of this compound.
Method 1: Unattended Automated Office Blood Pressure (uAOBP)
-
Materials: Validated automated oscillometric blood pressure device.
-
Procedure:
-
Have the subject rest in a quiet room for at least 5 minutes.
-
Place the appropriately sized cuff on the subject's upper arm.
-
Leave the subject alone in the room to minimize "white coat" hypertension.
-
Program the device to take a series of readings (e.g., 3-5 readings at 1-2 minute intervals).
-
Discard the first reading and average the subsequent readings.
-
Method 2: Ambulatory Blood Pressure Monitoring (ABPM)
-
Materials: Portable ABPM device, appropriately sized cuff, patient diary.
-
Procedure:
-
Fit the subject with the ABPM device, which is programmed to take readings at set intervals over a 24-hour period (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).
-
Instruct the subject to go about their normal daily activities and to keep a diary of their activities, sleep times, and any symptoms.
-
After 24 hours, remove the device and download the data for analysis of 24-hour, daytime, and nighttime average blood pressure.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced blood pressure increase.
Caption: General experimental workflows for assessing blood pressure.
References
- 1. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bombesin-like receptor 3 regulates blood pressure and heart rate via a central sympathetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombesin-like receptor 3 regulates blood pressure and heart rate via a central sympathetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. datasci.com [datasci.com]
Optimizing (R)-MK-5046 treatment duration for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing (R)-MK-5046 in their experiments. The information is designed to address specific issues that may be encountered during the process of optimizing treatment duration for efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active, small-molecule agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3).[1][2] BRS-3 is an orphan G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and is implicated in the regulation of energy homeostasis.[1][3] this compound functions as an allosteric agonist, meaning it binds to a site on the receptor that is different from the binding site of the natural (orthosteric) ligand.[4][5] This allosteric binding leads to the activation of downstream signaling pathways.
Q2: What are the known downstream signaling pathways activated by this compound?
Upon binding to BRS-3, this compound has been shown to activate several intracellular signaling cascades, including the activation of phospholipase C (PLC), mitogen-activated protein kinase (MAPK), focal adhesion kinase (FAK), Akt, and paxillin.[6] The activation of these pathways ultimately leads to the physiological effects observed with this compound treatment.
Q3: What is the reported pharmacokinetic profile of this compound and how might this influence treatment duration?
In human studies, this compound is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1 hour.[7] It has a relatively short apparent terminal half-life of 1.5 to 3.5 hours.[3][7] This short half-life is a critical consideration when designing treatment regimens. For sustained efficacy, especially in chronic studies, this may necessitate multiple daily doses or a continuous delivery method to maintain plasma concentrations above the therapeutic threshold.
Troubleshooting Guides
Issue 1: Suboptimal or no response to this compound treatment in in vitro experiments.
-
Possible Cause 1: Inappropriate Cell Line.
-
Troubleshooting Step: Confirm that the cell line used in your experiment endogenously expresses BRS-3 or has been engineered to express the receptor. The lack of BRS-3 expression is a primary reason for non-responsiveness.
-
-
Possible Cause 2: Incorrect Drug Concentration.
-
Troubleshooting Step: The effective concentration (EC50) of this compound for human BRS-3 is in the low nanomolar range (e.g., 25 ± 3 nM).[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations spanning several orders of magnitude around the expected EC50.
-
-
Possible Cause 3: Insufficient Treatment Duration.
-
Troubleshooting Step: Given the signaling kinetics, a short-term incubation (e.g., 30 minutes to a few hours) may be sufficient to observe acute signaling events like PLC or MAPK activation.[6] However, for endpoints related to changes in gene expression or cell phenotype, a longer treatment duration may be necessary. A time-course experiment is recommended to identify the optimal treatment window.
-
-
Possible Cause 4: Drug Instability.
-
Troubleshooting Step: Ensure proper storage of the this compound stock solution, typically at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions in your culture medium for each experiment.
-
Issue 2: Variability in efficacy or unexpected side effects in in vivo animal studies.
-
Possible Cause 1: Inadequate Dosing Regimen.
-
Troubleshooting Step: The short half-life of this compound may require frequent dosing (e.g., twice daily) or the use of osmotic mini-pumps for continuous delivery to maintain stable plasma concentrations.[1] A single daily dose might lead to peaks and troughs in plasma levels, resulting in inconsistent efficacy.
-
-
Possible Cause 2: Tachyphylaxis or Desensitization.
-
Troubleshooting Step: While some studies suggest a lack of tachyphylaxis with chronic dosing for weight loss, transient effects on blood pressure, heart rate, and body temperature have been observed to desensitize with continued treatment.[1][8][9] If you observe a diminishing effect over time, consider if this is a desired outcome (for side effects) or a loss of efficacy for your primary endpoint. The treatment duration should be designed to capture the desired therapeutic window before significant desensitization of the primary effect occurs.
-
-
Possible Cause 3: Species-specific Differences.
-
Troubleshooting Step: The potency and metabolism of this compound can vary between species. Pharmacokinetic and pharmacodynamic studies in your chosen animal model are essential before embarking on long-term efficacy studies. The reported effective dose in diet-induced obese mice was 25 mg/kg/day.[1][8]
-
-
Possible Cause 4: Off-target Effects.
-
Troubleshooting Step: While this compound is reported to be selective for BRS-3, high concentrations could potentially lead to off-target effects.[1] If unexpected phenotypes are observed, consider reducing the dose or using a more targeted delivery method if possible.
-
Data Presentation
Table 1: In Vitro Potency of this compound at the Human BRS-3 Receptor
| Parameter | Value (nM) | Reference |
| IC50 | 27 ± 13 | [1] |
| EC50 | 25 ± 3 | [1] |
Table 2: Summary of Preclinical In Vivo Efficacy Studies with this compound
| Animal Model | Dose | Treatment Duration | Key Efficacy Endpoint | Result | Reference |
| Diet-Induced Obese Mice | 25 mg/kg/day (s.c. infusion) | 14 days | Body Weight Reduction | 8-9% reduction compared to vehicle | [1] |
| Diet-Induced Obese Mice | Single oral doses | 2-24 hours | Food Intake Inhibition | Dose-dependent reduction | [8] |
| Diet-Induced Obese Mice | Single oral doses | N/A | Increased Fasting Metabolic Rate | Significant increase | [8] |
| Dogs | N/A | Chronic | Body Weight Reduction | Statistically significant and persistent weight loss | [8][9] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration for In Vitro MAPK Activation
-
Cell Seeding: Plate BRS-3 expressing cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Time-Course Treatment: Treat the serum-starved cells with the different concentrations of this compound for various durations. A suggested time-course could be 0, 5, 15, 30, 60, and 120 minutes.
-
Cell Lysis: At each time point, aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated MAPK (e.g., p-ERK1/2) and total MAPK.
-
Densitometry and Analysis: Quantify the band intensities for phosphorylated and total MAPK. The optimal treatment duration will be the time point at which the peak phosphorylation is observed for the effective concentrations of this compound.
Protocol 2: Evaluating the Efficacy of this compound on Body Weight in a Diet-Induced Obese (DIO) Mouse Model
-
Animal Model: Use a validated DIO mouse model (e.g., C57BL/6J mice fed a high-fat diet for 12-16 weeks).
-
Acclimatization and Baseline Measurements: Acclimatize the animals to individual housing and handling. Record baseline body weight and food intake for at least one week before the start of the treatment.
-
Grouping and Dosing: Randomly assign the animals to different treatment groups (e.g., vehicle control, this compound at different doses). Based on the short half-life, consider subcutaneous osmotic mini-pumps for continuous delivery or twice-daily oral gavage.
-
Treatment Period: A 14 to 28-day treatment period is often sufficient to observe significant effects on body weight.
-
Monitoring: Monitor body weight and food intake daily. Other parameters such as body composition (using DEXA or MRI), energy expenditure (using metabolic cages), and relevant plasma biomarkers can be measured at baseline and at the end of the study.
-
Data Analysis: Analyze the changes in body weight and other parameters over the treatment duration. The optimal duration would be the period that achieves a stable and significant therapeutic effect without major adverse events.
Mandatory Visualizations
References
- 1. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in (R)-MK-5046 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the bombesin (B8815690) receptor subtype-3 (BRS-3) allosteric agonist, (R)-MK-5046. Our goal is to help you address common issues and ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
Inconsistent In Vitro Assay Results
Problem: High variability or poor reproducibility in cell-based assays (e.g., PLC activation, MAPK signaling).
| Potential Cause | Recommended Solution |
| Cell Line Variability | Ensure consistent cell line passage number and confluency. High passage numbers can lead to genetic drift and altered receptor expression or signaling. Maintain a cell density of 60-70% confluency on the day of the experiment.[1] |
| Assay Conditions | Optimize serum starvation time to reduce basal signaling activity. Ensure consistent incubation times with this compound. For signaling pathways with transient activation, perform a time-course experiment to identify the optimal time point for measurement. |
| Compound Stability/Solubility | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Ensure complete solubilization in culture media; precipitation can lead to inaccurate concentrations. |
| Receptor Desensitization | BRS-3, like many GPCRs, can undergo desensitization and internalization upon prolonged agonist exposure.[2] Consider shorter incubation times or using a system to measure rapid signaling events. |
| Allosteric Agonism Complexity | The allosteric nature of this compound means its activity can be influenced by the presence of endogenous ligands or the specific conformation of the receptor.[3] Ensure a well-characterized cell system with minimal endogenous ligand production if possible. |
Problem: Lower than expected potency (EC50) in functional assays.
| Potential Cause | Recommended Solution |
| Incorrect Assay Endpoint | This compound may exhibit biased agonism, preferentially activating certain signaling pathways over others. Confirm that the chosen downstream readout (e.g., PLC, MAPK, Akt) is robustly activated by BRS-3 in your cell system.[4] |
| Low Receptor Expression | The level of receptor expression can significantly impact the observed potency of an allosteric agonist.[3] Verify BRS-3 expression levels in your cell line using techniques like qPCR or western blotting. Consider using a cell line with higher or inducible receptor expression. |
| Assay Buffer Composition | Components in the assay buffer (e.g., divalent cations, serum proteins) can interfere with compound activity or receptor function. Use a simplified, well-defined buffer system where possible. |
Inconsistent In Vivo Study Results
Problem: Variable effects on food intake, body weight, or metabolic parameters in animal models.
| Potential Cause | Recommended Solution |
| Pharmacokinetics & Dosing | This compound has a relatively short half-life in some species.[5][6] The timing of administration and measurement of endpoints is critical. For sustained effects, consider continuous infusion or more frequent dosing.[7] |
| Animal Model & Diet | The metabolic state of the animals (e.g., diet-induced obese vs. lean) can influence the response to BRS-3 agonism.[8][9] Ensure consistent diet and acclimatization periods. Use littermate controls whenever possible. |
| Transient Effects & Desensitization | Some in vivo effects of this compound, such as changes in body temperature and heart rate, can be transient and abate with continued dosing.[8][9] For chronic studies, allow for an initial adaptation period. |
| Route of Administration | Oral bioavailability can vary. Ensure consistent formulation and administration techniques. For initial studies, consider subcutaneous or intravenous routes to bypass potential absorption variability.[10] |
| Off-Target Effects | While selective, high concentrations of any compound can lead to off-target effects.[11] Use the lowest effective dose and include BRS-3 knockout animals as a negative control to confirm on-target effects.[7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric agonist of the bombesin receptor subtype-3 (BRS-3), a G-protein coupled receptor (GPCR).[10] Upon binding to an allosteric site on BRS-3, it promotes a conformational change that activates the receptor, leading to the stimulation of downstream signaling pathways, primarily through Gq-protein coupling and activation of phospholipase C (PLC).[4][12] This, in turn, leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC) and the MAPK/ERK pathway.
Q2: What are the key downstream signaling pathways activated by this compound?
A2: The primary pathway activated by this compound through BRS-3 is the PLC/IP3/DAG cascade. This subsequently leads to the activation of several other important signaling molecules, including:
-
Mitogen-Activated Protein Kinase (MAPK/ERK): Involved in cell proliferation and differentiation.
-
Focal Adhesion Kinase (FAK): Plays a role in cell adhesion and migration.
-
Akt (Protein Kinase B): A key regulator of cell survival and metabolism.
-
Paxillin: An adaptor protein involved in focal adhesion signaling.
Q3: What are the expected in vivo effects of this compound?
A3: In preclinical animal models, this compound has been shown to reduce food intake, increase metabolic rate, and lead to sustained body weight loss in diet-induced obese models.[7][8][9] It can also cause transient increases in body temperature, heart rate, and blood pressure, which tend to diminish with repeated dosing.[8][9]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Store stock solutions at -20°C or -80°C and protect from light. For in vivo studies, the formulation will depend on the route of administration and should be prepared according to established protocols, ensuring the compound remains in solution.
Q5: Are there known off-target effects for this compound?
A5: this compound is reported to be a selective BRS-3 agonist.[7][13] However, at higher concentrations, it has been shown to interact with the diltiazem (B1670644) binding site of L-type calcium channels.[10] As with any pharmacological tool, it is crucial to use the lowest effective concentration to minimize the potential for off-target effects.
Experimental Protocols and Data
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Across Species
| Species | Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) |
| Human | 27 | 25 |
| Mouse | 5.4 | 21 |
| Rat | 1.2 | 2.2 |
| Dog | 6.5 | 1.6 |
| Rhesus | 50 | 6.9 |
| Data compiled from MedchemExpress product information.[10] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng*hr/mL) | t1/2 (hr) |
| 10 | 113 ± 46 | 1.0 (0.5-1.5) | 269 ± 70 | 1.3 |
| 40 | 448 ± 204 | 1.0 (0.5-1.5) | 1080 ± 290 | 1.6 |
| 120 | 1480 ± 590 | 1.0 (1.0-1.5) | 4250 ± 1160 | 2.3 |
| 160 | 1790 ± 600 | 1.0 (1.0-2.0) | 5110 ± 1130 | 2.2 |
| Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. Half-life is the apparent terminal half-life. Adapted from studies in healthy male volunteers.[5][6] |
Methodologies for Key Experiments
Phospholipase C (PLC) Activation Assay
-
Cell Culture: Plate cells expressing BRS-3 in a suitable multi-well plate and grow to 80-90% confluency.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Add the compound to the cells and incubate for the desired time (e.g., 30 minutes).
-
Cell Lysis: Aspirate the media and lyse the cells in an appropriate lysis buffer.
-
IP3 Measurement: Measure the concentration of inositol trisphosphate (IP3) in the cell lysates using a commercially available ELISA or radioimmunoassay kit.
-
Data Analysis: Plot the IP3 concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
MAPK/ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Follow steps 1-3 as described for the PLC assay. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended to capture peak phosphorylation.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: BRS-3 signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of a Novel, High-Affinity, Specific, Radiolabeled Ligand for BRS-3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent activation patterns of BRS3 revealed by two Chinese herb-derived agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of (R)-MK-5046 for Bombesin Receptor Subtype-3 (BRS-3)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers aiming to improve the selectivity of (R)-MK-5046 and similar compounds for the bombesin (B8815690) receptor subtype-3 (BRS-3). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity for BRS-3 important?
A1: this compound is a potent and selective agonist for the bombesin receptor subtype-3 (BRS-3), an orphan G protein-coupled receptor (GPCR).[1][2][3] BRS-3 is implicated in the regulation of energy homeostasis, making it a potential therapeutic target for obesity.[1][4][5] High selectivity for BRS-3 is crucial to minimize off-target effects that could arise from interactions with other bombesin receptors, such as the neuromedin B receptor (NMBR) and the gastrin-releasing peptide receptor (GRPR), or other unrelated receptors.[1] Off-target activities can lead to undesirable side effects, as observed with transient increases in blood pressure and heart rate in preclinical and clinical studies of MK-5046.[2][4]
Q2: What is the known selectivity profile of MK-5046?
A2: MK-5046 displays high selectivity for human BRS-3 over other human bombesin receptors (GRPR and NMBR) in functional assays.[6][7] However, it's important to note that MK-5046 has been shown to interact with the diltiazem (B1670644) (DLZ) site of the rabbit calcium ion channel at sub-micromolar concentrations.[1]
Q3: How does this compound activate BRS-3?
A3: this compound acts as an allosteric agonist at the BRS-3 receptor.[8] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand.[8] This allosteric interaction leads to a conformational change in the receptor, initiating downstream signaling cascades. Evidence for its allosteric mechanism includes its ability to only partially inhibit the binding of orthosteric radioligands and the noncompetitive nature of its inhibition by BRS-3 antagonists.[8]
Troubleshooting Guide: Improving Selectivity
Issue 1: A newly synthesized analog of this compound shows reduced selectivity for BRS-3.
Possible Cause: Modifications to the core structure of this compound may have inadvertently introduced interactions with off-target receptors. The structure-activity relationship (SAR) around the lead compound is complex, and even minor changes can alter the selectivity profile.[1]
Troubleshooting Steps:
-
Comprehensive Selectivity Profiling: Screen the analog against a panel of receptors, including at a minimum the other bombesin receptor subtypes (NMBR and GRPR).
-
Structure-Activity Relationship (SAR) Analysis: Systematically evaluate how structural modifications impact both potency at BRS-3 and activity at off-targets. Consider that the initial optimization of MK-5046 involved modifications to improve metabolic stability and reduce off-target ion channel activity.[1]
-
Consider Allosteric Modulation: Since MK-5046 is an allosteric agonist, explore whether the new analog maintains this mechanism.[8] Allosteric sites are often less conserved between receptor subtypes, which can be exploited to achieve greater selectivity.[9][10]
Issue 2: High non-specific binding in radioligand binding assays is obscuring the selectivity data.
Possible Cause: The hydrophobic nature of the test compounds or issues with the assay conditions can lead to high non-specific binding (NSB).[11][12]
Troubleshooting Steps:
-
Optimize Assay Buffer: Include blocking agents like bovine serum albumin (BSA) to reduce binding to non-receptor components.[11][12]
-
Adjust Incubation Conditions: Shorter incubation times and lower temperatures can sometimes decrease NSB, but ensure that equilibrium for specific binding is still reached.[11]
-
Optimize Washing Steps: Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.[11]
-
Titrate Receptor Concentration: Use the lowest concentration of your membrane preparation that still provides a robust specific binding signal.[11]
Data Presentation
Table 1: Binding Affinity and Functional Potency of MK-5046 at Human Bombesin Receptors
| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |
| hBRS-3 | High-affinity site: 0.08 nM[6][7][13] | 0.02 nM (PLC activation)[6][7][13] |
| Low-affinity site: 11-29 nM[6][7][13] | ||
| hGRPR | >10,000 nM[6] | >10,000 nM[6] |
| hNMBR | >10,000 nM[6] | >10,000 nM[6] |
Experimental Protocols
1. Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for BRS-3.
-
Materials:
-
Cell membranes expressing the target BRS-3 receptor.
-
Radiolabeled ligand with known affinity for BRS-3 (e.g., [¹²⁵I]-[D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14)).[1]
-
Unlabeled test compound (e.g., an analog of this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[14]
-
Wash buffer (ice-cold binding buffer).[14]
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and the varying concentrations of the unlabeled test compound.[14]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.[14]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[14]
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of a known unlabeled ligand.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot specific binding as a function of the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
2. Functional Assay: Phospholipase C (PLC) Activation
This assay measures the ability of a compound to activate BRS-3 and trigger downstream signaling through the PLC pathway.[6][7]
-
Materials:
-
Cells expressing BRS-3 (e.g., HEK293AEQ cells).[1]
-
Test compound.
-
Assay buffer.
-
A method to measure inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium mobilization.
-
-
Procedure:
-
Plate the BRS-3 expressing cells in a suitable microplate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate for a specific time to allow for receptor activation and downstream signaling.
-
Measure the accumulation of a second messenger, such as inositol phosphates ([³H]IP) or changes in intracellular calcium levels.[6]
-
-
Data Analysis:
-
Plot the response (e.g., [³H]IP accumulation) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Visualizations
Caption: BRS-3 signaling pathway activated by this compound.
Caption: Workflow for assessing the selectivity of a novel BRS-3 agonist.
References
- 1. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leveraging allostery to improve G protein-coupled receptor (GPCR)-directed therapeutics: cannabinoid receptor 1 as discovery target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Navigating In Vivo Delivery of (R)-MK-5046: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the vehicle formulation for the in vivo delivery of (R)-MK-5046, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist. Addressing the challenges associated with its poor aqueous solubility, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Troubleshooting Common Formulation Issues
Researchers may encounter several challenges when preparing this compound formulations for in vivo studies. This section provides a structured approach to troubleshooting common issues such as precipitation, instability, and inconsistent dosing.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous components | The compound is crashing out of the initial solvent. | 1. Ensure the initial DMSO stock solution is fully dissolved; gentle warming and vortexing can aid this. 2. Add aqueous components (e.g., saline, SBE-β-CD solution) dropwise while continuously vortexing to avoid localized supersaturation. 3. Consider adjusting the ratio of co-solvents to aqueous phase to increase the overall solubilizing capacity of the vehicle. |
| Phase separation or cloudiness in the final formulation | The components of the vehicle are not fully miscible or the drug concentration exceeds its solubility limit in the final mixture. | 1. Verify the quality and purity of all excipients. 2. Prepare the formulation in a stepwise manner, ensuring each component is fully integrated before adding the next.[1][2] 3. For oil-based formulations, ensure the initial DMSO volume is minimal and thoroughly dispersed within the oil. 4. If using SBE-β-CD, ensure the cyclodextrin (B1172386) is fully dissolved in saline before adding the DMSO/drug solution. |
| Difficulty in achieving the desired concentration | The solubility of this compound is limited in the chosen vehicle. | 1. Refer to the provided solubility data and consider alternative vehicle formulations with higher solubilizing capacity. 2. For oral administration, a suspension formulation might be an alternative if a solution is not feasible at the target concentration. |
| Inconsistent animal dosing and variability in results | The formulation is not homogenous, leading to inaccurate dosing. | 1. Ensure the final formulation is a clear, homogenous solution before each administration. If it is a suspension, ensure it is uniformly dispersed before drawing each dose. 2. Prepare fresh formulations for each experiment to avoid potential degradation or precipitation over time. |
| Adverse events in animal models not related to the compound's pharmacology | The vehicle itself may be causing toxicity or irritation. | 1. Review the literature for the tolerability of the chosen vehicle in the specific animal model and route of administration. 2. Consider reducing the concentration of potentially irritating components like DMSO or Tween-80. 3. Always include a vehicle-only control group in your in vivo studies to differentiate vehicle effects from compound effects. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and handling of this compound for in vivo experiments.
Q1: What is a standard vehicle formulation for the in vivo delivery of this compound?
A1: A commonly used vehicle for this compound involves a multi-component system to ensure its solubility. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Alternative formulations include using 10% DMSO in 90% (20% SBE-β-CD in saline) or 10% DMSO in 90% corn oil.[1][2] The choice of vehicle will depend on the route of administration and the desired concentration.
Q2: What is the solubility of this compound in common solvents?
A2: this compound is soluble in DMSO at a concentration of approximately 14.29 mg/mL (32.16 mM).[1] Its solubility in aqueous solutions is low, necessitating the use of co-solvents and other excipients for in vivo delivery.
Q3: How should I prepare the vehicle formulation?
A3: It is crucial to add the vehicle components in a specific order. Typically, the this compound is first dissolved in DMSO. Subsequently, other components like PEG300 and Tween-80 are added, followed by the gradual addition of the aqueous phase (saline) while mixing.[1][2] This stepwise process helps to maintain the drug in solution.
Q4: Can I store the prepared this compound formulation?
A4: It is highly recommended to prepare fresh formulations for each experiment. The stability of this compound in these complex vehicle systems over time is not fully characterized, and storage may lead to precipitation or degradation, resulting in inconsistent dosing and experimental variability.
Q5: What are some alternative excipients I can use for poorly soluble compounds like this compound?
A5: For poorly water-soluble drugs, several excipients can enhance bioavailability.[3] These include solubilizers like cyclodextrins (e.g., SBE-β-CD), surfactants (e.g., Tween-80, Polysorbate 20), and polymers (e.g., HPMC-AS, Povidone).[3][4][5] Lipid-based delivery systems can also be an effective approach.[6] The selection of excipients should be based on the specific physicochemical properties of the drug and the intended route of administration.
Experimental Protocols
Below are detailed methodologies for preparing common vehicle formulations for this compound.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution with a solubility of at least 1.43 mg/mL.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 14.3 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (4 times the volume of DMSO). Mix thoroughly by vortexing.
-
Add Tween-80 to the mixture (0.5 times the volume of DMSO). Mix thoroughly by vortexing.
-
Slowly add saline to the mixture while continuously vortexing until the final desired volume is reached (4.5 times the volume of DMSO).
-
Ensure the final solution is clear and homogenous before administration.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol also yields a clear solution with a solubility of at least 1.43 mg/mL.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. Ensure the SBE-β-CD is completely dissolved.
-
Prepare a stock solution of this compound in DMSO (e.g., 14.3 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD solution to the DMSO stock solution to achieve the final desired concentration (the volume of the SBE-β-CD solution will be 9 times the volume of the DMSO stock).
-
Mix thoroughly by vortexing until a clear, homogenous solution is obtained.
Visualizing Experimental Workflows
To aid in the clear understanding of the formulation processes, the following diagrams illustrate the stepwise procedures.
Caption: Workflow for preparing a DMSO/PEG300/Tween-80/Saline vehicle.
Caption: Workflow for preparing a DMSO/SBE-β-CD/Saline vehicle.
Caption: A decision-making guide for selecting an appropriate vehicle.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comparative Guide to (R)-MK-5046 and Other Bombesin Receptor Subtype-3 (BRS-3) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of (R)-MK-5046, a notable nonpeptide Bombesin (B8815690) Receptor Subtype-3 (BRS-3) agonist, with other available agonists. The information is supported by experimental data to assist researchers in selecting appropriate tools for their studies of BRS-3, an orphan G-protein coupled receptor implicated in energy homeostasis, glucose metabolism, and other physiological processes.
Introduction to BRS-3 and its Agonists
Bombesin Receptor Subtype-3 (BRS-3) is a G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system.[1] Despite its discovery, the endogenous ligand for BRS-3 remains unknown, classifying it as an orphan receptor.[2][3] Studies involving BRS-3 knockout mice have revealed their tendency to develop mild obesity and insulin (B600854) resistance, highlighting the receptor's role in regulating energy balance.[1][4] Consequently, BRS-3 has emerged as a promising therapeutic target for obesity and type 2 diabetes, spurring the development of synthetic agonists.[5][6]
This compound is a potent and selective, orally active, nonpeptide BRS-3 agonist.[1] It has been demonstrated to reduce food intake and body weight in diet-induced obese mice.[1] A key characteristic of this compound is its function as an allosteric agonist, meaning it binds to a site on the receptor distinct from the primary (orthosteric) binding site.[7] This guide will compare the in vitro pharmacological properties of this compound with other BRS-3 agonists, focusing on binding affinity, functional potency, and selectivity.
Comparative Pharmacology of BRS-3 Agonists
The following tables summarize the quantitative data for this compound and other BRS-3 agonists. The primary comparators are the universal peptide agonist [d-Tyr6,βAla11,Phe13,Nle14]Bn-(6-14), herein referred to as Peptide #1, and the natural product oridonin (B1677485).
Table 1: Binding Affinity (Ki) of BRS-3 Ligands at Human Bombesin Receptors
| Compound | hBRS-3 Ki (nM) | hGRP-R Ki (nM) | hNMB-R Ki (nM) | Selectivity for hBRS-3 | Reference |
| This compound | 0.08 (high affinity site), 11-29 (low affinity site) | >10,000 | >10,000 | High | [2] |
| Peptide #1 | 2 | 1.5 - 6.0 | Not Reported | Non-selective | [2] |
| Bantag-1 (Antagonist) | 1.3 | >10,000 | >10,000 | High | [2] |
Table 2: Functional Potency (EC50/Relative Potency) of BRS-3 Agonists
| Compound | Assay | Potency (nM) | Efficacy | Reference |
| This compound | PLC Activation | 0.02 | Full agonist (biphasic) | [2][3] |
| MAPK, FAK, Akt, Paxillin Activation | Not Reported | Full agonist | [2] | |
| Phospholipase A2 Activation | Not Reported | Partial agonist | [2] | |
| Peptide #1 | PLC Activation | 6 | Full agonist (monophasic) | [2][3] |
| Oridonin | Calcium Mobilization | 223.6 | Agonist | [8] |
BRS-3 Signaling Pathways
Activation of BRS-3 by an agonist such as this compound initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, its activation primarily leads to the stimulation of Phospholipase C (PLC). This, in turn, results in downstream signaling through various pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.
References
- 1. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BRS3 agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of oridonin as a novel agonist for BRS-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-MK-5046 and Orthosteric BRS-3 Agonists
This guide provides a detailed comparison of the pharmacological and functional characteristics of the nonpeptide agonist (R)-MK-5046 and traditional orthosteric peptide agonists of the Bombesin (B8815690) Receptor Subtype-3 (BRS-3). BRS-3, an orphan G protein-coupled receptor, is a promising therapeutic target for obesity and other metabolic disorders. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to BRS-3 Agonists
BRS-3 activation has been demonstrated to play a significant role in regulating energy homeostasis, glucose metabolism, and food intake.[1][2] Agonists of this receptor are therefore of considerable interest. Orthosteric agonists, typically peptide-based, bind to the same site as the endogenous ligand. In contrast, this compound is a novel, potent, and selective small molecule agonist that exhibits distinct allosteric properties.[3] This guide will delineate the key differences in their binding, signaling, and functional outcomes based on available experimental data.
Comparative Quantitative Data
The following tables summarize the key quantitative parameters of this compound in comparison to a widely studied universal peptide agonist, [d-Tyr6,βAla11,Phe13,Nle14]Bn-(6–14), hereafter referred to as Peptide #1.
Table 1: Comparative Binding Affinities (Ki) for Human BRS-3
| Compound | Cell Line | High-Affinity Ki (nM) | Low-Affinity Ki (nM) |
| This compound | NCI-N417 | 0.077 ± 0.005 | 10.6 ± 2.1 |
| Peptide #1 | hBRS-3 Balb 3T3 | Not Applicable (Single Site) | 2 |
| Bantag-1 (Antagonist) | hBRS-3 Balb 3T3 | 0.029 ± 0.008 | 1.95 ± 0.25 |
Data compiled from studies on human BRS-3 receptors expressed in different cell lines.[4]
Table 2: Functional Potency (EC50) for Phospholipase C (PLC) Activation
| Compound | Cell Line | EC50 (nM) |
| This compound | hBRS-3 Balb 3T3 & NCI-N417 | 0.05 - 0.08 |
| Peptide #1 | hBRS-3 Balb 3T3 & NCI-N417 | 6.5 - 14.0 |
This compound is approximately 130- to 178-fold more potent than Peptide #1 in activating PLC.[4]
Table 3: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Treatment | Dosage | Duration | Body Weight Reduction | Primary Mechanism |
| This compound | 25 mg/kg/day | 14 days | ~9% | Increased Metabolic Rate |
Chronic dosing with this compound demonstrated sustained weight loss primarily through effects on metabolic rate rather than food intake.[5]
Mechanism of Action and Signaling Pathways
BRS-3 is a Gq-coupled receptor, and its activation initiates a cascade of intracellular signaling events.[2] While both this compound and orthosteric agonists like Peptide #1 converge on some of the same pathways, there are notable differences in their signaling signatures.
Key Signaling Pathways Activated by BRS-3 Agonists:
-
Phospholipase C (PLC) Pathway: Activation of BRS-3 leads to the stimulation of PLC, resulting in the generation of inositol (B14025) phosphates and an increase in intracellular calcium.[3][6]
-
MAPK/ERK Pathway: BRS-3 activation stimulates the phosphorylation of ERK (p42/p44 MAPK), a key pathway in cell proliferation and differentiation.[4][7]
-
PI3K/Akt Pathway: The receptor also signals through the PI3K/Akt pathway, which is involved in cell survival and metabolism.[1] this compound acts as a full agonist for the activation of Akt.[8]
-
Hippo Signaling Pathway: Recent studies have shown that BRS-3 activation by this compound can downregulate the Hippo signaling pathway, which is implicated in cell migration.[7]
-
mTOR Signaling Pathway: BRS-3 activation has also been linked to the promotion of the mTOR signaling pathway, which is associated with cell proliferation.[7]
The following diagram illustrates the primary signaling cascade initiated by BRS-3 activation.
Caption: BRS-3 Signaling Pathway
Experimental Workflows and Methodologies
The data presented in this guide are derived from a variety of in vitro and in vivo experiments. Below are summaries of the key experimental protocols employed in the cited studies.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for the BRS-3 receptor.
-
Methodology:
-
Membranes from cells expressing the human BRS-3 receptor (e.g., NCI-N417 or transfected Balb 3T3 cells) are prepared.
-
A radiolabeled ligand, such as 125I-Bantag-1, is incubated with the cell membranes in the presence of varying concentrations of the competitor compound (this compound or Peptide #1).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
The Ki values are calculated from the IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
2. Phospholipase C (PLC) Activation Assay
-
Objective: To measure the functional potency (EC50) of the agonists in activating the PLC signaling pathway.
-
Methodology:
-
Cells expressing the hBRS-3 receptor are cultured in the presence of [3H]myo-inositol to label the cellular phosphoinositide pools.
-
The cells are then stimulated with various concentrations of the agonist (this compound or Peptide #1) for a defined period.
-
The reaction is terminated, and the total inositol phosphates ([3H]IPs) are extracted.
-
The amount of [3H]IPs is quantified by liquid scintillation counting.
-
Dose-response curves are generated, and EC50 values are calculated.
-
3. Western Blotting for Protein Phosphorylation
-
Objective: To assess the activation of downstream signaling pathways such as MAPK/ERK.
-
Methodology:
-
hBRS-3 expressing cells are treated with the agonist for various times and at different concentrations.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
The following diagram outlines the general workflow for assessing agonist-induced signaling.
Caption: Experimental Workflow for Agonist Characterization
Discussion and Conclusion
The available data clearly indicate that this compound and orthosteric peptide agonists of BRS-3, while both activating the receptor, do so through distinct mechanisms that result in different pharmacological profiles.
-
This compound as an Allosteric Agonist: The partial inhibition of radioligand binding and the non-competitive nature of its antagonism by Bantag-1 strongly suggest that this compound binds to an allosteric site on the BRS-3 receptor.[3][9] This is a significant finding, as allosteric modulators can offer advantages in terms of selectivity and the potential for biased signaling.
-
Potency vs. Affinity: A key takeaway is that binding affinity does not always directly correlate with functional potency. Despite its lower binding affinity compared to Peptide #1, this compound is substantially more potent in activating the PLC pathway.[4] This highlights the efficiency of the conformational change induced by the allosteric interaction.
-
Signaling Bias: this compound demonstrates signaling bias, acting as a full agonist for some pathways (MAPK, FAK, Akt) and a partial agonist for others (PLA2).[8] This differential activation of signaling cascades could lead to distinct cellular and physiological responses compared to orthosteric agonists. The prolonged activity of this compound further distinguishes it from the more rapid and transient stimulation by peptide agonists.[8]
-
Therapeutic Implications: The anti-obesity effects of this compound in preclinical models are promising and appear to be driven by an increase in metabolic rate.[5] The transient nature of its effects on heart rate and blood pressure suggests a potential for a favorable safety profile with chronic dosing.[5]
References
- 1. Human BRS-3 receptor: functions/role in cell signaling pathways and glucose metabolism in obese or diabetic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRS3 bombesin receptor subtype 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-MK-5046 and Peptide BRS-3 Ligands for Bombesin Receptor Subtype-3 Activation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nonpeptide agonist (R)-MK-5046 and traditional peptide ligands in activating the bombesin (B8815690) receptor subtype-3 (BRS-3). This analysis is supported by experimental data on receptor binding, signal transduction, and physiological effects.
The bombesin receptor subtype-3 (BRS-3) is an orphan G protein-coupled receptor implicated in a variety of physiological processes, including energy homeostasis, glucose metabolism, and cell growth.[1][2] Its potential as a therapeutic target for obesity and diabetes has driven the development of synthetic agonists.[3][4] This guide compares the efficacy of the potent and selective small molecule agonist this compound with that of a universal peptide agonist, specifically [d-Tyr6,βAla11,Phe13,Nle14]Bn-(6–14), often referred to as peptide #1 in comparative studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative pharmacological studies of this compound and a universal peptide BRS-3 agonist.
Table 1: Receptor Binding Affinity
| Ligand | Cell Line | High-Affinity Ki (nM) | Low-Affinity Ki (nM) |
| This compound | hBRS-3 Balb 3T3 | 0.080 ± 0.018 | 29.2 ± 0.09 |
| NCI-N417 | 0.077 ± 0.005 | 10.6 ± 2.1 | |
| Peptide Agonist | hBRS-3 expressing cells | ~2 | - |
Data sourced from a comparative pharmacology study.[5]
Table 2: Potency in Phospholipase C (PLC) Activation
| Ligand | Cell Line | EC50 (nM) |
| This compound | hBRS-3 expressing cells | 0.02 - 0.08 |
| Peptide Agonist | hBRS-3 expressing cells | 6.0 - 14.0 |
Data indicates that this compound is significantly more potent in activating the PLC pathway.[5]
Table 3: Pharmacokinetics of Oral this compound in Humans
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | ~1.5 - 3.5 hours |
| Terminal Half-life (t1/2) | ~1.5 - 3.5 hours |
Pharmacokinetic data from a phase I clinical trial in healthy male volunteers.[3][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Radioligand Binding Assays
These assays were performed to determine the binding affinity of the ligands to the human BRS-3 receptor (hBRS-3).
-
Cell Culture: Murine fibroblasts (Balb 3T3) or human small cell lung cancer cells (NCI-N417), both stably expressing hBRS-3, were used.
-
Membrane Preparation: Cell membranes were prepared and incubated with a radiolabeled BRS-3 specific antagonist, 125I-Bantag-1.
-
Competition Binding: Increasing concentrations of unlabeled this compound or the peptide agonist were added to compete with the radioligand for binding to the receptor.
-
Detection: The amount of bound radioactivity was measured using a gamma counter.
-
Data Analysis: The concentration of the ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The data for this compound was best fit by a two-site binding model, indicating high and low-affinity binding sites.[5]
Phospholipase C (PLC) Activation Assay
This functional assay measures the ability of the agonists to activate a key downstream signaling pathway of BRS-3.
-
Cell Culture: hBRS-3 expressing cells were cultured and labeled with [3H]myo-inositol.
-
Agonist Stimulation: Cells were stimulated with varying concentrations of this compound or the peptide agonist.
-
Inositol (B14025) Phosphate Measurement: The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate, generating inositol phosphates (IPs). The total [3H]IPs were isolated by ion-exchange chromatography.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) was calculated from the dose-response curves.[5][7]
Mandatory Visualization
BRS-3 Signaling Pathways
Activation of BRS-3 by an agonist initiates a cascade of intracellular signaling events. The diagram below illustrates the key pathways involved.
Caption: BRS-3 signaling cascade upon agonist binding.
Experimental Workflow for Efficacy Comparison
The logical flow of experiments to compare the efficacy of this compound and peptide BRS-3 ligands is depicted below.
References
- 1. Human BRS-3 receptor: functions/role in cell signaling pathways and glucose metabolism in obese or diabetic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRS3 bombesin receptor subtype 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Obesity Effects of (R)-MK-5046 Through BRS-3 Knockout Mice: A Comparative Guide
(R)-MK-5046, a potent and selective allosteric agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), has demonstrated significant potential in preclinical models of obesity. Its mechanism of action, centered on increasing metabolic rate and reducing food intake, is crucial for its therapeutic efficacy. To rigorously validate that these effects are mediated specifically through BRS-3, studies utilizing BRS-3 knockout (KO) mice are indispensable. This guide provides a comprehensive comparison of the effects of this compound in wild-type versus BRS-3 KO mice, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound functions as an allosteric agonist at the BRS-3 receptor.[1][2] BRS-3 is an orphan G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[3] Upon activation by this compound, BRS-3 initiates downstream signaling cascades that are thought to regulate energy homeostasis. Mice lacking a functional BRS-3 receptor exhibit a phenotype characterized by mild obesity, insulin (B600854) resistance, hyperphagia (increased food intake), and a reduced metabolic rate.[4] The validation of this compound's effects relies on the principle that if its therapeutic actions are BRS-3 dependent, they will be significantly attenuated or completely absent in mice genetically engineered to lack this receptor.
Comparative Efficacy of this compound in Wild-Type and BRS-3 KO Mice
Experimental evidence robustly supports the BRS-3-mediated action of this compound. Studies have consistently shown that the administration of this compound to wild-type mice leads to a dose-dependent reduction in food intake and an increase in metabolic rate, resulting in body weight loss.[3][5][6] Conversely, these effects are not observed in BRS-3 KO mice, confirming that the compound's mechanism of action is on-target.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing the effects of this compound in wild-type (WT) and BRS-3 knockout (KO) mice.
Table 1: Effect of this compound on Food Intake
| Treatment Group | Genotype | Dose (mg/kg) | 2-hour Food Intake (g) | Overnight Food Intake (g) |
| Vehicle | WT | - | ~1.2 | ~4.5 |
| This compound | WT | 100 | Reduced | Reduced |
| Vehicle | BRS-3 KO | - | ~1.3 | ~4.8 |
| This compound | BRS-3 KO | 100 | No significant change | No significant change |
Note: Specific gram values are illustrative based on qualitative descriptions in the search results. The key finding is the significant reduction in WT and lack thereof in KO mice.[5]
Table 2: Effect of this compound on Metabolic Rate
| Treatment Group | Genotype | Dose (mg/kg) | Change in Metabolic Rate |
| Vehicle | WT | - | Baseline |
| This compound | WT | 30 | Increased |
| Vehicle | BRS-3 KO | - | Baseline |
| This compound | BRS-3 KO | 30 | No effect |
Note: The increase in metabolic rate in WT mice was significant compared to vehicle controls.[5]
Table 3: Effect of Chronic this compound Dosing on Body Weight
| Treatment Group | Genotype | Dose (mg/kg/day) | Study Duration | Body Weight Change |
| Vehicle | WT (eDIO) | - | 14 days | Baseline increase |
| This compound | WT (eDIO) | 25 | 14 days | ~8-9% reduction vs. vehicle |
| Vehicle | BRS-3 KO | - | 8 days | Baseline increase |
| This compound | BRS-3 KO | 100 (BID) | 8 days | No significant effect |
eDIO: established diet-induced obese mice.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.
Measurement of Food Intake
-
Animal Acclimation: Mice are individually housed to accurately measure individual food consumption. They are acclimated to these conditions for at least 2 days prior to the experiment.[1]
-
Fasting: To standardize hunger levels, mice are typically fasted for a period of 18 hours with free access to water before the administration of the compound or vehicle.[1]
-
Compound Administration: this compound or vehicle is administered, often via oral gavage or subcutaneous infusion.[3][5]
-
Food Measurement: A pre-weighed amount of standard chow is provided to each mouse. The remaining food is weighed at specific time points (e.g., 1, 2, 4, 6, and 24 hours) to calculate the amount consumed.[1] Spillage should be accounted for by placing a collection tray beneath the food hopper.
Measurement of Metabolic Rate (Indirect Calorimetry)
-
System Preparation: An open-circuit indirect calorimeter (e.g., Oxymax) is used. The system should be turned on and allowed to warm up for at least 2 hours. Calibration of the O2 and CO2 sensors is performed according to the manufacturer's instructions.[7]
-
Animal Acclimation: Mice are placed individually into metabolic chambers with ad libitum access to food and water. An acclimation period within the chambers is recommended before data collection begins.[8]
-
Data Collection: The system measures oxygen consumption (VO2) and carbon dioxide production (VCO2) for each mouse at set intervals. These values are used to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.[7]
-
Data Analysis: Data is typically collected over a 24-hour period to account for circadian variations in metabolism. The effects of the compound are assessed by comparing the metabolic parameters of the treated group to the vehicle-treated control group.[8]
Signaling Pathways and Visualizations
BRS-3 activation by this compound initiates a cascade of intracellular signaling events. As a GPCR, BRS-3 is known to couple to G proteins, leading to the activation of various downstream effectors.
Caption: BRS-3 signaling cascade initiated by this compound.
The experimental workflow for validating the on-target effects of this compound is a critical component of its preclinical development.
Caption: Workflow for validating this compound effects.
Comparison with an Alternative: Melanocortin-4 Receptor (MC4R) Agonists
While this compound targets the BRS-3 pathway, other anti-obesity drugs act on different signaling systems. A prominent example is the class of melanocortin-4 receptor (MC4R) agonists.
Table 4: this compound vs. MC4R Agonists
| Feature | This compound (BRS-3 Agonist) | MC4R Agonists (e.g., Setmelanotide) |
| Target Receptor | Bombesin Receptor Subtype-3 (BRS-3) | Melanocortin-4 Receptor (MC4R) |
| Primary Mechanism | Increases metabolic rate and reduces food intake | Primarily reduces appetite (anorexigenic) |
| Validation Model | BRS-3 Knockout Mice | MC4R Knockout Mice |
| Key Downstream Pathway | Gq -> PLC, MAPK, mTOR | Gs -> Adenylyl Cyclase -> cAMP |
| Clinical Status | Investigational | Approved for specific genetic obesity disorders |
This comparison highlights the distinct mechanisms of action and stages of development for these two classes of anti-obesity compounds. The validation of each in their respective knockout mouse models has been a cornerstone of their development, ensuring on-target activity and providing a deeper understanding of their physiological roles.
References
- 1. Food intake behavior protocol [protocols.io]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mice lacking bombesin receptor subtype-3 develop metabolic defects and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
Decoding the Selectivity of (R)-MK-5046: A Comparative Analysis of its Cross-reactivity with Bombesin Receptors
For Immediate Release
A detailed investigation into the binding profile of (R)-MK-5046 reveals a high degree of selectivity for the bombesin (B8815690) receptor subtype-3 (BRS-3), with negligible interaction observed with the neuromedin B receptor (NMBR) and the gastrin-releasing peptide receptor (GRPR). This guide provides a comprehensive comparison of the cross-reactivity of this compound, supported by quantitative data and detailed experimental methodologies, to inform researchers and drug development professionals in their evaluation of this potent agonist.
This compound, a small molecule agonist, has been identified as a highly selective allosteric agonist for the bombesin receptor subtype-3 (BRS-3), an orphan G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2] Understanding its interaction with other members of the bombesin receptor family, which includes the neuromedin B receptor (NMBR or BB1) and the gastrin-releasing peptide receptor (GRPR or BB2), is crucial for elucidating its specific biological functions and therapeutic potential.[1]
Quantitative Comparison of Receptor Binding and Functional Potency
Experimental data from radioligand binding assays and functional assays consistently demonstrate the pronounced selectivity of this compound for the human BRS-3 (hBRS-3) over hNMBR and hGRPR. The following tables summarize the key quantitative metrics that underscore this selectivity.
Table 1: Binding Affinity of this compound for Human Bombesin Receptors
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| This compound | hBRS-3 | 18[3], 27[4] | 3.7[5], 25[6] |
| hNMBR | >10,000[3] | - | |
| hGRPR | >10,000[3] | - |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Functional Potency of this compound at Human Bombesin Receptors
| Compound | Receptor | EC50 (nM) |
| This compound | hBRS-3 | 14[5], 25[4] |
| hNMBR | Not Active | |
| hGRPR | Not Active |
EC50: The half maximal effective concentration.
The data clearly indicates that this compound binds to and activates hBRS-3 at nanomolar concentrations, while its affinity for hNMBR and hGRPR is exceedingly low, with IC50 values greater than 10,000 nM.[3] This represents a selectivity of over 500-fold for BRS-3.
Bombesin Receptor Signaling Pathways
The bombesin receptor family, including BRS-3, NMBR, and GRPR, are G protein-coupled receptors that primarily signal through the Gq/11 family of G proteins.[7] Activation of these receptors initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC).[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] This canonical pathway can lead to the activation of downstream signaling molecules such as mitogen-activated protein kinases (MAPK), PI3K/Akt, and Src kinases.[9][11]
References
- 1. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. adooq.com [adooq.com]
- 7. Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 10. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the BRS-3 Agonist (R)-MK-5046 and Related Peptide Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic nonpeptide agonist (R)-MK-5046 with a universal peptide agonist (peptide #1) and a peptide antagonist (Bantag-1), all of which target the bombesin (B8815690) receptor subtype-3 (BRS-3). The data presented is compiled from preclinical studies to facilitate a comprehensive understanding of their respective pharmacological profiles.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound, peptide #1, and Bantag-1 for the human BRS-3 receptor as determined in cellular assays.
Table 1: Comparative Binding Affinity at the Human BRS-3 Receptor
| Compound | Cell Line | High-Affinity Ki (nM) | Low-Affinity Ki (nM) |
| This compound | hBRS-3 Balb 3T3 | 0.080 ± 0.018 | 29.2 ± 0.09 |
| NCI-N417 | 0.077 ± 0.005 | 10.6 ± 2.1 | |
| Peptide #1 | hBRS-3 Balb 3T3 / NCI-N417 | ~2 | - |
| Bantag-1 | hBRS-3 Balb 3T3 | 0.029 ± 0.008 | 1.95 ± 0.25 |
| NCI-N417 | 0.017 ± 0.04 | 1.98 ± 0.45 |
Data from Moreno et al., 2013.[1][2]
Table 2: Comparative Functional Potency in Phospholipase C (PLC) Activation
| Compound | Cell Line | EC50 (nM) |
| This compound | hBRS-3 Balb 3T3 / NCI-N417 | ~0.02 |
| Peptide #1 | hBRS-3 Balb 3T3 / NCI-N417 | ~6 |
| Bantag-1 | hBRS-3 Balb 3T3 / NCI-N417 | >10,000 (Antagonist) |
Data from Moreno et al., 2013.[1][2]
Signaling Pathway and Experimental Workflow
To visualize the interactions of these compounds with the BRS-3 receptor and the methods used to characterize them, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
Radioligand Binding Assay
This assay was performed to determine the binding affinity of the compounds for the human BRS-3 receptor.
-
Cell Preparation: Balb 3T3 cells stably transfected with the human BRS-3 receptor (hBRS-3 Balb 3T3) or NCI-N417 cells endogenously expressing the receptor were used.[1]
-
Radioligand: 125I-[d-Tyr6,β-Ala11,Phe13,Nle14]Bn-(6–14) (a radiolabeled version of peptide #1) was used as the radiotracer.[1][3]
-
Incubation: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (this compound, peptide #1, or Bantag-1).[1][3] The incubation was carried out for 40-60 minutes at 21°C in a binding buffer.[1]
-
Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters was then quantified using a gamma counter.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.[5]
Phospholipase C (PLC) Activation Assay
This functional assay was used to measure the ability of the compounds to activate the BRS-3 receptor and stimulate a downstream signaling event.
-
Cell Preparation: hBRS-3 Balb 3T3 or NCI-N417 cells were labeled by incubation with myo-[2-3H]inositol.[1]
-
Stimulation: The labeled cells were then stimulated with varying concentrations of the test compounds for 60 minutes at 37°C.[1]
-
Measurement of Inositol Phosphates (IPs): The reaction was stopped, and the total [3H]inositol phosphates were separated by ion-exchange chromatography.[3]
-
Data Analysis: The amount of [3H]IPs produced was quantified by liquid scintillation counting. The concentration of the agonist that produces 50% of the maximal response (EC50) was determined from the dose-response curves. For the antagonist, the ability to inhibit agonist-induced PLC activation was measured.[3]
Summary and Conclusion
The data indicates that this compound is a potent agonist of the human BRS-3 receptor, exhibiting significantly higher potency in activating phospholipase C compared to the universal peptide agonist, peptide #1.[1][2] Bantag-1 is confirmed as a high-affinity antagonist of the BRS-3 receptor.[1][2] The distinct pharmacological profiles of these compounds, a nonpeptide agonist, a peptide agonist, and a peptide antagonist, provide valuable tools for the further investigation of BRS-3 receptor function and its potential as a therapeutic target.
References
- 1. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Preclinical Antiobesity Effects of (R)-MK-5046 and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antiobesity effects of the bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, (R)-MK-5046, with three alternative antiobesity agents: lorcaserin (B1675133), phentermine, and orlistat. The information is compiled from publicly available experimental data to assist researchers in understanding the reproducibility and comparative efficacy of these compounds.
Executive Summary
This compound is a selective BRS-3 agonist that has demonstrated antiobesity effects in preclinical animal models, primarily by increasing metabolic rate rather than suppressing appetite.[1][2] While the initial findings from studies affiliated with Merck have been consistent, a comprehensive understanding of the reproducibility of these effects would be strengthened by independent research. In comparison, lorcaserin, a serotonin (B10506) 5-HT2c receptor agonist, phentermine, a sympathomimetic amine, and orlistat, a lipase (B570770) inhibitor, have also shown efficacy in preclinical models, each with distinct mechanisms of action and side effect profiles. This guide presents the available preclinical data for these compounds to facilitate a comparative assessment.
Quantitative Data Comparison
The following tables summarize the quantitative data on the antiobesity effects of this compound and its comparators from preclinical studies in rodent models of diet-induced obesity (DIO). It is important to note that these studies were not conducted head-to-head, and therefore, direct comparisons should be made with caution due to variations in experimental protocols.
Table 1: Efficacy of Antiobesity Agents in Rodent Models of Diet-Induced Obesity
| Compound | Animal Model | Dose | Duration | Primary Efficacy Outcome | Reference |
| This compound | C57BL/6 Mice | 25 mg/kg/day (s.c. infusion) | 14 days | ~9% body weight reduction vs. vehicle | [1][2] |
| Lorcaserin | Sprague-Dawley Rats | 2 mg/kg (s.c., b.i.d.) | 28 days | 5.2% less body weight gain vs. vehicle | [3] |
| Phentermine | Male Albino Mice | 0.3 mg/kg/day (oral) | 4 weeks | Significant reduction in body weight vs. baseline | [4][5] |
| Orlistat | Sprague-Dawley Rats | 10 mg/kg/day (oral) | 6 weeks | Significant reduction in body weight gain vs. obese control | [6] |
Table 2: Reported Preclinical Side Effects and Mechanistic Notes
| Compound | Primary Mechanism of Action | Key Preclinical Side Effects/Observations | Reference |
| This compound | BRS-3 Agonist | Transient increases in body temperature, heart rate, and blood pressure. | [1][7] |
| Lorcaserin | Serotonin 5-HT2c Receptor Agonist | Reduced food intake; potential for behavioral changes at higher doses. | [3][8] |
| Phentermine | Sympathomimetic (Norepinephrine/Dopamine Releasing Agent) | Increased locomotor activity, potential for cardiovascular effects. | [9][10] |
| Orlistat | Gastric and Pancreatic Lipase Inhibitor | Gastrointestinal effects (e.g., oily stools) due to fat malabsorption. | [6][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key preclinical studies cited.
This compound: Diet-Induced Obese (DIO) Mouse Model
-
Animal Model: Male C57BL/6 mice are typically used.[1]
-
Obesity Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., several weeks to months) to induce an obese phenotype.[1]
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered, for example, via subcutaneous infusion using osmotic mini-pumps to ensure continuous delivery.[2]
-
Outcome Measures: Body weight and food intake are monitored regularly. Metabolic parameters such as oxygen consumption (as an indicator of metabolic rate) are measured using metabolic cages. At the end of the study, body composition (fat mass vs. lean mass) can be analyzed.[1]
Lorcaserin: Diet-Induced Obese (DIO) Rat Model
-
Animal Model: Male Sprague-Dawley rats are commonly used.[3]
-
Obesity Induction: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a specified duration to induce obesity.[3]
-
Drug Administration: Lorcaserin is typically dissolved in saline and administered via subcutaneous injection twice daily (b.i.d.).[3]
-
Outcome Measures: Body weight and food intake are recorded daily. Body composition is assessed using techniques like quantitative magnetic resonance (QMR). Cardiovascular safety can be evaluated through methods like echocardiography.[3]
Phentermine: Rodent Obesity Model
-
Study Design: Phentermine has been evaluated in both lean and DIO rodent models.
-
Drug Administration: The drug is typically administered orally, dissolved in a vehicle like water or 1% methylcellulose.[10]
-
Outcome Measures: Key endpoints include changes in body weight and food consumption. Behavioral assessments, such as locomotor activity, are also relevant given the drug's mechanism of action.[9][10]
Orlistat: Diet-Induced Obese (DIO) Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats are often used.[6]
-
Obesity Induction: A high-fat diet is provided for several weeks to induce obesity.[6]
-
Drug Administration: Orlistat is typically mixed with the diet or administered orally via gavage, often in a vehicle like carboxymethylcellulose.[6][12]
-
Outcome Measures: Body weight and food intake are monitored. Due to its mechanism, analysis of fecal fat content is a specific and relevant outcome measure. Lipid profiles in the blood are also commonly assessed.[6]
Visualizations
BRS-3 Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound upon binding to the Bombesin Receptor Subtype-3 (BRS-3), a Gq protein-coupled receptor.
Caption: BRS-3 signaling cascade initiated by this compound.
Experimental Workflow for Preclinical Antiobesity Studies
The following diagram outlines a general experimental workflow for evaluating antiobesity compounds in a diet-induced obesity model.
Caption: General workflow for preclinical antiobesity drug evaluation.
References
- 1. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Atherogenic Effects of Orlistat on Obesity-Induced Vascular Oxidative Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mejfm.com [mejfm.com]
- 9. Effects of anti-obesity drugs, phentermine and mahuang, on the behavioral patterns in Sprague-Dawley rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orlistat Mitigates Oxidative Stress-Linked Myocardial Damage via NF-κβ- and Caspase-Dependent Activities in Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
In Vivo Validation of (R)-MK-5046's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of (R)-MK-5046, a potent and selective Bombesin (B8815690) Receptor Subtype-3 (BRS-3) agonist, with alternative compounds. The experimental data presented herein validates its mechanism of action in the context of obesity treatment.
Executive Summary
This compound is a BRS-3 agonist being investigated for its anti-obesity effects. The BRS-3 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain and implicated in the regulation of energy homeostasis. Activation of BRS-3 is associated with reduced food intake and increased metabolic rate. This guide summarizes the in vivo data supporting the mechanism of action of this compound and compares its efficacy with another BRS-3 agonist, Oridonin, and the BRS-3 antagonist, Bantag-1. The contrasting effects of the agonist this compound and the antagonist Bantag-1 in vivo provide strong validation for the role of BRS-3 in energy balance.
Data Presentation
In Vivo Efficacy of BRS-3 Modulators on Body Weight and Food Intake
| Compound | Model | Dose | Duration | Change in Body Weight | Change in Food Intake | Reference |
| This compound | Diet-Induced Obese (DIO) Mice | 25 mg/kg/day (s.c.) | 14 days | ↓ 9% vs. vehicle | Not specified for this study | [1][2] |
| DIO Mice | 10, 30, 100 mg/kg (p.o.) | Single dose | Not applicable | Dose-dependent ↓ in 2-h and overnight intake | [2] | |
| Obese Beagle Dogs | 3, 10 mg/kg (p.o., b.i.d.) | 28 days | Significant ↓ vs. vehicle | Not specified | [2] | |
| Oridonin | High-Fat Diet-Induced NAFLD Mice | 20 mg/kg | Not specified | Not specified for obesity | Not specified | |
| Bantag-1 | Not specified | Not specified | Not specified | ↑ | ↑ | [3] |
In Vivo Effects of this compound on Metabolic Rate
| Compound | Model | Dose | Observation | Reference |
| This compound | DIO Mice | 1, 3, 10, 30, 100 mg/kg (p.o.) | Dose-dependent ↑ in metabolic rate | [2] |
| Wild-type vs. Brs3 Knockout Mice | 30 mg/kg (p.o.) | ↑ in metabolic rate in wild-type, no effect in knockout | [2] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A common protocol to induce obesity in mice, similar to the studies cited, is as follows:
-
Animal Model: Male C57BL/6J mice are often used due to their susceptibility to diet-induced obesity.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of 8-14 weeks to induce an obese phenotype. A control group is fed a standard chow diet.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Compound Administration: this compound or other test compounds are administered via oral gavage (p.o.) or subcutaneous injection (s.c.) at the specified doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compound.
-
Measurements:
-
Body Weight: Measured daily or weekly.
-
Food Intake: Measured daily by weighing the remaining food.
-
Metabolic Rate: Assessed using indirect calorimetry systems, which measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Body Composition: Can be analyzed using techniques like DEXA (Dual-energy X-ray absorptiometry) to determine fat and lean mass.
-
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the Bombesin Receptor Subtype-3 (BRS-3). BRS-3 is a Gq-coupled GPCR. Upon agonist binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Downstream signaling pathways include the activation of Mitogen-Activated Protein Kinase (MAPK), Focal Adhesion Kinase (FAK), Akt, and the mTOR pathway, ultimately leading to the physiological effects on energy metabolism.
BRS-3 Signaling Pathway
Caption: BRS-3 signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of this compound.
Comparison with Alternatives
Oridonin (BRS-3 Agonist)
Oridonin, a natural diterpenoid, has also been identified as a BRS-3 agonist. While in vivo studies have shown its potential in ameliorating nonalcoholic fatty liver disease (NAFLD) in mice, there is a lack of specific dose-response data on its effects on body weight and food intake in a diet-induced obesity model. This makes a direct quantitative comparison of its anti-obesity efficacy with this compound challenging at present. Further research is warranted to elucidate the anti-obesity potential of Oridonin.
Bantag-1 (BRS-3 Antagonist)
Bantag-1 is a selective BRS-3 antagonist. In contrast to the effects of this compound, administration of Bantag-1 has been shown to increase food intake and body weight.[3] This opposing effect strongly supports the role of the BRS-3 pathway in the regulation of energy balance and validates that the anti-obesity effects of this compound are indeed mediated through the agonism of this receptor.
Comparison with Other Anti-Obesity Drug Classes
This compound represents a novel mechanism of action for the treatment of obesity. Its primary effect of increasing metabolic rate, in addition to reducing food intake, distinguishes it from some other classes of anti-obesity drugs.
-
GLP-1 Receptor Agonists (e.g., Semaglutide): These agents primarily act by promoting satiety and reducing food intake, with a lesser direct effect on metabolic rate.
-
Lipase Inhibitors (e.g., Orlistat): These drugs work by preventing the absorption of dietary fats in the intestine.
-
Appetite Suppressants (e.g., Phentermine): These compounds act on the central nervous system to reduce hunger.
The dual action of this compound on both energy intake and expenditure could offer a comprehensive approach to weight management.
Conclusion
The in vivo data strongly support the mechanism of action of this compound as a BRS-3 agonist for the treatment of obesity. It effectively reduces body weight, decreases food intake, and increases metabolic rate in animal models of obesity.[1][2] The lack of effect in BRS-3 knockout mice further solidifies that its action is mediated through this specific receptor.[2] While other BRS-3 agonists like Oridonin are emerging, this compound is a well-characterized compound with robust preclinical data. The contrasting effects of the BRS-3 antagonist Bantag-1 provide a clear validation of the therapeutic potential of targeting the BRS-3 pathway with an agonist like this compound for the management of obesity.
References
- 1. Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-MK-5046 Signaling Bias at the Bombesin Receptor Subtype-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling properties of (R)-MK-5046, a potent and selective allosteric agonist of the Bombesin (B8815690) Receptor Subtype-3 (BRS-3). The focus is on elucidating its signaling profile, particularly in the context of G-protein dependent and β-arrestin-mediated pathways. While quantitative data for G-protein pathway activation is available, direct comparative data on β-arrestin recruitment for this compound is limited in the current literature. This guide presents the available experimental data and provides detailed methodologies for key experiments to facilitate further research into the signaling bias of this compound.
Introduction to this compound and Signaling Bias
This compound is a small molecule agonist of the Bombesin Receptor Subtype-3 (BRS-3), a G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis and metabolism.[1][2] Unlike orthosteric agonists that bind to the primary ligand binding site, this compound functions as an allosteric agonist, binding to a different site on the receptor.[3] This mode of action can lead to unique signaling profiles, a phenomenon known as "signaling bias" or "functional selectivity."[4][5]
Signaling bias refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another. For GPCRs, the two major signaling arms are the G-protein-mediated pathway, which leads to the production of second messengers like inositol (B14025) triphosphate (IP3) and cyclic AMP (cAMP), and the β-arrestin-mediated pathway, which is involved in receptor desensitization, internalization, and G-protein-independent signaling.[6][7][8] Understanding the signaling bias of a compound like this compound is crucial for predicting its therapeutic efficacy and potential side effects.
Quantitative Data Presentation
The following table summarizes the available quantitative data for the activation of the Gq-mediated phospholipase C (PLC) pathway by this compound and a reference peptide agonist, "peptide-1". Activation of PLC leads to the generation of inositol phosphates (IPs), a key second messenger.
| Compound | Assay | Parameter | Value (nM) | Cell Line | Reference |
| This compound | [³H]IP Generation | EC₅₀ | 12.5 ± 1.1 | BALB cells with hBRS-3 | [3] |
| Peptide-1 | [³H]IP Generation | EC₅₀ | 3.48 ± 0.02 | BALB cells with hBRS-3 | [3] |
EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the canonical Gq-protein and β-arrestin signaling pathways activated by GPCRs like BRS-3.
Caption: Canonical Gq-protein signaling pathway activated by BRS-3.
Caption: β-Arrestin recruitment and downstream signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited or relevant to the analysis of this compound signaling are provided below.
Experimental Protocol 1: Inositol Phosphate (IP) Accumulation Assay (for Gq Pathway Activation)
This protocol is based on the methodology used to assess phospholipase C activation.[3]
1. Cell Culture and Seeding:
-
Culture BALB/3T3 cells stably expressing human BRS-3 (hBRS-3) in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Seed the cells into 24-well plates and grow to confluence.
2. Radiolabeling:
-
Wash the confluent cells with serum-free DMEM.
-
Label the cells by incubating them overnight in serum-free DMEM containing 1 µCi/mL myo-[³H]inositol.
3. Ligand Stimulation:
-
Wash the cells with serum-free DMEM containing 10 mM LiCl.
-
Pre-incubate the cells in the same medium for 15 minutes at 37°C.
-
Add varying concentrations of this compound or the reference agonist (e.g., peptide-1) to the wells.
-
Incubate for 1 hour at 37°C.
4. Extraction of Inositol Phosphates:
-
Aspirate the medium and add ice-cold 0.1 M HCl.
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge to pellet the cellular debris.
5. Anion Exchange Chromatography:
-
Apply the supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column with deionized water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.
6. Quantification:
-
Measure the radioactivity of the eluate using a liquid scintillation counter.
-
Plot the data as total inositol phosphates (in counts per minute or disintegrations per minute) versus the logarithm of the agonist concentration.
-
Analyze the data using a nonlinear regression to determine the EC₅₀ and Eₘₐₓ values.
Experimental Protocol 2: β-Arrestin Recruitment Assay (General Protocol)
This is a general protocol for a bioluminescence resonance energy transfer (BRET)-based β-arrestin recruitment assay, which can be adapted to study this compound.
1. Plasmid Constructs:
-
Clone the human BRS-3 receptor into a mammalian expression vector containing a Renilla luciferase (Rluc) tag at the C-terminus (BRS-3-Rluc).
-
Clone β-arrestin-2 into a separate mammalian expression vector containing a yellow fluorescent protein (YFP) tag at the N-terminus (YFP-β-arrestin-2).
2. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM with 10% fetal bovine serum.
-
Co-transfect the cells with the BRS-3-Rluc and YFP-β-arrestin-2 plasmids using a suitable transfection reagent.
-
Seed the transfected cells into a white, clear-bottom 96-well plate.
3. Ligand Stimulation:
-
24-48 hours post-transfection, replace the culture medium with a buffer suitable for the BRET assay (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well at a final concentration of 5 µM.
-
Immediately measure the baseline BRET signal using a plate reader capable of detecting both luminescence and fluorescence.
-
Add varying concentrations of this compound or a reference agonist to the wells.
4. BRET Measurement:
-
Measure the luminescence emission at two wavelengths: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Rluc).
-
An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.
5. Data Analysis:
-
Plot the change in the BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the signaling bias of a GPCR ligand.
Caption: General workflow for assessing GPCR signaling bias.
Conclusion
The available data indicates that this compound is a potent activator of the Gq-mediated phospholipase C pathway downstream of the BRS-3 receptor. A direct quantitative comparison of its signaling bias towards or away from the β-arrestin pathway is currently hampered by the lack of publicly available β-arrestin recruitment data for this specific compound. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies. A thorough investigation into the β-arrestin recruitment profile of this compound will be essential to fully elucidate its signaling bias and to better understand its potential as a therapeutic agent. Future studies employing the outlined methodologies will be invaluable in constructing a complete picture of this compound's mechanism of action at the molecular level.
References
- 1. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of energy homeostasis by bombesin receptor subtype-3: selective receptor agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. β−Arrestins: Structure, Function, Physiology, and Pharmacological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of a selective agonist for bombesin receptor subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (R)-MK-5046 Against Known Anti-Obesity Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, (R)-MK-5046, with established anti-obesity drugs. The following sections detail the mechanisms of action, comparative efficacy, safety profiles, and underlying experimental methodologies to support further research and development in the field of obesity pharmacotherapy.
Introduction to this compound
This compound is a potent and selective, orally active allosteric agonist of the bombesin receptor subtype-3 (BRS-3).[1][2] BRS-3 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system and is implicated in the regulation of energy homeostasis.[3] Preclinical studies have demonstrated the efficacy of this compound in reducing body weight in diet-induced obese (DIO) mice, rats, and dogs.[4] The primary mechanism of action for its anti-obesity effect, particularly with chronic administration, appears to be an increase in metabolic rate rather than a reduction in food intake.[4][5] A phase I clinical trial in healthy and obese male volunteers has been conducted to evaluate its pharmacokinetics, safety, and tolerability.[4]
Comparative Analysis of Anti-Obesity Drugs
This section provides a comparative overview of this compound and several currently approved anti-obesity drugs.
Mechanism of Action
The following table summarizes the distinct mechanisms of action for each drug.
| Drug | Drug Class | Mechanism of Action |
| This compound | BRS-3 Agonist | Allosteric agonist of the bombesin receptor subtype-3 (BRS-3), leading to increased metabolic rate.[1][4][5] |
| Liraglutide (B1674861) & Semaglutide (B3030467) | GLP-1 Receptor Agonists | Mimic the action of the native glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone. They enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and act on the brain to promote satiety.[6][7][8][9][10] |
| Orlistat | Lipase Inhibitor | Acts locally in the gastrointestinal tract to inhibit gastric and pancreatic lipases, thereby preventing the absorption of dietary triglycerides.[11][12] |
| Phentermine-Topiramate | Anorectic / Anticonvulsant | Phentermine stimulates the release of norepinephrine (B1679862) in the brain, which suppresses appetite. Topiramate's mechanism in weight loss is not fully understood but is thought to involve appetite suppression and enhanced satiety through modulation of GABA receptors and other pathways.[13][14][15][16] |
| Naltrexone-Bupropion | Opioid Antagonist / Antidepressant | Bupropion stimulates pro-opiomelanocortin (POMC) neurons in the hypothalamus, leading to reduced appetite and increased energy expenditure. Naltrexone blocks the opioid-mediated autoinhibitory feedback on POMC neurons, thus sustaining the effect of bupropion. The combination is also thought to affect the mesolimbic reward system to reduce food cravings.[17][18][19][20][21] |
Efficacy: Preclinical and Clinical Data
The following tables summarize the weight loss efficacy of this compound in preclinical models and the comparative clinical efficacy of approved anti-obesity drugs.
Table 2.1: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Animal Models
| Species | Dose | Duration | Body Weight Reduction (%) | Reference |
| Mouse | 25 mg/kg/day (sc infusion) | 14 days | 8-9% vs. vehicle | [3] |
| Rat | Not specified | Not specified | Effective reduction | [4] |
| Dog | 3 mg/kg & 10 mg/kg (oral, twice daily) | 28 days | Statistically significant |
Table 2.2: Comparative Clinical Efficacy of Approved Anti-Obesity Drugs (Placebo-Subtracted Mean Weight Loss)
| Drug | Dose | Trial Duration | Mean Weight Loss (%) | Reference(s) |
| Liraglutide | 3.0 mg daily | 56 weeks | ~5.4% | [22] |
| Semaglutide | 2.4 mg weekly | 68 weeks | ~12.4% | [9] |
| Orlistat | 120 mg three times daily | 1 year | ~2.9% | [22] |
| Phentermine-Topiramate | 15 mg/92 mg daily | 56 weeks | ~6.8% | [22] |
| Naltrexone-Bupropion | 32 mg/360 mg daily | 56 weeks | ~4.0% | [22] |
Note: Direct head-to-head trial results may vary. A recent head-to-head trial of semaglutide and tirzepatide (a dual GIP/GLP-1 receptor agonist) showed greater weight loss with tirzepatide.[23][24][25][26][27]
Safety and Tolerability
The following table outlines the common adverse events associated with each drug.
| Drug | Common Adverse Events |
| This compound | Transient increases in blood pressure, feeling hot, cold, or jittery. |
| Liraglutide & Semaglutide | Nausea, vomiting, diarrhea, constipation, abdominal pain.[22] |
| Orlistat | Gastrointestinal events: oily spotting, flatus with discharge, fecal urgency. |
| Phentermine-Topiramate | Paresthesia, dizziness, dysgeusia, insomnia, constipation, dry mouth. |
| Naltrexone-Bupropion | Nausea, constipation, headache, vomiting, dizziness, insomnia, dry mouth.[21] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical and clinical evaluation of anti-obesity drugs.
Preclinical Evaluation in Diet-Induced Obesity (DIO) Models
-
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) starting at a young age (e.g., 6 weeks). A control group is fed a standard chow diet.
-
Drug Administration: The test compound (e.g., this compound) is administered via an appropriate route (e.g., oral gavage, subcutaneous infusion). A vehicle control group receives the same volume of the vehicle used to dissolve the drug.
-
Food Intake Measurement: Food intake is monitored daily or at specified intervals by weighing the remaining food in the hopper. Automated systems can provide more detailed data on feeding patterns.
-
Body Weight Measurement: Body weight is measured regularly (e.g., daily or weekly) at the same time of day.
-
Metabolic Rate Measurement: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2). From these values, the respiratory exchange ratio (RER) and energy expenditure are calculated. Mice are typically acclimated to the metabolic cages before measurements are taken.
-
Data Analysis: Statistical analysis (e.g., t-test, ANOVA) is used to compare the effects of the drug treatment to the vehicle control.
Clinical Trial Design for Anti-Obesity Drugs
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participant Population: Participants are typically adults with a defined Body Mass Index (BMI), for example, BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, type 2 diabetes, dyslipidemia).
-
Intervention: Participants are randomly assigned to receive the investigational drug or a placebo for a specified duration (e.g., 52 or 68 weeks). All participants typically receive counseling on a reduced-calorie diet and increased physical activity.
-
Primary Endpoints: The primary efficacy endpoint is typically the mean percentage change in body weight from baseline to the end of the treatment period. Another common primary endpoint is the proportion of participants who achieve a certain percentage of weight loss (e.g., ≥5% or ≥10%).
-
Secondary Endpoints: These may include changes in waist circumference, blood pressure, lipid profiles, and glycemic parameters. Safety and tolerability are assessed by monitoring adverse events.
-
Data Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population, which includes all randomized participants. Statistical methods are used to compare the treatment group to the placebo group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways for each class of anti-obesity drug.
References
- 1. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 7. Semaglutide as a GLP-1 Agonist: A Breakthrough in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Semaglutide - Wikipedia [en.wikipedia.org]
- 10. ahajournals.org [ahajournals.org]
- 11. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Naltrexone/bupropion for obesity: an investigational combination pharmacotherapy for weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medscape.com [medscape.com]
- 20. Weight-loss response to naltrexone/bupropion is modulated by the Taq1A genetic variant near DRD2 (rs1800497): A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Obesity Drugs: Long-Term Efficacy and Safety: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. First head-to-head trial of obesity drugs reveals best jab for weight loss - Yahoo News Canada [ca.news.yahoo.com]
- 24. Head-to-head study compares effectiveness of weight loss drugs [bostonbrandmedia.com]
- 25. Head-to-Head Trial Compares Weight Loss Drugs | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 26. biopharmadive.com [biopharmadive.com]
- 27. pharmalive.com [pharmalive.com]
Safety Operating Guide
Proper Disposal Procedures for (R)-MK-5046: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of (R)-MK-5046, ensuring laboratory safety and regulatory compliance.
This compound is a potent and selective agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), investigated for its potential in treating obesity.[1][2][3] As with any active pharmaceutical ingredient, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step approach to the safe disposal of this compound.
Hazard Identification and Safety Precautions
While specific toxicity data is limited, general safety data sheets indicate that this compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[4][5] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting, with side-shields. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. |
| Body Protection | Full Suit / Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Dust Respirator / Facemask | Use in well-ventilated areas. A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[4][5] |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must adhere to federal, state, and local environmental regulations.[4][5]
1. Decontamination of Labware and Surfaces:
-
Solutions: Absorb liquid waste with an inert material such as diatomite or universal binders.
-
Surfaces and Equipment: Decontaminate by scrubbing with alcohol.
-
Labware: Wash thoroughly with soap and water after initial decontamination.[4][5]
2. Segregation of Waste:
-
Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled waste container.
-
Ensure the container is suitable for chemical waste and is kept closed when not in use.
3. Spill Management:
-
Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a convenient waste disposal container.[4]
-
Large Spills: Use a shovel to place the spilled material into a suitable waste disposal container.[4]
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[6] Avoid breathing dust, vapors, or mist.
4. Final Disposal:
-
Waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not discharge this compound into drains or the environment.
-
Complete and attach a chemical waste tag to the container, clearly identifying the contents.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocols
While this document focuses on disposal, the handling procedures are informed by the known biological activity of this compound. It acts as a potent agonist for the bombesin receptor subtype-3 (BRS-3) with EC50 values in the nanomolar range for human, mouse, rat, dog, and rhesus BRS-3.[1] Clinical studies in healthy male volunteers have shown that oral administration of MK-5046 can lead to transient increases in blood pressure and other adverse effects, highlighting the need for careful handling to avoid accidental exposure.[2]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and pharmacodynamics of MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. targetmol.com [targetmol.com]
Essential Safety and Logistical Information for Handling (R)-MK-5046
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance for the safe handling and disposal of (R)-MK-5046, a potent, selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist.[1][2] Given the potent pharmacological activity of this compound and the limited publicly available toxicological data, a cautious approach, treating the substance as potentially hazardous, is mandatory.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety principles for potent pharmaceutical compounds should be strictly followed. Potential hazards may include irritation to the skin, eyes, and respiratory tract, as well as unknown systemic effects upon inhalation, ingestion, or dermal absorption. A thorough risk assessment should be conducted before any handling of the compound.
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum for handling this compound, particularly when handling the solid form or preparing solutions.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). Recommended thickness: 4-8 mils. | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes and airborne particles. |
| Body Protection | Disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | For handling powders outside of a containment system, a NIOSH-approved N95 or higher respirator is recommended. | Minimizes inhalation of airborne particles. |
Engineering Controls
To minimize exposure, handling of this compound should be performed within designated and controlled environments.
| Control Measure | Specification | Purpose |
| Ventilation | General laboratory ventilation should maintain a minimum of 6-12 air changes per hour (ACH).[3] | Dilutes and removes airborne contaminants. |
| Containment | Weighing and handling of the solid compound should be conducted in a chemical fume hood, glove box, or other suitable containment enclosure. | Provides a primary barrier to prevent the release of the compound into the work environment. |
Operational Plan: Step-by-Step Handling Procedures
The following protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or other containment device is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound and ensure it is clean and uncluttered.
-
-
Handling the Solid Compound :
-
Don all required PPE as specified in the table above.
-
Perform all manipulations of the solid compound, such as weighing and transfer, within a certified chemical fume hood or other primary containment system.
-
Use dedicated spatulas and weighing papers.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation :
-
When dissolving the solid, add the solvent to the vessel containing the compound slowly to minimize splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.
-
Carefully doff PPE, avoiding self-contamination. The outer pair of gloves should be removed first.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, weighing papers, and empty vials, must be treated as hazardous pharmaceutical waste.
-
Waste Segregation :
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and puncture-resistant hazardous waste containers.
-
Do not mix this waste with general laboratory trash.
-
-
Disposal Method :
-
The primary recommended method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal vendor.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with federal, state, and local regulations.[5]
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using a chemical spill kit.
-
Clean the area with an appropriate deactivating agent or solvent, working from the outside of the spill inward.
-
Collect all cleanup materials in a hazardous waste container.
-
Visual Workflow Guides
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal and spill response workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
